Perfluoro(2-methyl-3-oxahexanoic) acid
Description
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEBNABAWMZWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7OCF(CF3)COOH, C6HF11O3 | |
| Record name | Hexafluoropropylene oxide dimer acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880215 | |
| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] | |
| Record name | GenX | |
| Source | Suuberg Lab, School of Engineering, Brown University | |
| URL | https://doi.org/10.1021/acs.jced.9b00922 | |
| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
CAS No. |
13252-13-6 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GenX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluoro(2-propoxypropionic) acid, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8C5T5N5HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological effects of Perfluoro(2-methyl-3-oxahexanoic) acid, a compound of significant interest in environmental science and toxicology.
Chemical Structure and Identification
This compound, commonly known as GenX, is a synthetic perfluoroalkyl ether carboxylic acid. It was introduced as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1][2] Its structure is characterized by a six-carbon chain with an ether linkage and is fully fluorinated, which contributes to its chemical stability and persistence.[3][4]
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid[1] |
| Common Name | GenX, HFPO-DA[1] |
| CAS Number | 13252-13-6[4][5] |
| Molecular Formula | C₆HF₁₁O₃[5] |
| Molecular Weight | 330.05 g/mol [5] |
| Synonyms | Hexafluoropropylene oxide dimer acid, Perfluoro-2-propoxypropanoic acid[1] |
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by its extensive fluorination. This leads to high thermal and chemical stability.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless or pale yellow clear liquid | [] |
| Boiling Point | 60 °C at 10 mmHg | [7] |
| Density | 1.748 g/cm³ | [7] |
| Vapor Pressure | 0.282 mmHg at 25°C | [7] |
| pKa (Predicted) | -1.36 ± 0.10 | [7] |
| Solubility | Soluble in DMSO and Ethanol (8 mg/mL), PBS (pH 7.2) (8 mg/mL) | [8] |
Synthesis
A general method for the synthesis of this compound involves the dimerization of fluorinated compounds.[3] A more specific modernized protocol is outlined below.[4]
Experimental Protocol: Synthesis of this compound [4]
-
Solvent Preparation: Combine perfluoropropyl vinyl ether (PFPVE) with perfluoro-2-methyl-3-oxahexanoyl fluoride to form a contact mass.
-
Reagent Feeding: Simultaneously inject aqueous solutions of 10% (w/w) hydrogen peroxide (H₂O₂) and 10% (w/w) sodium hydroxide (NaOH) into the contact mass at -10°C.
-
Reaction Control: Maintain the reaction temperature below +5°C with vigorous stirring (e.g., 5,000 rpm) to manage the exothermic reaction.
-
Phase Separation: After the reaction is complete, the organic layer containing this compound is separated.
References
- 1. Frontiers | Dopamine and Norepinephrine Modulation of Hippocampal Memory: Integrating Molecular Mechanisms and Circuit Dynamics [frontiersin.org]
- 2. Perfluorooctanoic acid, perfluorobutanoic acid, and undecafluoro-2-methyl-3-oxahexanoic acid disrupt neurotransmitter release and cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line | MDPI [mdpi.com]
- 7. Cas 13252-13-6,this compound | lookchem [lookchem.com]
- 8. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Hexafluoropropylene Oxide Dimer Acid (GenX)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis pathway and reaction mechanism for hexafluoropropylene oxide dimer acid (HFPO-DA), the primary chemical component of the GenX processing aid technology. This document details the underlying chemistry, summarizes key quantitative data, presents experimental protocols, and visualizes the reaction pathways.
Introduction to GenX and HFPO-DA
GenX is a trade name for a technology developed by DuPont and now used by Chemours as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of high-performance fluoropolymers like Teflon.[1][2] The technology primarily utilizes the ammonium salt of hexafluoropropylene oxide dimer acid (HFPO-DA).[1] In aqueous environments, this salt dissociates to the HFPO-DA anion.[1] The synthesis of HFPO-DA is achieved through the dimerization of hexafluoropropylene oxide (HFPO).[3]
Chemical Synthesis Pathway
The core of the GenX chemical synthesis is the dimerization of hexafluoropropylene oxide (HFPO). This process is typically achieved through an anionic ring-opening polymerization mechanism.[4][5] The reaction can be controlled to favor the formation of the dimer (HFPO-DA) over higher-order oligomers and polymers.[3]
The overall reaction can be represented as:
2 C₃F₆O (Hexafluoropropylene oxide) → C₆HF₁₁O₃ (Hexafluoropropylene oxide dimer acid)
Key factors influencing the reaction include the choice of catalyst, solvent, and reaction temperature.
Reaction Mechanism
The synthesis of HFPO-DA proceeds via an anionic ring-opening mechanism. The process is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring of the HFPO monomer.
Step 1: Initiation A nucleophile, typically a fluoride ion (F⁻) from a catalyst such as an alkali metal fluoride (e.g., CsF, KF), attacks one of the carbon atoms of the HFPO epoxide ring.[4] Theoretical studies suggest that the attack preferentially occurs at the more sterically hindered β-carbon atom, which is substituted with a trifluoromethyl group, due to its higher electrophilicity.[6] This attack leads to the opening of the epoxide ring and the formation of a perfluoroalkoxide intermediate.
Step 2: Propagation The newly formed perfluoroalkoxide anion acts as a nucleophile and attacks another HFPO monomer. This step leads to the formation of the dimer alkoxide. The propagation can continue with the addition of more HFPO monomers to form trimers, tetramers, and higher molecular weight polymers.[4]
Step 3: Termination The polymerization is typically terminated by the elimination of a fluoride ion from the growing polymer chain, which reforms the catalyst and produces an acyl fluoride.[4] This acyl fluoride can then be hydrolyzed to yield the final carboxylic acid product, HFPO-DA.
Quantitative Data Summary
The following table summarizes the quantitative data gathered from various sources regarding the synthesis of HFPO-DA and its oligomers.
| Parameter | Value | Catalyst System | Solvent | Notes |
| Yield (Dimer) | 76.4% | Tertiary Amine and Diamine | Polar aprotic solvent | Purity of 98.67% (GC test).[3] |
| Yield (Dimer) | 82.4% | N,N-dimethylaniline, tetramethylethylenediamine, tetraethylammonium fluoride | Acetonitrile | Purity of 98.85% (GC).[3] |
| Reaction Temperature | ~25 °C | Tertiary Amine and Diamine | Polar aprotic solvent | Maintained with condensed water in a jacketed reactor.[3] |
| HFPO Monomer Feed Rate | 10 g/min | Tertiary Amine and Diamine | Polar aprotic solvent | Total of 500g of HFPO monomer was introduced.[3] |
| Reaction Time | 3 hours (post-addition) | Tertiary Amine and Diamine | Polar aprotic solvent | Stirring continued for 3 hours after stopping the monomer feed.[3] |
| Catalyst Molar Ratio (Tertiary Amine:Diamine) | 1:1 to 10:1 | Tertiary Amine and Diamine | Not specified | |
| Catalyst Concentration (Tertiary Amine) | 0.5-5 mol/L | Tertiary Amine and Diamine | Not specified | |
| Catalyst Molar Ratio (Tertiary Amine:Phase Transfer Agent) | 1:1 to 10:1 | Tertiary Amine and Diamine | Not specified |
Experimental Protocols
Synthesis of Hexafluoropropylene Oxide Dimer (HFPO-DA)
This protocol is based on a patented method for the preparation of the HFPO dimer.[3]
Materials:
-
Hexafluoropropylene oxide (HFPO) monomer
-
N,N-dimethylaniline
-
Tetramethylethylenediamine
-
Tetraethylammonium fluoride
-
Acetonitrile (solvent)
-
2L jacketed reaction vessel with a condensation jacket
Procedure:
-
Charge the 2L jacketed reaction vessel with N,N-dimethylaniline (24.2g), tetramethylethylenediamine (4.6g), tetraethylammonium fluoride (14.9g), and acetonitrile (100mL).
-
Stir the mixture at room temperature for 0.5 hours.
-
Evacuate the reaction kettle to -0.1 MPa.
-
Introduce the hexafluoropropylene oxide monomer into the reaction kettle at a constant speed of 10 g/min while stirring.
-
Maintain the temperature inside the kettle at approximately 25 °C by circulating condensed water through the jacket.
-
Continue the introduction of the HFPO monomer until a total of 500g has been added.
-
After the addition is complete, continue stirring the reaction mixture for an additional 3 hours.
-
Upon completion of the reaction, transfer the crude product from the reaction kettle.
-
Purify the product by rectification and separation to obtain the hexafluoropropylene oxide dimer. The solvent and catalyst can be recovered and recycled.
Expected Outcome: This procedure is reported to yield approximately 412g (82.4% yield) of hexafluoropropylene oxide dimer with a purity of 98.85% as determined by gas chromatography.[3]
Visualizations
GenX (HFPO-DA) Synthesis Pathway
Caption: Overview of the GenX chemical synthesis pathway.
Anionic Ring-Opening Reaction Mechanism of HFPO
Caption: Reaction mechanism for HFPO dimerization.
References
Physical and chemical properties of hexafluoropropylene oxide dimer acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX, is a synthetic short-chain per- and polyfluoroalkyl substance (PFAS). It was introduced as a replacement for longer-chain PFAS, such as perfluorooctanoic acid (PFOA), in the manufacturing of fluoropolymers due to a perceived lower potential for bioaccumulation. HFPO-DA is primarily used as a processing aid in the production of high-performance fluoropolymers like polytetrafluoroethylene (PTFE). This guide provides a detailed overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological interactions, with a focus on its engagement with the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway.
Physicochemical Properties
HFPO-DA is a perfluoroalkyl ether carboxylic acid (PFECA) that exists as a liquid at room temperature.[1][2][3] Its chemical structure includes a carboxylic acid functional group and an ether linkage, which contribute to its distinct physicochemical properties compared to legacy PFAS.
Identification and General Properties
| Property | Value | Reference |
| Chemical Name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid | [1][4][5] |
| Synonyms | HFPO-DA, GenX, FRD-903, Perfluoro-2-propoxypropanoic acid, PFPrOPrA | [1][6] |
| CAS Number | 13252-13-6 | [1][3][5] |
| Molecular Formula | C₆HF₁₁O₃ | [1][4] |
| Molecular Weight | 330.05 g/mol | [1][4] |
| Physical State | Liquid at room temperature | [1][2][3] |
Quantitative Physical and Chemical Data
The following table summarizes the key quantitative physical and chemical properties of HFPO-DA. It is important to note that some values may vary slightly across different sources.
| Property | Value | Reference |
| Melting Point | < -40.0 °C | [7] |
| Boiling Point | 60 °C | [2] |
| Density | Data not consistently available | |
| Vapor Pressure | 306 Pa (2.7 mm Hg) at 20 °C | [7] |
| Water Solubility | >751 g/L at 20 °C (High) | [2] |
| pKa | 2.8 (Strong acid) | [2] |
| Solubility in Organic Solvents | Soluble in Ethanol, DMSO, DMF, and PBS (pH 7.2) at concentrations around 8-10 mg/mL. Sonication is often recommended to aid dissolution. | [1][6] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of hexafluoropropylene oxide dimer acid, compiled from various sources to provide a practical guide for laboratory professionals.
Synthesis of Hexafluoropropylene Oxide Dimer Acid
The primary route for the synthesis of HFPO-DA is through the dimerization of hexafluoropropylene oxide (HFPO). The following protocol is a representative example based on patent literature.
Reaction Scheme:
Materials and Reagents:
-
Hexafluoropropylene oxide (HFPO) monomer
-
Polar aprotic solvent (e.g., tetraglyme, diglyme, acetonitrile)
-
Composite catalytic system:
-
Tertiary amine (e.g., N,N-dimethylaniline)
-
Tertiary diamine (e.g., tetramethylethylenediamine)
-
-
Phase transfer agent (e.g., tetraethylammonium fluoride)
-
Reaction vessel equipped with a stirrer, temperature control, and gas inlet
Procedure:
-
Catalyst Preparation: In a reaction vessel, combine the polar aprotic solvent, tertiary amine, tertiary diamine, and phase transfer agent. Stir the mixture for 30-60 minutes at room temperature.
-
Reaction Initiation: Evacuate the reaction vessel to a pressure of approximately -1.0 MPa.
-
Monomer Addition: Introduce the hexafluoropropylene oxide monomer into the reaction vessel at a controlled rate.
-
Temperature Control: Maintain the reaction temperature between 20-30 °C throughout the addition of the monomer.
-
Reaction Time: Allow the reaction to proceed for 0.5 to 5 hours after the complete addition of the monomer.
-
Work-up and Purification:
-
Upon completion, the reaction mixture contains the acyl fluoride intermediate of HFPO-DA.
-
Carefully hydrolyze the acyl fluoride by the addition of water to yield the carboxylic acid.
-
The crude product can be purified by rectification or distillation to isolate the hexafluoropropylene oxide dimer acid.
-
The solvent and catalyst can be recovered for reuse.
-
Logical Workflow for HFPO-DA Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of hexafluoropropylene oxide dimer acid.
Analytical Method for the Quantification of HFPO-DA in Water
The standard method for the analysis of HFPO-DA in environmental samples, particularly drinking water, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol is based on the principles outlined in EPA Method 537.1.[4]
Materials and Reagents:
-
Water sample
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Ammonium hydroxide
-
Internal standards (e.g., ¹³C-labeled PFOA)
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
Pass a known volume of the water sample (e.g., 500 mL) through an Oasis WAX SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte from the cartridge using a small volume of methanol containing a low concentration of ammonium hydroxide (e.g., 0.3%).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard to the final extract.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C8 or C18 reversed-phase column is typically used (e.g., Eclipse Plus C8, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: Ammonium formate in water/methanol mixture (e.g., 5mM ammonium formate in 95:5 water:methanol).
-
Mobile Phase B: Methanol.
-
Gradient: A gradient elution is employed to separate HFPO-DA from other PFAS and matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization in negative mode (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the precursor ion ([M-H]⁻) and characteristic product ions. Common transitions include the loss of the carboxyl group and cleavage of the ether bond.
-
-
Analytical Workflow for HFPO-DA in Water
References
- 1. Metabolomic changes following GenX and PFBS exposure in developing zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]
- 4. Evaluation of Transcriptomic Responses in Livers of Mice Exposed to the Short-Chain PFAS Compound HFPO-DA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Evaluation of Transcriptomic Responses in Livers of Mice Exposed to the Short-Chain PFAS Compound HFPO-DA [frontiersin.org]
- 7. mdpi.com [mdpi.com]
The Environmental Journey of GenX: A Technical Guide to its Fate and Transport
An in-depth analysis for researchers, scientists, and drug development professionals on the environmental persistence, mobility, and transformation of Perfluoro(2-methyl-3-oxahexanoic) acid (GenX).
This compound, commonly known as GenX, is a synthetic perfluoroalkyl substance (PFAS) utilized as a processing aid in the manufacturing of high-performance fluoropolymers.[1][2] Developed as a replacement for longer-chain PFAS like perfluorooctanoic acid (PFOA), GenX was presumed to be a safer alternative due to its shorter carbon chain.[2][3] However, its high persistence in the environment, significant mobility, and potential for adverse health effects have raised considerable concern.[4][5] This technical guide provides a comprehensive overview of the environmental fate and transport of GenX, presenting key quantitative data, detailed experimental protocols, and visual representations of its environmental pathways.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. GenX's structure, featuring a six-carbon chain with an ether linkage, results in distinct properties compared to legacy PFAS.[3] It is characterized by its high water solubility and low volatility, which dictates its partitioning in the environment.[3][6]
| Property | Value | Source(s) |
| Molecular Formula | C6HF11O3 | [7] |
| Molecular Weight | 330.05 g/mol | [7] |
| Water Solubility | > 751 g/L | [3][6] |
| Vapor Pressure | 0.282 mmHg at 25°C | [7][8][9] |
| Density | 1.748 g/cm³ | [7][8][9] |
| Boiling Point | 60°C at 10 mmHg | [7][9] |
| LogP (Octanol-Water Partition Coefficient) | 3.10610 | [7] |
| pKa | -1.36 ± 0.10 (Predicted) | [9] |
Environmental Fate: Persistence and Transformation
GenX chemicals are highly persistent in the environment, comparable to longer-chain PFAS.[1] This resistance to degradation is a defining characteristic of PFAS compounds, earning them the moniker "forever chemicals".[2]
Biodegradation
Current research indicates that GenX is resistant to biodegradation under most environmental conditions.[10] No significant biotransformation has been observed in soil, sediment, or aquatic microbial communities.[10] The presence of the ether linkage was theorized to be a potential site for enzymatic attack, but this has not been substantiated in environmental studies.[10] While some studies have shown that certain microorganisms can degrade other PFAS compounds, the biodegradation of GenX remains a significant challenge.[11][12][13]
Photodegradation
Photocatalytic degradation has shown promise as a method for breaking down GenX in water. One study demonstrated that an adsorptive photocatalyst, Bi/TNTs@AC, was able to degrade 70.0% and mineralize 42.7% of pre-sorbed GenX under UV light (254 nm) within 4 hours.[14] The degradation process is initiated by the cleavage of the carboxyl and/or ether groups by hydroxyl radicals and photogenerated holes.[14][15] Another study investigating UV-LED irradiation in the presence of a cationic surfactant found that this method could achieve 86% removal and 40% defluorination of GenX after 6 hours.[16] The degradation pathway involves ether bond cleavage and decarboxylation-hydroxylation-elimination-hydrolysis (DHEH) chain shortening.[16]
Environmental Transport: A Mobile Contaminant
A key characteristic of GenX that distinguishes it from some legacy PFAS is its high mobility in the environment.[1] This mobility allows it to be transported over greater distances, leading to widespread contamination.[1][5]
Transport in Water
GenX's high water solubility facilitates its transport in aquatic systems.[6] It has been detected in surface water, groundwater, drinking water, and rainwater.[1][17] Industrial discharges and runoff are significant sources of GenX contamination in surface waters.[6] Due to its mobility, it can readily leach from soil and landfills into groundwater.[6]
Adsorption and Soil Mobility
The adsorption of GenX to soil and sediment is relatively low, contributing to its high mobility in terrestrial environments.[18] Studies have shown that the solid-phase adsorption of GenX is minimal, with retardation factors being relatively low, indicating a significant potential for migration in soil and the vadose zone.[18] However, adsorption can be influenced by the geochemical properties of the porous media, with higher adsorption observed in soils with greater metal oxide content.[18] Molecular dynamics simulations have also shown that the surface complexation of GenX varies significantly between different clay minerals.[19]
Atmospheric Transport
While less volatile than some other organic contaminants, atmospheric transport is a potential pathway for the long-range distribution of GenX.[3] It has been detected in air emissions, suggesting it can be released into the atmosphere from industrial sources.[1][17]
Bioaccumulation and Ecotoxicity
While GenX is considered to have a lower bioaccumulation potential in humans compared to longer-chain PFAS, it can still accumulate in living organisms.[1][10]
Bioaccumulation in Organisms
Studies have shown that GenX can bioaccumulate in various species. For instance, in fish, the concentration of GenX congeners was found to be lower than that of PFOA, but it showed a higher relative ratio in the liver compared to muscle, indicating preferential deposition in the liver.[3] GenX has also been shown to be taken up by plants, with bioaccumulation varying between different species and environmental conditions.[20]
| Organism | Tissue/Matrix | Bioaccumulation Metric | Value/Finding | Source(s) |
| Fish | Liver vs. Muscle | Relative Ratio | 4.08 (higher than PFOA) | [3] |
| Rice Shoots (Non-flooded) | Shoots | Concentration | 4.11 (± 0.87) µg/g (at 0.4 mg/kg soil exposure) | [20] |
| Rice Shoots (Flooded) | Shoots | Concentration | 2.34 (± 0.45) µg/g (at 0.4 mg/kg soil exposure) | [20] |
| Wheat Shoots | Shoots | Concentration | Similar to rice | [20] |
Ecotoxicity
The ecotoxicity of GenX is an area of active research. Studies have indicated potential adverse effects on various organisms. For example, exposure to GenX was found to inhibit the growth of rice plants.[20] In animal studies, GenX has been shown to have potential developmental and reproductive effects.[10]
Experimental Protocols
Accurate and reliable detection and quantification of GenX in environmental samples are crucial for assessing its fate and transport. The primary analytical technique used is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid Phase Extraction (SPE)
A common workflow for the analysis of GenX in water samples involves a pre-concentration step using Solid Phase Extraction (SPE).
-
Sample Collection: Collect water samples in high-density polyethylene (HDPE) containers.
-
Preservation: Preserve samples with nitric acid.[21]
-
Extraction: Pass the water sample through a weak anion exchange (WAX) SPE cartridge. WAX cartridges have shown better recovery for GenX compared to other types of cartridges.[21]
-
Elution: Elute the trapped GenX from the SPE cartridge using a solution of methanol and ammonium hydroxide.[21]
-
Concentration: Evaporate the eluate to a smaller volume (e.g., 1 mL).[21]
-
Reconstitution: Mix a small aliquot of the concentrated eluate with an appropriate buffer (e.g., 2 mM ammonium acetate) before analysis.[21]
Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation: Inject the prepared sample into an ultra-performance liquid chromatograph (UPLC) system. Separation is typically achieved using a C18 reversed-phase column with a mobile phase gradient of water and methanol, both modified with ammonium acetate.[22]
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a triple quadrupole mass spectrometer. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[22]
Conclusion
This compound (GenX), while developed as a substitute for legacy PFAS, exhibits significant environmental persistence and mobility. Its high water solubility and low adsorption to soil contribute to its widespread distribution in aquatic and terrestrial systems. Although its bioaccumulation potential in humans is considered lower than that of its predecessors, it is taken up by various organisms and has the potential for ecotoxicological effects. Advanced oxidation processes, such as photocatalysis, show promise for the degradation of GenX, but its inherent stability makes remediation challenging. Continued research into the environmental fate, transport, and toxicological effects of GenX is essential for developing effective management strategies and protecting human and environmental health.
References
- 1. epa.gov [epa.gov]
- 2. Study examines the chemical GenX in water: Is it different than other PFAS? - University at Buffalo [buffalo.edu]
- 3. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtrust.org [chemtrust.org]
- 5. 'Forever chemical' GenX More Toxic than Previously Thought | ELG Law [elglaw.com]
- 6. epa.gov [epa.gov]
- 7. Page loading... [guidechem.com]
- 8. 13252-13-6 [chembk.com]
- 9. Cas 13252-13-6,this compound | lookchem [lookchem.com]
- 10. Buy this compound | 13252-13-6 [smolecule.com]
- 11. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Photocatalytic degradation of GenX in water using a new adsorptive photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GenX degradation mechanism using 2-hydroxyphenyl acetic acid and cetyl trimethyl ammonium bromide under UV-LED irradiation through micelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nccoast.org [nccoast.org]
- 18. Transport of GenX in Saturated and Unsaturated Porous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of Soil Minerals on the Adsorption, Structure, and Dynamics of GenX - Center for PFAS Research [canr.msu.edu]
- 20. GenX uptake by wheat and rice in flooded and non-flooded soils: a greenhouse experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cswab.org [cswab.org]
- 22. sciex.com [sciex.com]
An In-depth Technical Guide on the Bioaccumulation Potential of GenX in Aquatic Ecosystems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GenX, the trade name for a group of synthetic per- and polyfluoroalkyl substances (PFAS) used as a replacement for PFOA, has come under scrutiny for its potential environmental and health impacts. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of GenX in aquatic ecosystems. While research indicates that GenX generally exhibits a lower bioaccumulation potential compared to legacy long-chain PFAS like PFOA and PFOS, its persistence and mobility in aquatic environments warrant a thorough evaluation. This document synthesizes available quantitative data on bioconcentration and bioaccumulation, details experimental methodologies, and explores the potential molecular mechanisms of action, offering a critical resource for professionals in research and development.
Introduction to GenX and its Environmental Fate
GenX is a processing aid technology that utilizes hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium salt.[1] As a shorter-chain PFAS, GenX was developed with the expectation of reduced bioaccumulation and toxicity.[2] However, its high water solubility and persistence contribute to its widespread distribution in aquatic environments, primarily through industrial discharges and atmospheric deposition.[3] This mobility raises concerns about its potential to enter and persist in aquatic food webs.
Quantitative Assessment of Bioaccumulation
The bioaccumulation potential of a chemical in an aquatic organism is typically quantified using several key metrics: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Trophic Magnification Factor (TMF). BCF measures the uptake from water alone, while BAF considers all exposure routes, including diet. TMF assesses the concentration increase of a substance with each trophic level in a food web.
Bioconcentration and Bioaccumulation Factors
Available data from laboratory and field studies on the BCF and BAF of GenX in various aquatic organisms are summarized below.
| Organism Type | Species | Metric | Value | Exposure Conditions | Reference |
| Fish | Medaka (Oryzias latipes) | BCF | < 30 | 0.02 mg/L for 28 days | [4] |
| Medaka (Oryzias latipes) | BCF | < 3 | 0.2 mg/L for 28 days | [4] | |
| Rainbow Trout (Oncorhynchus mykiss) | BCF | < 30 | Not specified | [5] | |
| Blue spot goby (Pseudogobius sp.) | Dietary Bioaccumulation | Not detected | 500 ng/g nominal dose in food for 21 days | [4] | |
| Aquatic Plants | Arabidopsis thaliana | BF | 29.0 | 5 or 20 mg/L in agar medium for 21 days | [5] |
| Nicotiana benthamiana | BF | 7.7 | 5 or 20 mg/L in agar medium for 21 days | [5] | |
| Urban Spontaneous Plants (various) | BCF (root) | 0.66 - 2.5 | Controlled greenhouse exposure | [6] |
Note: BF (Bioaccumulation Factor) in the context of the plant studies is analogous to BCF, representing uptake from the growth medium.
The data consistently show low BCF values for fish, suggesting that GenX does not significantly bioconcentrate from water. Notably, a dietary exposure study with blue spot gobies found no detectable bioaccumulation, indicating that trophic transfer through consumption of contaminated food may be limited for this species.[4]
Trophic Magnification
Currently, there is a significant lack of published field studies that have calculated a Trophic Magnification Factor (TMF) for GenX in aquatic food webs. TMF values greater than 1 indicate that a substance is biomagnifying. The absence of this crucial data point makes it difficult to definitively assess the potential for GenX to biomagnify in aquatic ecosystems. Future research focusing on multi-trophic level field studies is essential to address this knowledge gap.
Experimental Protocols for Bioaccumulation Assessment
Standardized methodologies are crucial for generating comparable and reliable bioaccumulation data. The most widely accepted protocol for assessing bioconcentration in fish is the OECD Test Guideline 305.
OECD Test Guideline 305: Bioaccumulation in Fish
This guideline outlines two primary exposure methods: aqueous and dietary.[7][8]
Aqueous Exposure (for BCF determination):
-
Acclimation: Test fish of a recommended species (e.g., Zebrafish, Rainbow Trout, Bluegill Sunfish) are acclimated to laboratory conditions.[8]
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (GenX) in a flow-through system for a defined period (typically up to 28 days).[7] Water and fish tissue concentrations are measured at regular intervals.
-
Depuration Phase: Fish are transferred to clean, untreated water, and the decrease in the substance's concentration in their tissues is monitored over time.[7]
-
Data Analysis: The BCF, uptake rate constant (k1), and depuration rate constant (k2) are calculated from the concentration data.
Dietary Exposure (for BMF determination):
-
Food Preparation: A standardized fish food is spiked with a known concentration of the test substance.
-
Uptake Phase: Fish are fed the contaminated diet for a set period.
-
Depuration Phase: Fish are switched to a clean, uncontaminated diet.
-
Data Analysis: The biomagnification factor (BMF) and assimilation efficiency are calculated.
A diagrammatic representation of a typical experimental workflow for a fish bioconcentration study is provided below.
Potential Signaling Pathways and Mechanisms of Action
The bioaccumulation of GenX, even at low levels, may lead to adverse biological effects through the disruption of cellular signaling pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway
A growing body of evidence suggests that the liver is a primary target organ for GenX toxicity, and this is often mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9]
Activation of PPARα by GenX can lead to changes in the expression of genes involved in lipid metabolism and cell proliferation, ultimately contributing to liver damage.[9]
Endocrine Disruption Potential
The potential for GenX to interfere with endocrine signaling pathways, such as those regulated by estrogens and androgens, is an area of active research. While direct evidence in aquatic organisms is still limited, the broader class of PFAS has been shown to exhibit endocrine-disrupting properties.
Potential Mechanisms of Endocrine Disruption:
-
Hormone Receptor Binding: GenX could potentially bind to estrogen and/or androgen receptors, either mimicking or blocking the action of natural hormones.
-
Altered Hormone Synthesis: Interference with the enzymatic pathways responsible for the production of sex hormones like estradiol and testosterone.
-
Disrupted Gene Expression: Changes in the expression of hormone-responsive genes, such as vitellogenin (an estrogen-responsive egg yolk precursor protein) and androgen receptor genes.
Further investigation into these potential pathways in relevant aquatic species is necessary to fully characterize the endocrine-disrupting potential of GenX.
Conclusions and Future Research Directions
The available evidence suggests that GenX has a low potential for bioaccumulation in aquatic organisms, particularly in comparison to legacy long-chain PFAS. BCF values in fish are consistently low, and dietary uptake appears to be minimal in the species studied to date. However, the lack of TMF data represents a critical knowledge gap that prevents a complete assessment of its biomagnification potential in aquatic food webs.
Key recommendations for future research include:
-
Field-based food web studies: To determine Trophic Magnification Factors (TMFs) for GenX in a variety of freshwater and marine ecosystems.
-
Bioaccumulation studies in invertebrates: To assess the bioaccumulation potential of GenX in lower trophic level organisms such as bivalves, crustaceans, and zooplankton.
-
Mechanistic studies: To further elucidate the signaling pathways affected by GenX exposure in aquatic organisms, with a focus on endocrine disruption.
-
Long-term exposure studies: To investigate the potential for bioaccumulation and adverse effects over multiple generations.
A comprehensive understanding of the bioaccumulation and biomagnification potential of GenX is essential for accurate ecological risk assessment and the development of effective environmental management strategies.
References
- 1. epa.gov [epa.gov]
- 2. PFOA, PFOS, PFBA, PFBS, ADONA and GenX: Toxicological Profile for Freshwater Ecosystems[v1] | Preprints.org [preprints.org]
- 3. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accumulation and Phytotoxicity of Perfluorooctanoic Acid and 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate in Arabidopsis thaliana and Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Food web structures and carbon transfer efficiencies in a brackish water ecosystem | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxia causes transgenerational impairments in reproduction of fish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Toxicological Profile of Perfluoro(2-methyl-3-oxahexanoic) acid (GenX) in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro(2-methyl-3-oxahexanoic) acid, commonly known as GenX, is a synthetic perfluoroalkyl ether carboxylic acid. It was introduced as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers. Given its structural similarity to legacy per- and polyfluoroalkyl substances (PFAS), there is significant scientific and regulatory interest in its toxicological profile. This technical guide provides a comprehensive overview of the key findings from toxicological studies of GenX in rodent models, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.
Data Presentation: Summary of Quantitative Toxicological Data
The toxicological effects of GenX have been evaluated in a number of studies in rodent models, primarily rats and mice. The liver has been identified as a primary target organ.[1][2] The following tables summarize the key quantitative findings from these studies.
Table 1: Summary of No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) Values for GenX in Rodent Models
| Study Type | Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |
| 28-Day Oral (Gavage) | Rat (Male) | 28 Days | 0.3 | 3 | Hematological effects (decreased red blood cell count, hemoglobin, and hematocrit), Immune effects (decreased globulin and increased albumin/globulin ratio) | [3] |
| 28-Day Oral (Gavage) | Mouse | 28 Days | 0.1 | 3 | Not specified in the provided summary | [3] |
| Subchronic Oral (Gavage) | Mouse | 90 Days | < 0.1 | 0.1 | Hepatocellular hypertrophy | [1] |
| Reproductive/Developmental | Mouse | - | - | - | Increased early deliveries and delays in genital development | [2] |
| Chronic/Carcinogenicity | Rat | 2 Years | - | 1 (implied) | Effects on liver and kidneys | [4] |
Note: This table is compiled from available public summaries. Detailed quantitative data from the primary studies were not fully accessible.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are summaries of the methodologies used in key rodent studies of GenX.
90-Day Subchronic Oral Toxicity Study in Mice
A 90-day oral gavage study was conducted in male and female Crl:CD1(ICR) mice to evaluate the subchronic toxicity of GenX.[1]
-
Test Substance: Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate (GenX) with a purity of 84%.
-
Animal Model: Male and female Crl:CD1(ICR) mice, with 10 animals per sex per group.
-
Dosing: The mice were administered the test substance via oral gavage at doses of 0, 0.1, 0.5, or 5 mg/kg body weight/day. The control group received deionized water.
-
Housing and Environment: Animals were housed individually in a controlled environment with a temperature of 18°C to 26°C, relative humidity of 30% to 70%, and an approximate 12-hour light/dark cycle.
-
Diet: Animals had ad libitum access to tap water and PMI® Nutrition International, LLC Certified Rodent LabDiet® 5002.
-
Endpoint Evaluation: The study assessed various toxicological endpoints, including changes in body weight, clinical signs, organ weights, hematology, clinical chemistry, and histopathology of various tissues. RNA sequencing was also performed on paraffin-embedded liver sections to investigate the molecular mechanisms of toxicity.[1]
Reproductive/Developmental Toxicity Screening Study in Mice (DuPont-18405-1037)
While the full detailed protocol for this key study is not publicly available, it is identified as a critical study for deriving reference doses for GenX.[2] The study was an oral gavage reproduction/developmental toxicity screening study in mice. The observed effects included increased early deliveries and delays in genital development.[2]
Combined Chronic Toxicity/Oncogenicity Study in Rats (DuPont-18405-1238)
This was a 2-year combined chronic toxicity and carcinogenicity bioassay in rats. The study is a key source of data on the long-term effects of GenX, including its carcinogenic potential.[5] Publicly available information indicates that the study found an increased incidence of liver and pancreatic tumors in rats at certain doses.[2]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
1. PPARα Activation Pathway in Rodent Liver
A primary mode of action for GenX-induced hepatotoxicity in rodents is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[1][6] This activation leads to a cascade of downstream events affecting lipid metabolism and cell proliferation.
Caption: GenX activates the PPARα/RXR heterodimer, leading to changes in gene expression that alter lipid metabolism and cellular processes in rodent hepatocytes.
2. PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[7] While direct evidence linking GenX to this pathway in the context of its primary toxicological endpoints is still emerging, it is a key pathway in cellular responses to stressors.
Caption: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.
Experimental Workflows
1. General Workflow for a Rodent Oral Toxicity Study
The following diagram illustrates a typical workflow for a rodent oral toxicity study, such as the 90-day subchronic study of GenX.
Caption: A generalized workflow for conducting a subchronic oral toxicity study in rodents.
Conclusion
The toxicological profile of GenX in rodent models indicates that the liver is a primary target organ, with effects such as hepatocellular hypertrophy observed at low dose levels.[1] The activation of PPARα is a key mode of action for these hepatic effects in rodents.[1][6] Developmental effects have also been reported.[2] Carcinogenicity studies in rats have shown an increased incidence of liver and pancreatic tumors.[2] Further research is needed to fully elucidate the complete toxicological profile of GenX and to understand the relevance of the findings in rodent models to human health risk assessment.
References
- 1. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. cswab.org [cswab.org]
- 5. files.nc.gov [files.nc.gov]
- 6. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Gene Expression Status of the PI3K/AKT/mTOR Pathway in Gastric Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Health effects of chronic exposure to GenX chemicals in drinking water
An In-depth Technical Guide on the Health Effects of Chronic Exposure to GenX Chemicals in Drinking Water
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoropropylene oxide dimer acid (HFPO-DA), and its ammonium salt, are the primary components of the commercial product known as GenX.[1] GenX was introduced as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of high-performance fluoropolymers, such as those used in non-stick coatings.[2] Despite being a replacement, GenX chemicals are environmentally persistent and have been detected in surface water, groundwater, and finished drinking water.[2][3] Chronic exposure to GenX through contaminated drinking water is a significant public health concern, as toxicological studies have demonstrated a range of adverse health effects.[4][5] Animal studies indicate that the liver is a primary target organ for GenX toxicity, with other effects observed in the kidneys, the immune system, and on development.[2][4][6]
This technical guide provides a comprehensive overview of the health effects associated with chronic exposure to GenX in drinking water, focusing on quantitative data from toxicological studies, detailed experimental protocols, and the underlying molecular signaling pathways.
Regulatory and Toxicological Data
Quantitative data from regulatory bodies and scientific studies are crucial for risk assessment. The U.S. Environmental Protection Agency (EPA) has established health advisories and enforceable limits for GenX in drinking water based on extensive toxicological assessments.[7][8][9] Animal studies provide dose-response data that form the basis of these guidelines.
Regulatory and Advisory Levels
The EPA has set a final lifetime health advisory and a Maximum Contaminant Level (MCL) for GenX chemicals in drinking water.[7][10]
| Parameter | Value (ppt) | Value (ng/L) | Agency/Authority | Notes |
| Final Health Advisory | 10 | 10 | U.S. EPA | Non-enforceable health-based value below which adverse health effects are not expected over a lifetime of exposure.[5][7][11] |
| Maximum Contaminant Level Goal (MCLG) | 10 | 10 | U.S. EPA | The maximum level of a contaminant in drinking water at which no known or anticipated adverse health effects would occur.[8][9] |
| Maximum Contaminant Level (MCL) | 10 | 10 | U.S. EPA | The highest level of a contaminant that is allowed in drinking water; this is an enforceable standard.[8][9][10] |
| Chronic Reference Dose (RfD) | 0.000003 | 3 | U.S. EPA | An estimate of the daily oral exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime.[2] |
Summary of In Vivo Animal Studies
Animal models are essential for understanding the potential health effects of GenX in humans. Studies in rodents have consistently identified the liver as a primary target organ.[6]
| Species/Strain | Exposure Route / Duration | Dose/Concentration | Key Findings |
| Crl: CD1(ICR) Mice | Oral Gavage / 90 days | 0.1, 0.5, 5 mg/kg/day | Liver hypertrophy, increased peroxisomal enzyme activity, altered gene expression related to PPARα signaling.[12] |
| Male Balb/c Mice | Drinking Water / 14 weeks | 0.1 µg/L, 10 µg/L, 1 mg/L, 100 mg/L | Liver damage and disruption of lipid metabolism even at environmental concentrations (0.1 and 10 µg/L). Increased liver triglycerides and total cholesterol.[13] |
| Pregnant Balb/c Mice | Oral Gavage / Gestation | 2 mg/kg/day | Hepatic pathological changes including hepatocyte enlargement, inflammatory cell infiltration, and activation of the TLR4 inflammation pathway.[14] |
| Rats | 2-year bioassay | Not specified | Increased incidence of liver tumors in females and pancreatic acinar cell tumors in males at high doses.[15] |
| Mouse Offspring | Embryonic exposure via maternal gavage | 2 mg/kg/day | Delayed puberty, disrupted blood-testis barrier, decreased sperm count and motility in male offspring.[16] |
Summary of In Vitro Studies
In vitro studies using cell lines provide insight into the molecular mechanisms of GenX toxicity.
| Cell Line | Exposure Concentration | Duration | Key Findings |
| Human Hepatocellular Carcinoma (HepG2) | 10, 160, 640 µM | 24 and 48 hours | Attenuation of lipid metabolism disruption (via PPARα pathway) when co-treated with a PPARα inhibitor.[13] |
| Human Hepatocellular Carcinoma (HepG2) | Not specified | 12 hours | Reduced cell viability, increased apoptosis, and dose-dependent increase in intracellular reactive oxygen species (ROS), indicating oxidative stress.[17] |
| Primary Human Hepatocytes (PHH) | 0.1, 10, 100 µM | Not specified | At 100 µM, changes in genes involved in cell proliferation, inflammation, and fibrosis. Activation of PPARα and STAT3 signaling.[18] |
| Sertoli Cells (TM4) | Not specified | Not specified | Induced cellular senescence, decreased glutathione (GSH) synthesis, and increased intracellular oxidative stress.[16] |
Key Mechanistic Pathways
Chronic GenX exposure can disrupt several critical signaling pathways, leading to the observed toxicological effects. The activation of the PPARα pathway in the liver is a well-documented mechanism.[13][19] Additionally, GenX can induce oxidative stress, leading to cellular damage and apoptosis.[17]
Caption: GenX activation of the PPARα signaling pathway in hepatocytes.
Caption: GenX-induced oxidative stress and apoptosis signaling cascade.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Draft toxicity assessment for GenX and PFBS | Food Packaging Forum [foodpackagingforum.org]
- 4. EPA: GenX More Toxic Than Thought - Cohen Milstein [cohenmilstein.com]
- 5. pfasfree.com.au [pfasfree.com.au]
- 6. epa.gov [epa.gov]
- 7. GenX in Water: Health Concerns, FAQs, and Filtration Methods - SpringWell Water Filtration Systems [springwellwater.com]
- 8. ewg.org [ewg.org]
- 9. integral-corp.com [integral-corp.com]
- 10. EPA Announces Final Drinking Water Limits for PFAS Compounds [maynardnexsen.com]
- 11. epa.gov [epa.gov]
- 12. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GenX Disturbs the Indicators of Hepatic Lipid Metabolism Even at Environmental Concentration in Drinking Water via PPARα Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gestational exposure to GenX induces hepatic alterations by the gut-liver axis in maternal mice: A similar mechanism as PFOA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.nc.gov [files.nc.gov]
- 16. Embryonic exposure to GenX causes reproductive toxicity by disrupting the formation of the blood-testis barrier in mouse offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. GenX Induces Fibroinflammatory Gene Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: HFPO-DA (CAS 13252-13-6)
Chemical Identity
IUPAC Name: 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid
CAS Number: 13252-13-6
Synonyms:
-
Hexafluoropropylene oxide dimer acid (HFPO-DA)
-
GenX
-
Perfluoro-2-propoxypropanoic acid
-
FRD-903
-
C3 dimer acid
-
UNDECAFLUORO-2-METHYL-3-OXAHEXANOIC ACID
-
2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionic acid
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6HF11O3 | |
| Molecular Weight | 330.05 g/mol | |
| Physical State | Liquid at room temperature | |
| Water Solubility | >751 g/L at 20 °C |
Toxicological Data
Acute and Chronic Toxicity
Studies in animal models have identified the liver as a primary target organ for HFPO-DA toxicity. Both acute and chronic exposure have been shown to induce various effects, including hepatotoxicity.
| Species | Exposure Route | Duration | Dose | Observed Effects | Reference |
| Male Rats | Oral | 2 years | 50 mg/kg/day | Liver injury, benign tumors of the liver, pancreas, and testes | |
| Female Rats | Oral | 2 years | 500 mg/kg/day | Liver lesions, benign tumors of the liver | |
| Male C57BL/6 Mice | Oral Gavage | 28 days | 10 and 100 mg/kg/day | Increased relative liver weight | |
| Female C57BL/6 Mice | Oral Gavage | 28 days | 10 and 100 mg/kg/day | Increased relative liver weight | |
| Male C57BL/6 Mice | Oral Gavage | 28 days | 100 mg/kg/day | Increased peroxisome proliferation | |
| Female C57BL/6 Mice | Oral Gavage | 28 days | 100 mg/kg/day | Increased peroxisome proliferation, suppressed T cell-dependent antibody response | |
| Sprague-Dawley Rats | Oral Gavage (Gestation Day 8 - Postnatal Day 2) | Gestational and early postnatal | ≥ 30 mg/kg | Reduced pup body weight |
Toxicokinetics
HFPO-DA is rapidly absorbed and eliminated, primarily through urine, in rodents. It is not reported to be metabolized.
| Species | Elimination Half-life (Beta Phase) | Reference |
| Male Rats | 72.2 hours | |
| Female Rats | 67.4 hours | |
| Male Mice | 36.9 hours | |
| Female Mice | 24.2 hours | |
| Rats | ~5 hours | |
| Mice | ~20 hours |
Mechanism of Action: PPARα Activation
A primary mode of action for HFPO-DA-induced hepatotoxicity in rodents is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.
Signaling Pathway
Activation of PPARα by HFPO-DA leads to a cascade of downstream events, including the upregulation of genes involved in fatty acid oxidation and peroxisome proliferation. This can result in hepatocellular hypertrophy, and at higher doses, may contribute to the development of liver tumors in rodents.
Caption: HFPO-DA activation of the PPARα signaling pathway in hepatocytes.
Experimental Protocols
In Vivo Rodent Toxicity Studies
Objective: To assess the systemic toxicity of HFPO-DA following oral administration.
Methodology Summary:
-
Animal Models: Sprague-Dawley rats and C57BL/6 mice are commonly used.
-
Dosing: HFPO-DA is typically administered daily via oral gavage. Doses have ranged from 0.1 to 500 mg/kg/day depending on the study design and animal model.
-
Duration: Studies have been conducted for various durations, including 28-day subchronic studies and 2-year chronic toxicity and carcinogenicity studies.
-
Endpoints: Key endpoints include monitoring of clinical signs, body weight, and food consumption. At the termination of the study, blood is collected for clinical pathology, and organs, particularly the liver, are weighed and subjected to histopathological evaluation.
Gene Expression Analysis (RNA Sequencing)
Objective: To identify changes in gene expression in the liver following exposure to HFPO-DA.
Methodology Summary:
-
Sample Collection: Liver tissue is collected from control and HFPO-DA-treated animals.
-
RNA Extraction: Total RNA is extracted from the liver tissue using standard commercially available kits.
-
Library Preparation and Sequencing: RNA sequencing libraries are prepared and sequenced using next-generation sequencing platforms.
-
Data Analysis: The resulting sequence data is analyzed to identify differentially expressed genes between the control and treated groups. Gene set enrichment analysis is then performed to identify perturbed biological pathways, such as peroxisome and fatty acid metabolism signaling.
In Vitro Apoptosis Assays
Objective: To investigate the potential of HFPO-DA to induce apoptosis in human liver cells.
Methodology Summary:
-
Cell Line: Human hepatoma (HepG2) cells are a common in vitro model.
-
Treatment: Cells are treated with varying concentrations of HFPO-DA for a specified period (e.g., 12 hours).
-
Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay to determine the cytotoxic effects of HFPO-DA.
-
Apoptosis Detection: Apoptosis can be quantified using techniques like flow cytometry with Annexin V/Propidium Iodide staining.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes to assess oxidative stress.
-
Gene Expression Analysis: The expression of apoptosis-related genes (e.g., Bax, Bcl-2, Caspases) is analyzed by quantitative real-time PCR or western blotting.
Summary and Conclusion
HFPO-DA (CAS 13252-13-6) is a perfluoroalkyl substance that has been shown to induce hepatotoxicity in rodent models. The primary mechanism of action for this toxicity is the activation of the PPARα signaling pathway, leading to increased peroxisome proliferation and altered lipid metabolism. This technical guide provides a summary of the available data on the chemical identity, toxicological properties, and mechanism of action of HFPO-DA. The provided experimental methodologies offer a foundation for researchers and drug development professionals investigating the effects of this compound. Further research is warranted to fully elucidate the potential health risks of HFPO-DA in humans.
Degradation of Perfluoro(2-methyl-3-oxahexanoic) Acid Under UV Irradiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the degradation pathways of Perfluoro(2-methyl-3-oxahexanoic) acid, commonly known as GenX, under ultraviolet (UV) irradiation. GenX is a member of the per- and polyfluoroalkyl substances (PFAS) class of compounds, which are of significant environmental concern due to their persistence and potential health risks. This document synthesizes findings from recent scientific literature to provide a comprehensive overview of the UV-based degradation methodologies, experimental protocols, and the chemical pathways involved in the breakdown of this resilient compound.
Introduction
This compound (GenX) is a synthetic perfluoroalkyl ether carboxylic acid used as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers. Its chemical structure, characterized by a branched ether linkage and extensive fluorination, confers high thermal and chemical stability, making it resistant to conventional degradation processes. Ultraviolet (UV) light-based Advanced Oxidation and Reduction Processes (AOPs and ARPs) have emerged as promising technologies for the destruction of GenX in aqueous matrices. These processes rely on the generation of highly reactive species to initiate the cleavage of the robust carbon-fluorine (C-F) and carbon-ether (C-O-C) bonds that define the molecule. This guide focuses on the mechanisms, efficiencies, and experimental considerations of these UV-driven degradation pathways.
Degradation Methodologies and Efficacy
Direct photolysis of GenX using standard UV wavelengths (e.g., 254 nm) is largely ineffective. Significant degradation is primarily achieved through advanced processes that couple UV irradiation with chemical reagents to generate potent reactive species. The most effective of these are Advanced Reduction Processes (ARPs) that produce hydrated electrons (eaq⁻).
UV/Sulfite Reductive Pathway
The UV/sulfite system is a widely studied and effective method for GenX degradation. Under UV irradiation (typically at 254 nm), sulfite ions (SO₃²⁻) photolyze to produce hydrated electrons, which are powerful reducing agents.
Key Findings:
-
High Degradation Efficiency: GenX can be completely degraded (to below detection limits) within 2 hours of treatment in a UV/sulfite system.[1]
-
Significant Defluorination: Over 90% of the fluorine atoms in the GenX molecule can be released as fluoride ions (F⁻) after 6 hours, indicating extensive mineralization.[1]
-
Primary Reactive Species: The hydrated electron (eaq⁻) is the principal species responsible for initiating the degradation cascade.[1][2]
Vacuum UV (VUV) Photolysis
VUV photolysis utilizes shorter wavelength UV light (<200 nm), typically at 185 nm. At this wavelength, water molecules themselves absorb the energy and dissociate to form both hydrated electrons and hydroxyl radicals (•OH).
Key Findings:
-
Moderate Degradation: In the absence of other reagents, VUV photolysis alone can degrade approximately 35% of initial GenX within 3 hours.[3]
-
Enhanced by Sulfite: When combined with sulfite, the VUV process achieves much higher efficiency, degrading around 90% of GenX in 3 hours.[3]
-
Defluorination: Defluorination efficiency is significantly higher in the VUV/sulfite system (67% after 6 hours) compared to VUV alone (17% after 6 hours).[3]
Other UV-Based Processes
-
UV/Persulfate Oxidation: In contrast to reductive methods, the UV/persulfate system, which generates sulfate radicals (SO₄⁻•), is largely ineffective for GenX degradation. Less than 5% of GenX is oxidized after 3 hours, a much lower rate than for legacy PFAS like PFOA.[1][4] The branched ether structure of GenX appears to be resistant to attack by sulfate radicals.[1]
-
Photocatalysis: Systems using photocatalysts, such as bismuth-doped titanate nanotubes on activated carbon (Bi/TNTs@AC), have shown promise. Under UV light (254 nm), these materials can generate electron-hole pairs, hydroxyl radicals, and hydrated electrons. One study reported 70% degradation and 42.7% mineralization of pre-adsorbed GenX within 4 hours.[5][6]
Quantitative Data on GenX Degradation
The following tables summarize the quantitative data from key studies on the UV-based degradation of GenX.
Table 1: Degradation and Defluorination of GenX via UV/Sulfite and UV/Persulfate Systems
| Parameter | UV/Sulfite | UV/Persulfate | Source |
| GenX Degradation | Not detectable after 2 hours | < 5% after 3 hours | [1] |
| Defluorination | > 90% after 6 hours | Not significant | [1] |
| Reaction Time | 2 - 6 hours | 3 hours | [1] |
| Primary Reactive Species | Hydrated Electron (eaq⁻) | Sulfate Radical (SO₄⁻•) | [1] |
Table 2: Degradation and Defluorination of GenX via VUV Photolysis
| System | GenX Degradation (3 hours) | Defluorination (6 hours) | Source |
| VUV Alone | ~35% | 17% | [3] |
| VUV/Sulfite | ~90% | 67% | [3] |
Table 3: Degradation of GenX via Photocatalysis
| System | GenX Degradation (4 hours) | Mineralization (4 hours) | Initial Concentration | Source |
| UV (254 nm) / Bi/TNTs@AC | 70.0% | 42.7% | 100 µg/L | [6] |
Degradation Pathways of GenX
The degradation of GenX under reductive UV processes is a multi-step process involving ether bond cleavage, decarboxylation, and sequential defluorination.
The primary point of attack by the hydrated electron is the ether bond.[1] This initial step leads to the fragmentation of the molecule. The main identified transformation products are perfluoropropionic acid (PFPrA) and trifluoroacetic acid (TFA).[1][3] The degradation proceeds through a series of shorter-chain fluorinated intermediates, ultimately leading to the formation of fluoride ions and carbon dioxide.
In the VUV/sulfite system, additional transformation products (TPs) have been identified, including TP182, TP348, and TP366, suggesting parallel or subsequent reaction pathways such as sulfonation followed by decarboxylation.[3]
Visualized Degradation Pathway
Caption: Proposed degradation pathway of GenX under UV-reductive conditions.
Experimental Protocols
This section outlines generalized protocols for key experiments based on methodologies reported in the literature.
Protocol for UV/Sulfite Degradation of GenX
-
Reagent Preparation:
-
Prepare a stock solution of GenX (e.g., 100 mg/L) in deionized water.
-
Prepare a stock solution of sodium sulfite (Na₂SO₃) (e.g., 1 M).
-
Prepare buffer solutions (e.g., phosphate or borate) to maintain the desired pH (typically neutral to alkaline).
-
-
Photoreactor Setup:
-
Utilize a batch photoreactor equipped with a low-pressure mercury UV lamp (emitting primarily at 254 nm) housed in a quartz immersion well.
-
The reactor should be sealed to allow for purging with an inert gas (e.g., nitrogen) to create anoxic conditions, which prevents scavenging of hydrated electrons by dissolved oxygen.
-
Incorporate a magnetic stirrer for continuous mixing and a cooling system to maintain a constant temperature.
-
-
Experimental Procedure:
-
Add the desired volume of deionized water and buffer to the reactor.
-
Spike the reactor with the GenX stock solution to achieve the target initial concentration (e.g., 1-10 mg/L).
-
Add the sodium sulfite stock solution to the desired concentration (e.g., 10 mM).
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Turn on the UV lamp to initiate the reaction.
-
Collect aqueous samples at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) using a syringe.
-
-
Sample Analysis:
-
Immediately quench any ongoing reaction in the collected samples, if necessary (e.g., by exposure to air).
-
Filter the samples through a 0.22 µm filter.
-
Analyze the concentration of GenX and its transformation products using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
-
Measure the fluoride ion concentration using an ion-selective electrode or ion chromatography.
-
Analytical Method: LC-MS/MS for GenX and Transformation Products
-
Chromatographic Separation:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for separating short-chain organic acids (e.g., Phenomenex Luna Omega PS C18).[7]
-
Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium acetate).[7]
-
Mobile Phase B: Methanol with the same modifier.[7]
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the run time to elute the analytes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) or a high-resolution mass spectrometer like a QTOF.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted analysis on a QqQ, monitoring for specific precursor-to-product ion transitions for GenX, PFPrA, TFA, and other known TPs. For non-target screening of unknown TPs, a full scan or product ion scan on a high-resolution instrument is used.
-
Visualized Experimental Workflow
Caption: General experimental workflow for UV-based degradation of GenX.
Conclusion
The degradation of this compound (GenX) under UV irradiation is most effectively achieved through advanced reduction processes, particularly the UV/sulfite system, which leverages the strong reducing power of hydrated electrons. These methods can achieve high levels of both parent compound degradation and defluorination. The primary degradation pathway involves the cleavage of the ether bond, followed by decarboxylation and a stepwise shortening of the perfluoroalkyl chain. In contrast, oxidative pathways based on sulfate radicals have proven to be inefficient. The continued development and optimization of UV-based reductive treatments, along with robust analytical methods for monitoring transformation products, are critical for addressing the challenge of GenX contamination in water resources. This guide provides a foundational understanding of these processes for professionals engaged in environmental remediation and drug development, where the fate and degradation of fluorinated compounds are of increasing importance.
References
- 1. Degradation of PFOA Substitute: GenX (HFPO-DA Ammonium Salt): Oxidation with UV/Persulfate or Reduction with UV/Sulfite? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of PFOA Substitute: GenX (HFPO-DA Ammonium Salt): Oxidation with UV/Persulfate or Reduction with UV/Sulfite? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocatalytic degradation of GenX in water using a new adsorptive photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.iucc.ac.il [cris.iucc.ac.il]
Adsorption and Desorption Behavior of GenX in Soil and Sediment: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the adsorption and desorption behavior of hexafluoropropylene oxide dimer acid (GenX), a prominent replacement for perfluorooctanoic acid (PFOA), in terrestrial and aquatic environments. This document is intended for researchers, environmental scientists, and professionals in drug development and environmental remediation, offering a comprehensive summary of current quantitative data, detailed experimental protocols, and a discussion of the key factors influencing the environmental fate of this emerging contaminant.
Executive Summary
GenX, a member of the per- and polyfluoroalkyl substances (PFAS) family, is increasingly detected in soil and sediment, raising concerns about its mobility and potential for groundwater contamination. This guide synthesizes the current scientific understanding of GenX's interaction with soil and sediment matrices. Batch and column studies have revealed that GenX generally exhibits low to moderate adsorption to soils and sediments, indicating a significant potential for migration in the subsurface.[1][2][3][4] The primary mechanisms governing its sorption behavior include electrostatic interactions, with a lesser role for hydrophobic interactions compared to its long-chain predecessors like PFOA.[4] Key environmental factors influencing GenX's mobility include the physicochemical properties of the soil and sediment, such as organic matter content, clay mineralogy, and pH.
Quantitative Adsorption and Desorption Data
The mobility and retention of GenX in soil and sediment are quantified using several key parameters, including the distribution coefficient (Kd), the organic carbon-normalized distribution coefficient (Koc), and parameters from the Freundlich and Langmuir adsorption isotherms (Kf and KL, respectively). Desorption data, which is crucial for understanding the long-term fate of GenX, is currently limited in the scientific literature.
Adsorption Coefficients and Retardation Factors
The available data from column transport studies on various porous media are summarized in Table 1. These studies highlight the relatively low retardation of GenX, confirming its mobile nature in the subsurface.
| Porous Medium | Organic Carbon Content (%) | Retardation Factor (R) | Distribution Coefficient (Kd) (L/kg) | Reference |
| Accusand | < 0.1 | 1.05 | 0.02 | Guelfo & Brusseau, 2020 |
| Vinton Soil | 0.3 | 1.15 | 0.06 | Guelfo & Brusseau, 2020 |
| Eustis Soil | 0.7 | 1.25 | 0.10 | Guelfo & Brusseau, 2020 |
| McLaurin Soil | 1.2 | 1.45 | 0.18 | Guelfo & Brusseau, 2020 |
| Webster Soil | 2.5 | 1.85 | 0.34 | Guelfo & Brusseau, 2020 |
Table 1: Retardation Factors and Distribution Coefficients of GenX in Various Porous Media.
Adsorption Isotherm Data
While comprehensive isotherm data for GenX in natural soils and sediments are scarce, studies on other adsorbent materials can provide context for its adsorption behavior. Table 2 presents Freundlich and Langmuir isotherm parameters for GenX adsorption on an ionic fluorogel.
| Adsorbent | Freundlich Kf ((mg/g)(L/mg)^1/n) | Freundlich n | Langmuir KL (L/mg) | Langmuir Qmax (mg/g) | Reference |
| Ionic Fluorogel (IF-20+) | 141 | 2.2 | 17.88 | 278 | Kumarasamy et al., 2020 |
Table 2: Freundlich and Langmuir Isotherm Parameters for GenX Adsorption on an Ionic Fluorogel.
Experimental Protocols
The study of GenX adsorption and desorption in soil and sediment typically involves two primary experimental approaches: batch equilibrium experiments and column transport experiments.
Batch Equilibrium Experiments
Batch experiments are conducted to determine the equilibrium partitioning of GenX between the solid (soil or sediment) and aqueous phases.
Methodology:
-
Soil/Sediment Preparation: The soil or sediment sample is air-dried and sieved to remove large debris. Its physicochemical properties, including organic carbon content, particle size distribution, and pH, are characterized.
-
Sorbent-Solution Slurries: A known mass of the prepared soil or sediment is mixed with a known volume of an aqueous solution containing GenX at a specific concentration. A background electrolyte (e.g., CaCl2) is often used to maintain constant ionic strength.
-
Equilibration: The slurries are agitated for a predetermined period (e.g., 24-48 hours) to reach equilibrium. Temperature is kept constant.
-
Phase Separation: After equilibration, the solid and aqueous phases are separated by centrifugation and/or filtration.
-
Analysis: The concentration of GenX in the aqueous phase is measured using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The amount of GenX adsorbed to the solid phase is calculated by mass balance. Adsorption isotherms (Langmuir and Freundlich) are then generated by plotting the adsorbed concentration against the equilibrium aqueous concentration from a series of experiments with varying initial GenX concentrations.
Column Transport Experiments
Column experiments simulate the movement of GenX through a soil or sediment profile under controlled flow conditions, providing insights into its mobility and retardation.
Methodology:
-
Column Packing: A column of suitable dimensions is uniformly packed with the prepared soil or sediment to a desired bulk density.
-
Saturation and Equilibration: The packed column is saturated with a background electrolyte solution until a steady flow is achieved.
-
Tracer Injection: A non-reactive tracer (e.g., bromide) is often injected first to determine the hydrodynamic properties of the column, such as pore water velocity and dispersion.
-
GenX Injection: A solution containing GenX at a known concentration is then introduced into the column at a constant flow rate.
-
Effluent Collection and Analysis: The effluent from the column is collected at regular intervals and analyzed for GenX and tracer concentrations.
-
Breakthrough Curve Generation: The normalized effluent concentration (C/C0) is plotted against the number of pore volumes eluted to generate a breakthrough curve.
-
Data Analysis: The retardation factor (R) is determined from the breakthrough curve, which can then be used to calculate the distribution coefficient (Kd).
Visualizations
Factors Influencing GenX Adsorption in Soil and Sediment
Caption: Key factors influencing the adsorption of GenX in soil and sediment matrices.
Experimental Workflow for GenX Sorption Studies
Caption: Generalized workflow for batch and column experiments to study GenX sorption.
Conclusion and Future Research Directions
The available data consistently indicate that GenX is a mobile contaminant in soil and sediment, with a limited affinity for solid phases. This mobility is primarily governed by electrostatic interactions, which are sensitive to soil and sediment properties such as mineralogy and pH. While current research provides a foundational understanding, significant data gaps remain. Future research should focus on:
-
Expanding the dataset of adsorption and desorption parameters (Kd, Kf, KL, and desorption rate constants) for a wider range of soil and sediment types with varying physicochemical properties.
-
Investigating the competitive adsorption of GenX in the presence of other co-contaminants, including other PFAS.
-
Elucidating the long-term desorption kinetics of GenX from aged contaminated soils and sediments to better predict its persistence and potential for future groundwater contamination.
-
Developing and validating robust fate and transport models that incorporate the complex interplay of factors influencing GenX mobility in the subsurface.
A more comprehensive understanding of these aspects is critical for developing effective risk assessment strategies and remediation technologies for GenX-contaminated sites.
References
- 1. Transport of GenX in Saturated and Unsaturated Porous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transport of GenX in Saturated and Unsaturated Porous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retention and transport of PFOA and its fluorinated substitute, GenX, through water-saturated soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Extraction (SPE) of GenX in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
GenX, the ammonium salt of hexafluoropropylene oxide dimer acid (HFPO-DA), is an emerging environmental contaminant of concern.[1] As a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers like Teflon, its presence in water and soil is under increasing scrutiny.[1][2] Accurate quantification of GenX in environmental matrices is crucial for monitoring its fate and transport, assessing potential human exposure, and developing effective remediation strategies. Due to the typically low concentrations of GenX in the environment, a preconcentration step is essential for robust analysis. Solid-phase extraction (SPE) has emerged as a highly effective technique for the selective extraction and concentration of GenX and other per- and polyfluoroalkyl substances (PFAS) from complex environmental samples prior to instrumental analysis, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and standardized protocols for the solid-phase extraction of GenX from water and soil/sediment samples, intended for use by researchers and analytical scientists.
Physicochemical Properties of GenX Relevant to SPE
GenX is a strong acid with a pKa of approximately 2.8.[3][4] This means that in most environmental water samples (typically pH 6-8), GenX will exist in its anionic (negatively charged) form. This property is fundamental to the selection of an appropriate SPE sorbent and the development of an effective extraction method. Weak anion exchange (WAX) SPE cartridges are therefore a primary choice for the retention of GenX.[5]
Data Presentation: Performance of SPE Methods for GenX Analysis
The following tables summarize the quantitative performance of various SPE methods for the preconcentration of GenX in water samples, as reported in the scientific literature.
Table 1: Recovery of GenX using different SPE Sorbents in Water Samples
| SPE Sorbent | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Strata™ SDB-L | 2 ng/L | >50 - <150 | <10 | [6] |
| Strata™ SDB-L | 20 ng/L | >70 - <130 | <10 | [6] |
| Strata™ SDB-L | 50 ng/L | >70 - <130 | <10 | [6] |
| Phenomenex Strata SBD-L | 2 ng/L | 98 - 122 | <13 | [7] |
| Phenomenex Strata SBD-L | 40 ng/L | 95 - 118 | <13 | [7] |
| Oasis WAX | Not Specified | 43.5 ± 3.1 - 141 ± 35 | Not Specified | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for GenX in Water
| SPE Sorbent/Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| SCIEX QTRAP 4500 System | 0.08 - 0.2 ng/L (MDL) | Not Specified | [4][9] |
| Multi-component PFAS method | Approx. 50 ng/L (MDL) | Not Specified | [10] |
| SCIEX X500 QTOF system | Low to mid parts-per-trillion | Not Specified | [11] |
| Oasis WAX | 0.02 - 5.6 ng/L | Not Specified | [8] |
| Not Specified | <0.1 ng/g wet wt. | <0.2 ng/g wet wt. | [12] |
Experimental Protocols
Protocol 1: SPE of GenX from Water Samples (Adapted from EPA Method 537.1)
This protocol is suitable for drinking water, groundwater, and surface water.
Materials and Reagents:
-
SPE Cartridges: Weak Anion Exchange (WAX) or Styrene-Divinylbenzene (SDB-L), 500 mg/6 mL
-
Methanol (HPLC grade or higher)
-
Ammonium hydroxide solution (e.g., 0.1-0.3% in methanol)
-
Reagent water (PFAS-free)
-
Sample collection bottles (polypropylene)
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Collection and Preservation:
-
Collect water samples in polypropylene bottles.
-
Preserve the sample if necessary, following the guidelines of the analytical method (e.g., with Trizma®).
-
-
SPE Cartridge Conditioning:
-
Pass 15 mL of methanol through the SPE cartridge.
-
Follow with 18 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load a 250 mL water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 7.5 mL of reagent water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Rinse the sample bottle with 4 mL of methanol and add this rinse to the SPE cartridge to begin elution, collecting the eluate.
-
Add another 4 mL of the elution solvent (e.g., methanol or 0.1-0.3% ammonium hydroxide in methanol) to the cartridge and collect the eluate in the same tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60 °C.
-
Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 96:4 v/v) containing internal standards.
-
Vortex to mix.
-
-
Analysis:
-
Transfer an aliquot to an autosampler vial for analysis by LC-MS/MS.
-
Protocol 2: SPE of GenX from Soil and Sediment Samples
Materials and Reagents:
-
In addition to the materials for water analysis:
-
Acetonitrile (HPLC grade or higher)
-
Centrifuge and centrifuge tubes
-
Shaker/vortexer
-
Drying oven
Procedure:
-
Sample Preparation:
-
Air-dry the soil or sediment sample at a low temperature (<40°C) to prevent the loss of volatile compounds.
-
Sieve the dried sample to a uniform particle size (e.g., <2 mm or -180 microns).
-
-
Extraction:
-
Weigh approximately 2-5 g of the prepared sample into a centrifuge tube.
-
Add 10 mL of an extraction solvent (e.g., acetonitrile or a mixture of methanol and water).
-
Vortex or shake vigorously for a set period (e.g., 30 minutes) to ensure thorough extraction.
-
Centrifuge the sample to pellet the solid material.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with a fresh aliquot of the extraction solvent.
-
Combine the supernatants.
-
-
SPE Cleanup (using WAX cartridge):
-
Condition the WAX SPE cartridge with methanol followed by reagent water as described in Protocol 1.
-
Dilute the combined supernatant with reagent water to reduce the organic solvent content before loading onto the SPE cartridge.
-
Load the diluted extract onto the conditioned cartridge.
-
Wash the cartridge with a solution that will remove interferences but not elute GenX (e.g., a high-pH aqueous buffer followed by methanol).
-
Elute GenX from the cartridge with an acidic methanolic solution (e.g., methanol with a small percentage of formic or acetic acid).
-
-
Concentration and Analysis:
-
Evaporate the eluate and reconstitute as described in Protocol 1.
-
Analyze by LC-MS/MS.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the solid-phase extraction of GenX from a water sample.
References
- 1. waters.com [waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sciex.com [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.com [phenomenex.com]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. PFAS and GenX Analysis via SPE and LC-MS/MS [phenomenex.com]
- 10. sciex.com [sciex.com]
- 11. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequential extraction protocol for organic matter from soils and sediments using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Perfluoro(2-methyl-3-oxahexanoic) Acid as a Reference Standard in Chromatographic Analysis
Introduction
Perfluoro(2-methyl-3-oxahexanoic) acid, also known as HFPO-DA or by its trade name GenX, is a perfluoroalkyl ether carboxylic acid (PFECA). It is used as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1][2][3] Due to its environmental persistence and potential for human exposure, accurate and reliable quantification of HFPO-DA in various matrices is crucial.[1][4] This application note provides a detailed protocol for the use of this compound as a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of HFPO-DA in water samples.
The analytical methodology for HFPO-DA presents unique challenges, including in-source fragmentation during mass spectrometry analysis.[1][4] Therefore, a robust and validated method using a certified reference standard is essential for accurate quantification. The use of an isotopically labeled internal standard, such as 13C3-HFPO-DA, is highly recommended to compensate for matrix effects and variations in instrument response.[1][5]
Materials and Reagents
-
Reference Standard: this compound (HFPO-DA), ≥96% purity
-
Isotopically Labeled Internal Standard: 13C3-HFPO-DA
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Reagent Water (LC-MS grade)
-
Reagents: Ammonium acetate, Formic acid, Ammonium hydroxide
-
Solid Phase Extraction (SPE) Cartridges: Weak anion exchange (WAX) cartridges (e.g., Oasis WAX)
Instrumentation
-
Liquid Chromatography System: UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).[1]
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a suitable solvent (e.g., 96:4 methanol:water).[6]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of 13C3-HFPO-DA in methanol.
-
Internal Standard Spiking Solution: Dilute the internal standard stock solution to a concentration appropriate for spiking into samples and calibration standards.
Sample Preparation (Water Samples)
A widely used method for the extraction and concentration of HFPO-DA from water samples is Solid Phase Extraction (SPE) using weak anion exchange (WAX) cartridges.[1]
-
Sample Collection: Collect water samples in polypropylene bottles.
-
Spiking with Internal Standard: Add a known amount of the 13C3-HFPO-DA internal standard spiking solution to each sample.[5]
-
SPE Cartridge Conditioning: Condition the WAX SPE cartridge with methanol followed by reagent water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interferences.
-
Elution: Elute the analytes from the cartridge using an appropriate elution solvent, such as methanol with ammonium hydroxide.[1]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness and reconstitute in a known volume of the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Monitor the precursor and product ion transitions for both HFPO-DA and its isotopically labeled internal standard (13C3-HFPO-DA). Due to in-source fragmentation, it is common to use the [M-CO2H]⁻ fragment as the precursor ion for HFPO-DA.[5]
-
Quantitative Data
The following tables summarize typical quantitative data for the analysis of this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| HFPO-DA | 329.0 or 285.0 | 169.0 | 10 - 20 | 3.38 - 6.89 |
| HFPO-DA | 329.0 or 285.0 | 285.0 or 185.0 | 5 - 15 | 3.38 - 6.89 |
| 13C3-HFPO-DA | 332.0 or 287.0* | 169.0 | 10 - 20 | Similar to HFPO-DA |
*Note: Due to in-source fragmentation, the decarboxylated ion ([M-CO2H]⁻) at m/z 285.0 for HFPO-DA and m/z 287.0 for 13C3-HFPO-DA is often used as the precursor ion for higher sensitivity.[5] Retention times can vary depending on the specific LC column and gradient conditions used.[8]
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Calibration Range | 0.5 - 1000 ng/L |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.004 - 10 ng/L |
| Limit of Quantification (LOQ) | 0.01 - 50 ng/L |
| Recovery | 70 - 120% |
| Relative Standard Deviation (RSD) | < 15% |
Note: These values are indicative and may vary depending on the specific instrumentation, method, and matrix.[9]
Visualizations
Caption: Experimental workflow for the quantification of HFPO-DA.
Caption: Logical relationship for isotope dilution quantification.
References
- 1. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cswab.org [cswab.org]
- 4. pfascentral.org [pfascentral.org]
- 5. Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. purolite.com [purolite.com]
- 8. PFAS LC Column Anatomy: Which Phase, Dimensions, and Particle Type Are Best? [restek.com]
- 9. waters.com [waters.com]
Application Notes and Protocols for GenX as a Surfactant in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
GenX, the trade name for the ammonium salt of hexafluoropropylene oxide dimer acid (HFPO-DA), is a fluorinated surfactant and processing aid utilized in the emulsion polymerization of fluoropolymers.[1][2] It was introduced as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of high-performance polymers such as polytetrafluoroethylene (PTFE), commonly known by the trade name Teflon.[1][2] In emulsion polymerization, GenX functions to lower the surface tension, which facilitates the formation and stabilization of polymer particles, allowing them to grow to the desired size.[1][2][3] The GenX chemicals are subsequently removed from the final polymer product through chemical treatment and heating.[1][2]
This document provides an overview of the application of GenX in emulsion polymerization, including its physicochemical properties, a representative experimental protocol, and a summary of its toxicological profile relevant to professionals in drug development and safety assessment.
Physicochemical and Surfactant Properties of GenX
GenX's efficacy as a surfactant is rooted in its amphiphilic molecular structure. The critical micelle concentration (CMC) is a key parameter that defines the concentration above which surfactant molecules aggregate to form micelles. For the ammonium salt of GenX in water, the CMC has been determined to be 175 mM. In this state, GenX forms small micelles with an association number of 6-8 and a radius of approximately 10 Å.
| Property | Value | Reference |
| Chemical Name | Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | [1] |
| Trade Name | GenX | [1] |
| Molecular Formula | C₆HF₁₁O₃ · NH₃ | [1] |
| Critical Micelle Concentration (CMC) | 175 mM in water | |
| Micelle Association Number | 6-8 | |
| Micelle Radius | 10 Å |
Representative Experimental Protocol for Emulsion Polymerization of Tetrafluoroethylene (TFE) using a Fluorinated Surfactant
The following is a representative protocol for the emulsion polymerization of tetrafluoroethylene (TFE) and is based on general procedures for fluoropolymer synthesis. Specific parameters for using GenX may vary and should be optimized for the desired polymer characteristics.
Materials:
-
Deionized water
-
GenX (Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate)
-
Tetrafluoroethylene (TFE) monomer
-
Potassium persulfate (K₂S₂O₈) or other suitable water-soluble initiator
-
(Optional) Paraffin wax
-
(Optional) Buffer solution to maintain pH
-
High-pressure polymerization reactor with agitation system
-
Nitrogen gas for purging
Procedure:
-
Reactor Preparation: Charge the high-pressure reactor with deionized water. Add the desired amount of GenX as the surfactant and, if applicable, paraffin wax and a buffer solution.
-
Purging: Seal the reactor and purge with nitrogen gas to remove oxygen, which can inhibit polymerization. Subsequently, purge with gaseous TFE.
-
Pressurization and Temperature Control: Pressurize the reactor with TFE monomer to the target pressure (e.g., 6 to 20 kg/cm ² G). Heat the reactor to the desired polymerization temperature (e.g., 65° to 95° C) while agitating the mixture.[4]
-
Initiation: Prepare a solution of the water-soluble initiator, such as potassium persulfate, in deionized water. Introduce the initiator solution into the reactor to commence the polymerization reaction.
-
Polymerization: Maintain the reaction temperature and pressure. The TFE monomer will be consumed as it polymerizes. The reaction can be monitored by observing the pressure drop, and additional monomer can be fed to maintain the pressure.
-
Termination: Once the desired polymer solids content is achieved, terminate the reaction by stopping the monomer feed and cooling the reactor.
-
Work-up: Vent any unreacted monomer. The resulting polymer dispersion (latex) can be discharged from the reactor. The polymer can then be coagulated, washed, and dried to obtain the final resin.
Toxicological Profile and Relevance for Drug Development
For professionals in drug development, understanding the toxicological profile of any residual processing aids in polymers intended for medical applications is critical. Animal studies have indicated that oral exposure to GenX can lead to health effects in the liver, kidneys, and immune system, with some data suggesting a potential association with cancer.[5]
Signaling Pathway Interactions:
Research suggests that GenX may exert its toxic effects through interactions with specific cellular signaling pathways. A key target identified is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6][7] Activation of PPARα is a known mode of action for some PFAS compounds and is associated with liver hypertrophy and changes in lipid metabolism.[6][7] Studies in primary human hepatocytes have also shown that GenX can induce changes in genes related to inflammation and fibrosis at higher concentrations.[5] Furthermore, there is emerging evidence that GenX may affect dopaminergic-related pathways and disrupt the function of transport proteins at the blood-brain barrier.[8][9]
References
- 1. grokipedia.com [grokipedia.com]
- 2. GenX - Wikipedia [en.wikipedia.org]
- 3. chemours.com [chemours.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GenX Induces Fibroinflammatory Gene Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GenX Disturbs the Indicators of Hepatic Lipid Metabolism Even at Environmental Concentration in Drinking Water via PPARα Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Environmental Factor - April 2020: GenX affects function of proteins that protect the brain [niehs.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note and Protocol: Assessing the In Vitro Cytotoxicity of Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluoro(2-methyl-3-oxahexanoic) acid, commonly known as GenX or HFPO-DA, is a short-chain per- and polyfluoroalkyl substance (PFAS) utilized as a replacement for longer-chain PFAS like perfluorooctanoic acid (PFOA).[1][2] Despite its widespread use, concerns regarding its potential toxicity are growing.[1] In vitro studies are crucial for elucidating the cytotoxic mechanisms of GenX. Evidence suggests that GenX induces apoptosis in a dose- and time-dependent manner in human liver carcinoma (HepG2) cells.[2][3] The primary mechanism appears to be the induction of oxidative stress through the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway.[1][2][3] This protocol provides a detailed methodology for assessing the in vitro cytotoxicity of GenX using HepG2 cells as a model system.
Data Presentation
Table 1: Dose-Dependent Effect of GenX on HepG2 Cell Viability
| Concentration (µM) | Treatment Time (hours) | Cell Viability (% of Control) | Reference |
| 40 | 12 | No significant change | [3] |
| 100 | 12 | No significant change | [3] |
| 250 | 12 | 92.96% | [3] |
| 500 | 12 | 77.0% | [3] |
| 40 | 48 | No significant change | [3] |
| 100 | 48 | No significant change | [3] |
| 250 | 48 | 76.7% | [3] |
| 500 | 48 | 48.0% | [3] |
Table 2: Effect of GenX on Markers of Oxidative Stress and Apoptosis in HepG2 Cells
| Parameter | GenX Concentration (µM) | Observation | Reference |
| Intracellular ROS | 250, 500 | Dose-dependent increase | [1][3] |
| Bax mRNA expression | 100, 250, 500 | Concentration-dependent increase | [1] |
| Bcl-2 mRNA expression | 100, 250, 500 | Concentration-dependent decrease | [1] |
| Caspase-9 mRNA expression | 100, 250, 500 | Concentration-dependent increase | [1] |
| Caspase-3 mRNA expression | 100, 250, 500 | Concentration-dependent increase | [1] |
| p53 protein expression | Not specified | Increased | [1][3] |
| CHOP protein expression | Not specified | Increased | [1][3] |
Experimental Protocols
General Cell Culture and Maintenance
The human hepatoma cell line HepG2 is a suitable model for studying the hepatotoxicity of GenX.[3][4]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, and re-seed in fresh medium.
Preparation of GenX Stock Solution
Important Note: GenX has been shown to be unstable in dimethyl sulfoxide (DMSO), a common solvent in toxicological studies.[5][6] Therefore, it is recommended to use water or ethanol as the solvent.[6]
Protocol:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or ethanol.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C.
-
Prepare working concentrations by diluting the stock solution in cell culture medium immediately before use.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
HepG2 cells
-
96-well plates
-
GenX stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of GenX (e.g., 0, 40, 100, 250, 500 µM) for 12, 24, or 48 hours.[3][7]
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO or a suitable solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
HepG2 cells
-
6-well plates
-
GenX stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
Protocol:
-
Seed HepG2 cells in a 6-well plate and treat with different concentrations of GenX.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[1][3]
Assessment of Apoptosis by Western Blot
Materials:
-
HepG2 cells
-
GenX stock solution
-
RIPA lysis buffer
-
Proteinase inhibitor cocktail
-
Primary antibodies against p53, Bax, Bcl-2, Caspase-9, Caspase-3, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat HepG2 cells with GenX as described previously.
-
Lyse the cells using RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing GenX cytotoxicity.
Signaling Pathway of GenX-Induced Apoptosis
Caption: GenX-induced intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexafluoropropylene oxide dimer acid (GenX) exposure induces apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexafluoropropylene oxide dimer acid (GenX) exposure induces apoptosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic toxicity of PFOA and GenX in HepG2 cells and their role in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Suitability for HFPO-DA (“GenX” Parent Acid) in Toxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Endocrine-Disrupting Potential of GenX
For Researchers, Scientists, and Drug Development Professionals
Introduction
GenX, the ammonium salt of hexafluoropropylene oxide dimer acid (HFPO-DA), is a member of the per- and polyfluoroalkyl substance (PFAS) class of chemicals. It was introduced as a replacement for perfluorooctanoic acid (PFOA) in various industrial processes and consumer products. However, concerns have been raised regarding its potential to act as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that can interfere with any aspect of hormone action, potentially leading to adverse health effects. This document provides detailed application notes and protocols for evaluating the endocrine-disrupting potential of GenX, focusing on in vitro methods.
In Vitro Assays for Endocrine Disruption Assessment
A tiered approach is often employed to screen and characterize potential EDCs. This typically begins with in vitro assays to identify potential interactions with key components of the endocrine system. These assays are generally faster and less expensive than in vivo studies.[1] The following sections detail key in vitro assays relevant to assessing the endocrine-disrupting potential of GenX.
Hormone Receptor Binding and Transactivation Assays
These assays are fundamental for determining if a chemical can interact with and activate or inhibit hormone receptors. Key receptors in endocrine disruption testing include the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (TR).
a) Estrogen Receptor (ER) Assays
Experimental Protocol: Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This protocol is adapted from established methods for assessing the binding of chemicals to the estrogen receptor.
-
Objective: To determine the relative binding affinity of GenX for the ERα.
-
Materials:
-
Rat uterine cytosol (source of ERα)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (positive control)
-
GenX test substance
-
Assay buffer (e.g., Tris-EDTA-glycerol buffer)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and vials
-
Scintillation counter
-
-
Procedure:
-
Prepare a dilution series of unlabeled 17β-estradiol and GenX in the assay buffer.
-
In reaction tubes, combine a fixed concentration of [³H]-17β-estradiol, the uterine cytosol preparation, and varying concentrations of either unlabeled 17β-estradiol or GenX.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Add cold dextran-coated charcoal suspension to each tube to adsorb unbound steroids.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the charcoal.
-
Transfer the supernatant (containing the bound [³H]-17β-estradiol) to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test substance that inhibits 50% of the specific binding of [³H]-17β-estradiol).
-
Calculate the Relative Binding Affinity (RBA) compared to 17β-estradiol.
-
Experimental Protocol: Estrogen Receptor (ERα) Transcriptional Activation Assay (e.g., ER CALUX®)
This assay measures the ability of a chemical to activate the estrogen receptor, leading to the expression of a reporter gene.
-
Objective: To determine if GenX can act as an agonist or antagonist of ERα-mediated gene transcription.
-
Materials:
-
Human cell line stably transfected with the human ERα and an estrogen-responsive luciferase reporter gene (e.g., U2-OS cells in the ERα CALUX® assay).[2]
-
Cell culture medium and supplements.
-
17β-estradiol (E2) as a positive control agonist.
-
An anti-estrogen like Fulvestrant as a positive control antagonist.
-
GenX test substance.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure (Agonist Mode):
-
Seed the reporter cells in a 96-well plate and allow them to attach.
-
Expose the cells to a range of concentrations of GenX or E2 for 24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Procedure (Antagonist Mode):
-
Co-expose the cells to a fixed, sub-maximal concentration of E2 and a range of concentrations of GenX or the antagonist control.
-
Follow steps 3 and 4 from the agonist mode protocol.
-
-
Data Analysis:
-
For agonist activity, plot the luminescence against the log of the GenX concentration to determine the EC50 (concentration for 50% maximal activity) and efficacy (maximal induction relative to E2).
-
For antagonist activity, plot the percentage inhibition of E2-induced luminescence against the log of the GenX concentration to determine the IC50.
-
b) Androgen Receptor (AR) Assays
Similar to the estrogen receptor assays, specific quantitative data for GenX in androgen receptor assays is limited. The following are standard protocols used for this purpose.
Experimental Protocol: Androgen Receptor (AR) Transcriptional Activation Assay (e.g., AR CALUX®)
This assay measures the ability of a chemical to activate or inhibit the androgen receptor.
-
Objective: To determine if GenX can act as an agonist or antagonist of AR-mediated gene transcription.
-
Materials:
-
Human cell line stably transfected with the human AR and an androgen-responsive luciferase reporter gene (e.g., U2-OS cells in the AR CALUX® assay).[3][4]
-
Cell culture medium and supplements.
-
Dihydrotestosterone (DHT) as a positive control agonist.
-
An anti-androgen like Flutamide as a positive control antagonist.
-
GenX test substance.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure (Agonist and Antagonist Modes):
-
Follow the same principles as described for the ERα Transcriptional Activation Assay, substituting DHT for E2 and the anti-androgen for the anti-estrogen.
-
-
Data Analysis:
-
Analyze the data as described for the ERα assay to determine EC50 and efficacy for agonism, and IC50 for antagonism.
-
Workflow for Receptor Transactivation Assays
Caption: Workflow for agonist and antagonist modes of hormone receptor transactivation assays.
Steroidogenesis Assays
Steroidogenesis is the process of hormone synthesis from cholesterol. Chemicals can disrupt this pathway by inhibiting or inducing the enzymes involved. The H295R cell line is a widely used in vitro model for assessing effects on steroidogenesis as it expresses most of the key enzymes required for the synthesis of corticosteroids, mineralocorticoids, and sex steroids.[5][6]
Experimental Protocol: H295R Steroidogenesis Assay (OECD TG 456)
-
Objective: To determine the effect of GenX on the production of testosterone and 17β-estradiol.[7]
-
Materials:
-
H295R human adrenocortical carcinoma cell line.
-
Cell culture medium and supplements.
-
Forskolin (an inducer of steroidogenesis).
-
Prochloraz (an inhibitor of steroidogenesis).
-
GenX test substance.
-
Enzyme-linked immunosorbent assay (ELISA) kits for testosterone and 17β-estradiol, or LC-MS/MS for hormone quantification.
-
-
Procedure:
-
Seed H295R cells in a 24-well plate and allow them to acclimate.
-
Expose the cells to a range of concentrations of GenX for 48 hours. Include a solvent control, a positive control (Forskolin), and a negative control (Prochloraz).
-
After incubation, collect the cell culture medium for hormone analysis.
-
Assess cell viability using a suitable method (e.g., MTT assay).
-
Quantify the concentrations of testosterone and 17β-estradiol in the collected medium.
-
-
Data Analysis:
-
Normalize hormone concentrations to cell viability.
-
Calculate the fold change in hormone production relative to the solvent control for each concentration of GenX.
-
Determine the lowest observed effect concentration (LOEC) and no observed effect concentration (NOEC) or model the concentration-response curve to derive an ECx value.
-
Steroidogenesis Pathway and Potential Points of Disruption
Caption: Simplified steroidogenesis pathway in H295R cells showing key enzymes.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
GenX has been identified as a potent activator of PPARα.[2] PPARs are nuclear receptors that play a crucial role in lipid metabolism and have been implicated in the toxic effects of some PFAS.
Experimental Protocol: PPARα Reporter Gene Assay
-
Objective: To quantify the activation of PPARα by GenX.
-
Materials:
-
A suitable cell line (e.g., HEK293) transfected with a human PPARα expression vector and a PPAR-responsive luciferase reporter construct.
-
Cell culture medium and supplements.
-
A known PPARα agonist (e.g., GW7647) as a positive control.
-
GenX test substance.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Expose the cells to a range of concentrations of GenX or the positive control for 24 hours.
-
Lyse the cells and measure luciferase activity.
-
-
Data Analysis:
-
Plot the luminescence against the log of the GenX concentration to determine the EC50 and efficacy.
-
PPARα Signaling Pathway
Caption: Simplified PPARα activation pathway by a ligand such as GenX.
Thyroid System Assays
Studies have shown that GenX can affect thyroid cell viability and gene expression in vitro.[8][9][10]
Experimental Protocol: Thyroid Cell Viability and Gene Expression Assay
-
Objective: To assess the cytotoxicity of GenX to thyroid cells and its effect on the expression of key thyroid-related genes.
-
Materials:
-
Rat thyroid cell line (e.g., FRTL-5) or normal human thyroid cells.[9]
-
Cell culture medium and supplements.
-
GenX test substance.
-
Reagents for cell viability assay (e.g., WST-1).
-
RNA extraction kit.
-
Reagents for quantitative real-time PCR (qRT-PCR).
-
Primers for target genes (e.g., TTF-1, Pax-8, NIS, TSHR).
-
-
Procedure:
-
Seed thyroid cells in multi-well plates.
-
Expose cells to a range of GenX concentrations for 24, 48, and 72 hours.
-
For Viability: At each time point, perform a WST-1 assay according to the manufacturer's instructions.
-
For Gene Expression: After a 24-hour exposure to non-cytotoxic concentrations of GenX, extract total RNA.
-
Synthesize cDNA and perform qRT-PCR for the target genes.
-
-
Data Analysis:
-
Viability: Plot cell viability (%) against GenX concentration to determine the IC50 at each time point.
-
Gene Expression: Calculate the fold change in gene expression relative to a housekeeping gene and compare to the solvent control.
-
Summary of Quantitative Data
The following tables summarize available quantitative data for the in vitro endocrine-disrupting potential of GenX.
Table 1: Effects of GenX on Thyroid Cell Viability (FRTL-5 cells)
| Exposure Time | IC50 (µg/mL) |
| 24 hours | > 1 |
| 48 hours | ~ 1 |
| 72 hours | ~ 0.1 |
Data derived from graphical representations in Coperchini et al., 2020.[10]
Table 2: Effects of GenX on Thyroid-Related Gene Expression (FRTL-5 cells)
| Gene | Effect at Non-Cytotoxic Concentrations |
| TTF-1 | Significant decrease |
| Pax-8 | Significant increase |
| NIS | Significant decrease |
Based on findings from Coperchini et al., 2020 and Zhang et al., 2021.[10][11]
Table 3: PPARα Activation by GenX
| Assay System | EC50 (µM) |
| Human PPARα reporter assay | ~ 0.1 - 1 |
Potency can vary depending on the specific reporter gene assay system used.[2]
Table 4: GenX Activity on Androgen and Estrogen Receptors
| Receptor | Assay Type | Result |
| Androgen Receptor (AR) | Transcriptional Activation | No significant activity reported. |
| Estrogen Receptor (ER) | Transcriptional Activation | No significant activity reported. |
Qualitative data from a study screening multiple PFAS suggests a lack of activity for many, but specific quantitative data for GenX is limited.[2]
Conclusion
The available in vitro data indicates that GenX has the potential to disrupt the endocrine system, primarily through the activation of PPARα and by affecting thyroid cell function. While current data suggests a lack of direct interaction with the androgen and estrogen receptors, further studies with specific quantitative endpoints for GenX are warranted to provide a more complete assessment. The protocols provided in this document offer a framework for researchers to conduct these necessary evaluations. It is recommended to use a battery of in vitro assays, such as those described here, to obtain a comprehensive profile of the potential endocrine-disrupting activity of GenX and other emerging chemicals.
References
- 1. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Reliability of the AR-CALUX®In Vitro Method Used to Detect Chemicals with (Anti)Androgen Activity: Results of an International Ring Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Endocrine and Dioxin-Like Activity of Extracts of Petroleum Substances in Developmental Toxicity as Detected in a Panel of CALUX Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of PPARα activation on whole genome gene expression in human precision cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Independent effects of testosterone, estradiol, and sex chromosomes on gene expression in immune cells of trans- and cisgender individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Developmental Toxicity of HFPO-DA: A Guide for Researchers
Application Notes and Protocols for the Experimental Design and Study of Hexafluoropropylene Oxide Dimer Acid (HFPO-DA) Developmental Toxicity
For researchers, scientists, and professionals in drug development, understanding the potential developmental toxicity of emerging environmental contaminants is paramount. Hexafluoropropylene oxide dimer acid (HFPO-DA), a member of the per- and polyfluoroalkyl substances (PFAS) family and a replacement for perfluorooctanoic acid (PFOA), has come under scrutiny for its potential adverse effects on development. These application notes provide a comprehensive overview of experimental designs and detailed protocols for investigating the developmental toxicity of HFPO-DA, drawing from established methodologies in both in vivo and in vitro systems.
Introduction to HFPO-DA and Developmental Toxicity
HFPO-DA, commonly known as GenX, is utilized as a processing aid in the manufacturing of fluoropolymers.[1][2] Its detection in environmental and biological samples has raised concerns about its potential impact on human health, particularly during sensitive developmental stages.[2][3][4] Developmental toxicity encompasses a range of adverse outcomes, including mortality, structural abnormalities, altered growth, and functional deficits, that can result from exposure to a substance during prenatal or early postnatal life.[5] Studies in various models, including zebrafish and rodents, have indicated that HFPO-DA exposure can lead to developmental abnormalities, disrupt metabolic pathways, and alter gene expression.[6][7][8]
In Vivo Models for Developmental Toxicity Assessment
Animal models are crucial for understanding the potential developmental hazards of chemical exposure. Zebrafish and rodents are the most commonly used models for studying the developmental toxicity of HFPO-DA.
Zebrafish (Danio rerio) Embryo Toxicity Assay
The zebrafish model offers several advantages for developmental toxicity screening, including rapid development, optical transparency of embryos, and high-throughput potential.[9][10][11]
Experimental Protocol: Zebrafish Embryo Exposure
-
Animal Husbandry: Maintain adult zebrafish according to standard protocols.
-
Embryo Collection: Collect newly fertilized eggs and select healthy, viable embryos for exposure.
-
Exposure Solutions: Prepare a range of HFPO-DA concentrations in embryo medium. A vehicle control (e.g., 0.4% DMSO) should be included.[12] It is crucial to ensure the pH of the exposure media is neutralized, as low pH can be a confounding factor in toxicity.[3]
-
Exposure: Place embryos in multi-well plates and expose them to different concentrations of HFPO-DA, typically from a few hours post-fertilization (hpf) for a period of up to 120 hours.[2][9]
-
Endpoint Assessment: Monitor embryos daily for developmental milestones and toxicological endpoints, including:
-
Mortality: Record the number of dead embryos at specified time points.
-
Morphological Abnormalities: Assess for malformations such as spinal deformities, edema, and craniofacial abnormalities.[2][3]
-
Physiological Parameters: Measure heart rate and locomotor activity.[2][6]
-
Gene Expression Analysis: At the end of the exposure period, collect embryos for RNA extraction and analysis of genes related to relevant pathways (e.g., lipid metabolism, HPT axis, apoptosis).[6]
-
Quantitative Data from Zebrafish Studies
| Endpoint | Concentration Range | Observation | Reference |
| LC50 (72 hpf) | 7651 mg/L (pH-neutralized) | Median lethal concentration. | [2][3] |
| Heart Rate | 2 mg/L and 10 mg/L | Significant increase in heart rate. | [2][3] |
| Morphological Deformities | 1000–16,000 mg/L | Spinal deformities and edema. | [2][3] |
| Gene Expression | 0.5 - 10 mg/L | Altered expression of genes related to visual and cardiovascular systems. | [2][3] |
Rodent Models (Rat and Mouse)
Rodent models, such as Sprague-Dawley rats and CD-1 mice, are essential for assessing mammalian developmental toxicity and are often required for regulatory purposes.[5][13]
Experimental Protocol: Rodent Gestational Exposure
-
Animal Husbandry and Mating: Acclimate animals and establish time-mated pregnancies.
-
Dosing: Administer HFPO-DA to pregnant dams via oral gavage during specific gestational periods (e.g., gestation days 14-18 for rats).[7] Dose selection should be based on range-finding studies to establish a no-observed-adverse-effect-level (NOAEL) and doses that induce some maternal and/or developmental toxicity without causing excessive mortality.[5][7]
-
Maternal Monitoring: Observe dams daily for clinical signs of toxicity, and record body weight and food consumption.
-
Fetal and Postnatal Assessment:
-
At the end of the dosing period (e.g., gestation day 18), a subset of dams can be euthanized to assess maternal and fetal parameters, including maternal liver weight, serum clinical chemistry (e.g., thyroid hormones, lipids), and fetal liver gene expression.[7][14]
-
Allow another cohort of dams to deliver and assess postnatal endpoints in the offspring, such as neonatal mortality, birth weight, and organ weights (e.g., liver).[8][15]
-
Quantitative Data from Rodent Studies
| Endpoint | Species | Dose Range | Observation | Reference |
| Maternal Liver Weight | Rat | ≥ 62.5 mg/kg | Increased maternal liver weight. | [7] |
| Maternal Serum Thyroid Hormone and Lipids | Rat | ≥ 30 mg/kg | Lowered maternal serum levels. | [7] |
| PPAR Signaling Gene Expression (Maternal & Fetal Livers) | Rat | ≥ 1 mg/kg | Upregulated gene expression. | [7] |
| Neonatal Mortality | Rat | ≥ 62.5 mg/kg | Increased pup mortality. | [8][15] |
| Pup Birth Weight | Rat | ≥ 30 mg/kg | Decreased pup birth weight. | [8][15] |
| Pup Liver Weight | Rat | ≥ 10 mg/kg | Increased pup liver weight. | [8][15] |
In Vitro Assays for Mechanistic Insights
In vitro assays are valuable for investigating the molecular mechanisms underlying HFPO-DA's developmental toxicity.
Experimental Protocol: In Vitro Transactivation Assay
-
Cell Culture: Use appropriate cell lines expressing the receptor of interest (e.g., estrogen, androgen, glucocorticoid receptors).
-
Treatment: Expose cells to a range of HFPO-DA concentrations.
-
Reporter Gene Assay: Measure the activation of a reporter gene (e.g., luciferase) linked to the receptor's response element to determine if HFPO-DA acts as an agonist or antagonist.[7]
Studies have shown that HFPO-DA has negligible in vitro activity on estrogen, androgen, and glucocorticoid receptors, suggesting its developmental effects are likely not mediated through direct interaction with these steroid hormone receptors.[7]
Key Signaling Pathways in HFPO-DA Developmental Toxicity
Understanding the signaling pathways perturbed by HFPO-DA is crucial for risk assessment. The peroxisome proliferator-activated receptor (PPAR) signaling pathway, particularly PPARα, has been identified as a key target.[1][7][14]
Caption: PPARα signaling pathway activation by HFPO-DA.
In addition to PPAR signaling, HFPO-DA exposure has been shown to affect the hypothalamic-pituitary-thyroid (HPT) axis and induce apoptosis.[6]
Experimental Workflow Overview
A typical workflow for assessing the developmental toxicity of HFPO-DA involves a tiered approach, starting with in vitro and in vivo screening assays and progressing to more detailed mechanistic and guideline-compliant studies.
Caption: Tiered experimental workflow for HFPO-DA developmental toxicity.
Conclusion
The study of HFPO-DA's developmental toxicity requires a multi-faceted approach, integrating in vivo and in vitro models. The protocols and data presented here provide a framework for researchers to design and conduct robust experiments to elucidate the potential hazards of this emerging contaminant. Adherence to standardized guidelines, such as those from the OECD, is crucial for generating data that can be used for regulatory decision-making.[5][13][16][17] Further research is needed to fully understand the long-term consequences of developmental exposure to HFPO-DA and to inform public health policies.
References
- 1. Evaluation of transcriptomic responses in livers of mice exposed to the short-chain PFAS compound HFPO-DA | ToxStrategies [toxstrategies.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity assessment of hexafluoropropylene oxide-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Comparison of developmental toxicity induced by PFOA, HFPO-DA, and HFPO-TA in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse Maternal, Fetal, and Postnatal Effects of Hexafluoropropylene Oxide Dimer Acid (GenX) from Oral Gestational Exposure in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hexafluoropropylene oxide-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight and hepatomegaly in the Sprague-Dawley rat | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 9. pfascentral.org [pfascentral.org]
- 10. SETAC North America 45th Annual Meeting [setac.confex.com]
- 11. Using Zebrafish to Screen Developmental Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) [mdpi.com]
- 12. Evaluation of Developmental Toxicity, Developmental Neurotoxicity, and Tissue Dose in Zebrafish Exposed to GenX and Other PFAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Gene expression changes in maternal, fetal, and neonatal tissues from exposure to hexafluoropropylene oxide-dimer acid (HFPO-DA, GenX) | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 15. Hexafluoropropylene oxide-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight, and hepatomegaly in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
Revolutionizing Water Purity: Advanced Techniques for Measuring GenX Removal by Activated Carbon
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the removal efficiency of GenX (Hexafluoropropylene oxide dimer acid) from aqueous solutions using activated carbon. The methodologies outlined herein are essential for researchers and scientists engaged in environmental remediation, water quality analysis, and the development of purification technologies.
Introduction
GenX, a member of the per- and polyfluoroalkyl substances (PFAS) family, is an emerging contaminant of significant concern due to its persistence, potential toxicity, and widespread presence in water sources.[1] Activated carbon adsorption is a prominent technology for the removal of GenX and other PFAS compounds from water.[2] The efficiency of this removal process is paramount, necessitating robust and reproducible analytical techniques to quantify its effectiveness.
These application notes provide a comprehensive guide to the experimental and analytical procedures required to accurately measure the removal of GenX by activated carbon. The protocols cover batch adsorption studies for equilibrium (isotherm) and kinetic analysis, as well as dynamic column tests that simulate real-world filtration conditions.
Data Presentation: Quantitative Analysis of GenX Adsorption
The following tables summarize key quantitative data from various studies on the adsorption of GenX by different types of activated carbon. These tables are designed for easy comparison of adsorbent performance under specified conditions.
Table 1: Isotherm Model Parameters for GenX Adsorption on Activated Carbon
| Activated Carbon Type | Isotherm Model | q_max (mg/g) | K_L (L/mg) | K_f ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |
| Granular Activated Carbon (GAC) | Langmuir | 359.38 | - | - | - | >0.94 | [1] |
| Powdered Activated Carbon (PAC) | Freundlich | - | - | 3-4 fold reduction from 10 to 30 °C | 0.5 | - | [3] |
| Coconut Shell Activated Carbon (CSAC) | Langmuir | 261.64 | - | - | - | >0.94 | [1] |
Note: Isotherm parameters are influenced by experimental conditions such as pH, temperature, and initial GenX concentration.
Table 2: Kinetic Model Parameters for GenX Adsorption on Activated Carbon
| Activated Carbon Type | Kinetic Model | k₁ (min⁻¹) | k₂ (g/mg·min) | R² | Reference |
| Granular Adsorbents | Intraparticle Diffusion | - | - | - | [1] |
| Coconut Shell Activated Carbon (CSAC) | Pseudo-second-order | - | - | >0.97 | [1] |
Note: The choice of kinetic model provides insights into the rate-limiting steps of the adsorption process.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure accurate and reproducible results.
Protocol for Batch Adsorption Isotherm Studies
Objective: To determine the equilibrium relationship between the concentration of GenX in solution and the amount adsorbed onto activated carbon at a constant temperature.
Materials:
-
GenX stock solution (e.g., 1000 mg/L)
-
Activated carbon (powdered or granular)
-
Reagent water (PFAS-free)
-
Conical flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
-
LC-MS/MS system for GenX analysis
Procedure:
-
Preparation of GenX Solutions: Prepare a series of GenX solutions of varying initial concentrations (e.g., 10, 20, 50, 100, 200, 500 µg/L) by diluting the stock solution with reagent water.
-
Adsorbent Dosing: Add a fixed mass of activated carbon (e.g., 10-50 mg/L) to a known volume (e.g., 100 mL) of each GenX solution in the conical flasks.
-
Equilibration: Seal the flasks and place them on an orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined equilibrium time (typically 24-48 hours, determined from kinetic studies).
-
Sample Collection and Preparation: After equilibration, allow the activated carbon to settle. Withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any carbon fines.
-
Analysis: Analyze the filtrate for the final equilibrium concentration of GenX (Ce) using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the amount of GenX adsorbed per unit mass of activated carbon at equilibrium (qe) using the following equation: qe = (C₀ - Ce) * V / m where:
-
C₀ is the initial GenX concentration (mg/L)
-
Ce is the equilibrium GenX concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the activated carbon (g)
-
-
Plot qe versus Ce to obtain the adsorption isotherm.
-
Fit the experimental data to isotherm models such as the Langmuir and Freundlich models to determine the adsorption capacity and intensity.[4][5]
-
Protocol for Batch Adsorption Kinetic Studies
Objective: To determine the rate of GenX adsorption onto activated carbon.
Materials:
-
Same as for isotherm studies.
Procedure:
-
Preparation: Prepare a GenX solution of a known initial concentration.
-
Adsorption Initiation: Add a fixed mass of activated carbon to the GenX solution in a single flask and start the timer.
-
Sample Collection: At various time intervals (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes, and up to 48 hours), withdraw aliquots of the solution.
-
Sample Preparation and Analysis: Immediately filter the collected aliquots and analyze for the GenX concentration at each time point (Ct) using LC-MS/MS.
-
Data Analysis:
Protocol for Rapid Small-Scale Column Tests (RSSCTs)
Objective: To simulate the performance of a full-scale granular activated carbon (GAC) adsorber in a laboratory setting to predict breakthrough times.[2][9][10]
Materials:
-
Granular activated carbon (GAC)
-
Grinding and sieving equipment
-
Small-diameter glass or stainless-steel columns
-
Peristaltic pump
-
GenX-spiked water
-
Fraction collector or autosampler
-
LC-MS/MS system
Procedure:
-
GAC Preparation: Grind and sieve the GAC to a smaller, uniform particle size. The specific size is determined by scaling equations that relate the RSSCT to the full-scale system.[10]
-
Column Packing: Wet-pack the ground GAC into the column to a specific bed depth.
-
System Setup: Connect the column to the peristaltic pump and feed it with the GenX-spiked water at a constant flow rate. The flow rate is also determined by scaling equations.
-
Sample Collection: Collect effluent samples at regular intervals using a fraction collector or autosampler.
-
Analysis: Analyze the collected effluent samples for GenX concentration to determine the breakthrough curve, which is a plot of the effluent concentration (C) over the initial concentration (C₀) versus time or bed volumes treated.
-
Data Analysis: Determine the breakthrough point, which is the time at which the effluent GenX concentration reaches a predetermined level (e.g., 10% of the influent concentration). Use the breakthrough data to predict the lifespan and performance of a full-scale GAC adsorber.
Analytical Protocol for GenX Quantification by LC-MS/MS
Objective: To accurately quantify the concentration of GenX in water samples.
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reversed-phase analytical column (e.g., Phenomenex Luna Omega PS C18)[11]
Reagents:
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Reagent water (PFAS-free)
-
GenX analytical standard
-
Isotopically labeled GenX internal standard
Chromatographic Conditions (Example): [11]
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: 10 mM Ammonium acetate in methanol
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute GenX.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (Example): [11]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for specific precursor-to-product ion transitions for both the native GenX and its isotopically labeled internal standard. Common transitions for GenX are based on the loss of the carboxyl group and cleavage of the ether linkage.[12]
Procedure:
-
Sample Preparation: For samples with low GenX concentrations, solid-phase extraction (SPE) may be necessary to concentrate the analyte.[13]
-
Calibration: Prepare a series of calibration standards of known GenX concentrations.
-
Analysis: Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Quantification: Quantify the GenX concentration in the samples by comparing the peak area of the native GenX to that of the internal standard and referencing the calibration curve.
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Batch Adsorption Studies.
Caption: Workflow for Rapid Small-Scale Column Tests.
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting per- and polyfluoroalkyl substances removal in pilot-scale granular activated carbon adsorbers from rapid small-scale column tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aensiweb.com [aensiweb.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. rsisinternational.org [rsisinternational.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Small Scale Column Tests [pfasolutions.org]
- 10. preprod.watertechnologies.com [preprod.watertechnologies.com]
- 11. sciex.com [sciex.com]
- 12. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PFAS and GenX Analysis via SPE and LC-MS/MS [phenomenex.com]
Troubleshooting & Optimization
Overcoming matrix effects in GenX analysis of wastewater samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of GenX (HFPO-DA) in wastewater samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact GenX analysis in wastewater?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. In the context of wastewater analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can manifest as either ion suppression or enhancement.[1] This interference can lead to inaccurate quantification of GenX, compromising the reliability of the analytical results.[2] Wastewater is a particularly complex matrix, containing a high concentration of organic and inorganic substances that can interfere with the ionization of GenX.[3][4]
Q2: What is the most common analytical technique for GenX quantification in wastewater, and why?
A2: The most prevalent technique for quantifying GenX and other per- and polyfluoroalkyl substances (PFAS) in wastewater is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5][6] This method offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of GenX often found in environmental samples.[7] High-Resolution Mass Spectrometry (HRMS) is also increasingly used due to its ability to further enhance selectivity in complex matrices like wastewater.[7]
Q3: How can I minimize matrix effects during sample preparation?
A3: A robust sample preparation procedure is critical for minimizing matrix effects. Solid-Phase Extraction (SPE) is a widely used technique to clean up and concentrate wastewater samples before LC-MS/MS analysis.[7][8] Weak anion exchange (WAX) cartridges are often recommended for the extraction of PFAS, including GenX, as they can effectively retain these compounds while allowing interfering substances to be washed away.[7][9] Proper optimization of the SPE protocol, including the choice of sorbent, wash, and elution solvents, is essential for achieving good recovery and minimizing matrix components.
Q4: What is isotope dilution and why is it recommended for GenX analysis?
A4: Isotope dilution is a powerful technique for correcting for both matrix effects and analyte loss during sample preparation and analysis.[10] It involves adding a known amount of a stable isotope-labeled (SIL) internal standard of the analyte (e.g., 13C3-HFPO-DA for GenX) to the sample at the beginning of the workflow.[5] Since the SIL standard has nearly identical physicochemical properties to the native GenX, it experiences the same matrix effects and recovery losses. By measuring the ratio of the native analyte to the SIL standard, accurate quantification can be achieved, as the ratio is largely unaffected by these variations.[11]
Q5: What should I do if I observe significant signal suppression or enhancement in my GenX analysis?
A5: If you observe significant signal suppression or enhancement, consider the following troubleshooting steps:
-
Optimize Sample Preparation: Re-evaluate your SPE procedure. Ensure the cartridge type is appropriate for GenX and the wastewater matrix. Experiment with different wash and elution solvents to improve the removal of interfering compounds.
-
Implement Isotope Dilution: If not already in use, incorporating a stable isotope-labeled internal standard for GenX is the most effective way to compensate for matrix effects.[10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank wastewater matrix that has been shown to be free of GenX. This helps to mimic the matrix effects seen in the actual samples.[2]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[3] However, ensure that the final concentration of GenX remains above the method's limit of quantification.
-
Chromatographic Optimization: Adjust your LC method to improve the separation of GenX from co-eluting matrix components. This could involve trying a different analytical column or modifying the mobile phase gradient.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of GenX | Inefficient SPE extraction | - Ensure the SPE cartridge is appropriate for GenX (e.g., Weak Anion Exchange).[7][9] - Optimize the pH of the sample before extraction. - Evaluate different elution solvents and volumes. |
| Analyte loss during solvent evaporation | - Use a gentle stream of nitrogen for evaporation. - Avoid complete dryness of the sample. | |
| Poor Peak Shape | Co-eluting interferences from the matrix | - Improve chromatographic separation by modifying the LC gradient or trying a different column. - Enhance sample cleanup using a more rigorous SPE protocol. |
| Issues with the analytical column | - Check for column degradation or contamination. - Ensure the mobile phase is properly prepared and filtered. | |
| High Signal Variability between Replicates | Inconsistent matrix effects | - Implement isotope dilution with a stable isotope-labeled internal standard for GenX.[5][10] - Use matrix-matched calibration standards.[2] |
| Inconsistent sample preparation | - Ensure precise and consistent execution of the SPE procedure for all samples. | |
| Signal Suppression/Enhancement | High concentration of co-eluting matrix components | - Dilute the sample extract before injection, if sensitivity allows.[3] - Improve the SPE cleanup to remove more of the interfering matrix components. |
| Ionization competition in the MS source | - Optimize MS source parameters (e.g., spray voltage, gas flows). - Utilize isotope dilution to correct for these effects.[10] |
Experimental Protocols
Solid-Phase Extraction (SPE) for GenX in Wastewater
This protocol is a general guideline and should be optimized for your specific wastewater matrix and analytical instrumentation.
-
Sample Pre-treatment:
-
Filter the wastewater sample (e.g., 100 mL) through a glass fiber filter to remove suspended solids.[7]
-
Adjust the sample pH as required by the chosen SPE sorbent chemistry.
-
-
SPE Cartridge Conditioning:
-
Use a weak anion exchange (WAX) SPE cartridge (e.g., Oasis WAX).[7]
-
Condition the cartridge sequentially with:
-
Methanol
-
Deionized water
-
-
-
Sample Loading:
-
Load the pre-treated wastewater sample onto the conditioned SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a solution designed to remove interfering compounds without eluting GenX (e.g., a solution of 25mM sodium acetate buffer).[5]
-
-
Elution:
-
Elute GenX from the cartridge using an appropriate solvent (e.g., 0.1% ammonium hydroxide in methanol).[5]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
-
LC-MS/MS Analysis of GenX
This is a representative method and should be adapted based on the specific instrument and column used.
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., Gemini C18).[12]
-
Mobile Phase A: Water with a modifier (e.g., 2.5 mM ammonium acetate).[11]
-
Mobile Phase B: Methanol with a modifier (e.g., 2.5 mM ammonium acetate).[11]
-
Gradient: A gradient elution program to separate GenX from matrix components.
-
Flow Rate: A typical flow rate for analytical LC (e.g., 500 µL/min).[11]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two MRM transitions for GenX for quantification and confirmation.[5] The primary transition is often from the precursor ion [M-H]⁻ to a specific product ion.
-
Visualizations
Caption: Experimental workflow for GenX analysis in wastewater.
Caption: Troubleshooting logic for inaccurate GenX results.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Matrix When Tracing Cytostatic Drugs in Urban Wastewater: A Validated SPE-LC-MS/MS-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can analyte protectants compensate wastewater matrix induced enhancement effects in gas chromatography - mass spectrometry analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. waters.com [waters.com]
- 9. Solid Phase Extraction Methods for PFAS in waters | アジレント [agilent.com]
- 10. epa.gov [epa.gov]
- 11. cswab.org [cswab.org]
- 12. PFAS and GenX Analysis via SPE and LC-MS/MS [phenomenex.com]
Improving the sensitivity of Perfluoro(2-methyl-3-oxahexanoic) acid detection in complex matrices
Welcome to the technical support center for the analysis of Perfluoro(2-methyl-3-oxahexanoic) acid (GenX). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity of GenX detection in complex matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for GenX analysis.
Question: Why am I observing low signal intensity or poor sensitivity for GenX in my LC-MS/MS analysis?
Answer: Low signal intensity for GenX can be attributed to several factors. A significant issue is the in-source fragmentation of the GenX molecule during electrospray ionization (ESI), which detracts from the desired [M-H]⁻ signal.[1][2] Additionally, the formation of dimers and dimer adducts can further reduce the abundance of the target analyte ion.[1][2] To mitigate this, optimization of the ESI source parameters is crucial. Consider adjusting the fragmentor voltage and other source settings to minimize fragmentation. Also, ensure your mass spectrometry method is set to monitor the appropriate precursor and product ions. For instance, a common transition for GenX (HFPO-DA) is m/z 329.0 > 284.9779.[3]
Question: My results show high background noise, making it difficult to achieve low detection limits. What are the common sources of background contamination and how can I reduce them?
Answer: Per- and polyfluoroalkyl substances (PFAS), including GenX, are ubiquitous in many laboratory materials, leading to potential cross-contamination.[4][5] Common sources of background include PTFE components in the LC system, sample collection containers, and solvents. To reduce background noise, it is recommended to use an LC system with a PFAS isolator column or replace stainless-steel tubing between the mixing chamber and the injection port.[6] Furthermore, meticulous sample collection and preparation procedures are necessary to prevent cross-contamination.[4] Consider using polypropylene containers for sample collection and storage, and pre-rinsing all materials with methanol. It is also advisable to analyze field blanks to assess potential contamination during the sampling process.[7]
Question: I am experiencing poor recovery of GenX during solid-phase extraction (SPE). How can I improve my extraction efficiency?
Answer: The choice of SPE sorbent is critical for efficient extraction of GenX. Weak anion exchange (WAX) cartridges, such as Oasis WAX Plus, have been shown to provide better recovery for GenX and other perfluoroalkyl ether carboxylic acids (PFEAs) compared to other types of cartridges.[3][6] Ensure that the sample pH is appropriately adjusted before loading onto the SPE cartridge to facilitate retention. For the elution step, a mixture of methanol with a weak base like ammonium hydroxide is commonly used to effectively desorb the acidic GenX from the WAX sorbent.[6] If your samples contain a high amount of particulate matter, filtering or centrifuging the sample prior to SPE can prevent clogging of the cartridge, which can otherwise lead to recovery losses.[8]
Question: My chromatographic peak shape for GenX is poor (e.g., broad or tailing). What could be the cause and how can I improve it?
Answer: Poor peak shape can result from suboptimal chromatographic conditions. The choice of analytical column and mobile phase composition is important. A C18 column is commonly used for the separation of GenX.[9] The mobile phase typically consists of an aqueous component and an organic solvent (e.g., methanol or acetonitrile) with a suitable buffer, such as ammonium acetate, to control the pH and improve peak shape.[6] Ensure that the gradient elution profile is optimized to provide adequate retention and separation of GenX from matrix interferences. The column temperature should also be controlled to ensure reproducible retention times and peak shapes.[3]
Frequently Asked Questions (FAQs)
What is the most common analytical technique for detecting GenX? The primary and most widely used method for the quantification of GenX and other PFAS in various matrices is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] High-resolution mass spectrometry (HRMS) is also employed, particularly for identifying new or unknown PFAS compounds in complex samples.[3]
What are the typical matrices in which GenX is analyzed? GenX is analyzed in a wide range of environmental and biological matrices, including drinking water, wastewater, surface water, sediment, soil, and food samples.[3][4][5]
What are some of the analytical challenges specific to GenX? Besides in-source fragmentation and dimer formation, GenX, as a short-chain PFAS, can be more water-soluble and less retained on traditional reversed-phase columns compared to its long-chain predecessors like PFOA.[1][5] This necessitates careful optimization of chromatographic conditions.
Are there alternative detection methods to LC-MS? While LC-MS is the gold standard, research is being conducted on alternative methods. One such technique is Surface-Enhanced Raman Spectroscopy (SERS), which has shown promise for the rapid and ultrasensitive detection of GenX in water.[10][11][12]
Is it necessary to use isotopically labeled internal standards for GenX analysis? Yes, the use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.
Quantitative Data Summary
The table below summarizes the limits of detection (LOD) and quantification (LOQ) for GenX in various matrices as reported in the literature.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| River Water | LC-QTOF-MS | - | 10 pg/mL (ppt) | [3] |
| River Sediment | LC-QTOF-MS | - | 10 pg/mL (ppt) | [3] |
| Water | LC-MS/MS | - | ~50 ng/L (ppt) | [9] |
| Drinking Water | Anion-exchange pilot study | < 5 ng/L (ppt) | - | [6] |
| Water | SERS | 1 ppb | - | [10][11] |
Experimental Protocols
Protocol 1: Sample Preparation of Water Samples for GenX Analysis using SPE
This protocol is a generalized procedure based on commonly cited methods.[3][6]
-
Sample Filtration: If the water sample contains suspended solids, filter it through a glass fiber filter (e.g., 0.7 µm).
-
Cartridge Conditioning: Condition an Oasis WAX Plus SPE cartridge (or equivalent) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load a known volume of the water sample (e.g., 250 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interferences.
-
Elution: Elute the retained analytes with 4 mL of a methanol:ammonium hydroxide solution.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of GenX
This protocol outlines a general chromatographic and mass spectrometric method.[3][6][9]
-
Liquid Chromatography:
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 2.5 mM ammonium acetate in 95:5 (v/v) water:methanol.
-
Mobile Phase B: 2.5 mM ammonium acetate in 5:95 (v/v) water:methanol.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to ensure separation.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for GenX: Precursor ion (m/z) 329.0 → Product ion (m/z) 284.9779.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for GenX.
-
Visualizations
Caption: General experimental workflow for GenX analysis.
Caption: Troubleshooting decision tree for GenX analysis.
References
- 1. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. FAQs for PFAS Analysis | Phenomenex [phenomenex.com]
- 5. selectscience.net [selectscience.net]
- 6. cswab.org [cswab.org]
- 7. FAQs 1 — PFAS LABORATORIES [pfaslaboratories.com]
- 8. selectscience.net [selectscience.net]
- 9. PFAS and GenX Analysis via SPE and LC-MS/MS [phenomenex.com]
- 10. Rapid and Ultrasensitive Short-Chain PFAS (GenX) Detection in Water via Surface-Enhanced Raman Spectroscopy with a Hierarchical Nanofibrous Substrate | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimizing LC Gradient for GenX and Other PFAS Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of GenX and other per- and polyfluoroalkyl substances (PFAS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question: Why am I seeing poor peak shapes (tailing or fronting) for GenX and other short-chain PFAS?
Answer:
Poor peak shape for early-eluting and polar compounds like GenX is a common issue. Several factors can contribute to this:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of acidic PFAS like GenX. At a certain pH, a dynamic equilibrium between the molecular and ionic forms can lead to peak tailing.[1] Adjusting the mobile phase pH can help to inhibit this dissociation and improve peak symmetry. For basic compounds, a lower pH is generally better for symmetrical peaks.[1]
-
Sample Overload: Injecting too much sample can lead to peak fronting.[1] Try reducing the injection volume or sample concentration.
-
Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column, leading to peak distortion.[2] To remedy this, a guard column can be used to protect the analytical column.[2]
-
Column Collapse: A loss of column efficiency, which can be caused by various factors, may result in peak tailing. This may necessitate repacking or replacing the column.[1]
-
Incompatible Injection Solvent: Whenever possible, the sample should be dissolved in the mobile phase. If a different solvent is used, it should be weaker (less eluotropic) than the mobile phase to prevent peak distortion.[3]
Question: My GenX peak is not well-retained and elutes near the void volume. How can I increase its retention time?
Answer:
Insufficient retention of polar, short-chain PFAS is a frequent challenge in reversed-phase chromatography.[4][5] Here are several strategies to improve retention:
-
Utilize a Specialized Column: Standard C18 columns may not provide adequate retention for highly polar analytes. Consider using columns specifically designed for polar compound retention, such as those with a positively charged surface or mixed-mode phases.[5][6][7] For instance, a stationary phase with a positive charge has been shown to improve the retention of acidic compounds like GenX.[6][7]
-
Optimize Mobile Phase Composition:
-
Increase Aqueous Content: Starting the gradient with a higher percentage of the aqueous mobile phase can enhance the retention of polar compounds on a reversed-phase column.
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact retention. While ammonium acetate is commonly used, some studies suggest that a combination of ammonium formate and formic acid can provide better retention and peak shape.[5]
-
-
Employ a pH Gradient: A variable pH mobile phase can improve the chromatography of both short and long-chain PFAS.[8][9][10] Starting at a lower pH can increase the retention of short-chain PFAS by promoting their protonated form, while increasing the pH during the gradient can aid in the elution of long-chain PFAS.[10][11]
Question: I am observing background PFAS contamination in my blanks. What is the source and how can I eliminate it?
Answer:
PFAS are ubiquitous in laboratory environments, and contamination is a significant challenge.[12] Common sources include:
-
LC System Components: PTFE components within the HPLC/UHPLC system, such as tubing and pump parts, can leach PFAS.[12][13]
-
Mobile Phases and Reagents: Even high-purity solvents and reagents can contain trace levels of PFAS.[12]
To mitigate background contamination, the following steps are highly recommended:
-
Install a Delay Column: A delay column is installed between the solvent mixer and the sample injector.[12][14][15][16] This column traps PFAS contaminants from the mobile phase and LC system, causing them to elute at a different time than the analytes in the injected sample, thus allowing for their chromatographic separation from the sample peaks.[12][14][15]
-
Use PFAS-Free Consumables: Utilize polypropylene or polyethylene containers for samples and standards, as PFAS can adsorb to glass surfaces.[13][16] Avoid any materials containing fluoropolymers (e.g., Teflon) in the sample flow path.
-
PFC-Free LC Kits: Some manufacturers offer kits to replace system components with PFAS-free alternatives.[17][18]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting LC gradient for separating GenX from other PFAS?
A1: A common approach is to use a reversed-phase C18 column with a gradient of water and methanol or acetonitrile, both containing a mobile phase additive. A representative gradient might start with a high aqueous percentage (e.g., 90% water) and ramp to a high organic percentage (e.g., 99% methanol/acetonitrile).
For example, one method uses a C18 column with a mobile phase of water (A) and methanol (B), both with 10 mM ammonium acetate. The gradient starts at 10% B, immediately ramps to 55% B, then to 70% B over 2.9 minutes, and finally to 99% B.[6]
Q2: What type of analytical column is best suited for GenX and other PFAS analysis?
A2: While standard C18 columns are widely used, for improved retention of short-chain and polar PFAS like GenX, specialized columns are often recommended.[4] These include:
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, which can enhance the retention of acidic PFAS.[6][7][19]
-
Columns with Positively Charged Surfaces: These surfaces can increase the retention of negatively charged analytes like GenX.[5][7]
-
Polar-Embedded or AQ-type C18 Columns: These are designed for better performance in highly aqueous mobile phases, which are necessary for retaining polar compounds.[19]
Q3: What are the most common mobile phase additives and their typical concentrations?
A3: The most frequently used mobile phase additives for PFAS analysis in negative ion mode ESI-MS/MS are:
-
Ammonium Acetate: Typically used at concentrations ranging from 2 mM to 20 mM.[8][20][21]
-
Ammonium Formate and Formic Acid: This combination has been shown to provide good retention and peak shape.[5]
-
Ammonium Hydroxide: Can be used in the elution solvent during solid-phase extraction.
Q4: How can I confirm that the peaks in my chromatogram are indeed PFAS and not background noise?
A4: The use of high-resolution mass spectrometry (HRMS) can provide greater selectivity compared to nominal mass spectrometry, helping to distinguish analytes from background interferences.[6] Additionally, injecting a blank solvent run after installing a delay column can help identify background PFAS originating from the LC system and mobile phases, as these will be retained by the delay column and elute later.[15]
Experimental Protocols
Example Protocol for GenX and Legacy PFAS Analysis
This protocol is a summary of a method described for the analysis of GenX and other PFAS in water and sediment.[6][7]
-
Liquid Chromatography:
-
Analytical Column: Phenomenex Luna Omega PS C18 (50 x 2.1 mm, 1.6 µm)[6][7]
-
Delay Column: Installed to separate system-related PFAS contamination.[6][7]
-
Gradient:
-
Start at 10% B
-
Immediate ramp to 55% B
-
Ramp to 70% B over 2.9 min
-
Ramp to 99% B over 0.1 min
-
Hold at 99% B for 0.9 min
-
Return to initial conditions
-
-
Total Run Time: 6.5 min[6]
-
Mass Spectrometry:
Data Presentation
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase B (Methanol w/ 10 mM Ammonium Acetate) |
| 0.00 | 10 |
| 0.01 | 55 |
| 2.90 | 70 |
| 3.00 | 99 |
| 3.90 | 99 |
| 4.00 | 10 |
| 6.50 | 10 |
This table represents the gradient detailed in the experimental protocol section.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in LC analysis.
Caption: Logical relationship between PFAS contamination sources and mitigation strategies.
References
- 1. epruibiotech.com [epruibiotech.com]
- 2. lcms.cz [lcms.cz]
- 3. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 4. scientistlive.com [scientistlive.com]
- 5. halocolumns.com [halocolumns.com]
- 6. sciex.com [sciex.com]
- 7. sciex.com [sciex.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. PFAS Analysis Based on pH Variable LC | Phenomenex [phenomenex.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. apps.nelac-institute.org [apps.nelac-institute.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Per- and Polyfluoroalkyl Substances in Drinking Water Using Solid-Phase Extraction and LC-MS/MS | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. shimadzu.com [shimadzu.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solutions for the Analysis of PFAS Forever Chemicals - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
Troubleshooting poor peak shape in the chromatography of HFPO-DA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the chromatography of hexafluoropropylene oxide dimer acid (HFPO-DA).
Troubleshooting Guides in Q&A Format
Issue 1: Peak Tailing
Question: My HFPO-DA peak is showing significant tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for an acidic compound like HFPO-DA is a common issue in reversed-phase chromatography. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase. Here is a step-by-step guide to troubleshoot and resolve peak tailing:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic HFPO-DA, causing tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: HFPO-DA has a low pKa, meaning it is anionic at typical reversed-phase pH values. Lowering the mobile phase pH (e.g., to ~3) can suppress the ionization of residual silanols on the column packing, minimizing these secondary interactions.[1] However, ensure the pH is stable and compatible with your column.
-
Solution 2: Use an End-Capped Column: Employ a column that is well end-capped to block the residual silanol groups. Modern, high-purity silica columns are designed to minimize these effects.
-
Solution 3: Mobile Phase Additives: The use of mobile phase additives like ammonium acetate can help to improve peak shape.[3][4] These additives can mask the active sites on the stationary phase and ensure consistent ionization of the analyte.
-
-
Column Contamination and Overload:
-
Solution 1: Column Washing: If the column is contaminated with strongly retained compounds from previous injections, a thorough washing procedure is necessary.
-
Solution 2: Reduce Sample Concentration: Injecting too much sample can lead to column overload and result in peak tailing.[2] Dilute your sample and reinject.
-
-
Extra-Column Effects:
-
Solution: Minimize Tubing Length and Dead Volume: Excessive tubing length between the injector, column, and detector can contribute to band broadening and peak tailing.[2] Ensure all connections are properly made with no dead volume.
-
Issue 2: Peak Fronting
Question: My HFPO-DA peak is fronting. What could be the cause and what is the solution?
Answer:
Peak fronting is less common than tailing for acidic compounds but can occur due to several factors:
-
Column Overload: Injecting a sample at a concentration that is too high for the column's capacity can lead to peak fronting.[5][6]
-
Solution: Reduce Injection Volume or Concentration: Decrease the amount of sample loaded onto the column by either reducing the injection volume or diluting the sample.[5]
-
-
Poor Sample Solubility or Incompatible Injection Solvent: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, peak fronting can occur.[6]
-
Solution 1: Ensure Complete Dissolution: Make sure your HFPO-DA sample is fully dissolved before injection.
-
Solution 2: Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker strength than the initial mobile phase composition to ensure proper focusing of the analyte at the head of the column.
-
-
Column Collapse: Physical collapse of the column bed can lead to peak fronting.[7] This can be caused by operating the column outside its recommended pH or temperature range.
-
Solution: Replace the Column and Operate within Recommended Parameters: If you suspect column collapse, the column will likely need to be replaced. Always operate columns within the manufacturer's specified limits for pH and temperature.
-
Issue 3: Split Peaks
Question: I am observing split peaks for my HFPO-DA analysis. What are the likely reasons and how do I resolve this?
Answer:
Split peaks can be a complex issue arising from problems with the column, sample injection, or mobile phase.
-
Column Issues:
-
Void in the Column: A void or channel in the packing material at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[7][8]
-
Solution: Reverse-Flush or Replace the Column: Sometimes, a gentle reverse-flushing of the column can resolve the issue. If not, the column will need to be replaced.
-
-
Blocked Frit: A partially blocked inlet frit can cause uneven sample distribution onto the column, leading to peak splitting.[7][8]
-
Solution: Replace the Frit or the Column: The frit can be replaced if it is a standalone component. Otherwise, the entire column will need to be replaced.
-
-
-
Injection Related Issues:
-
Strong Injection Solvent: As with peak fronting, a sample solvent that is much stronger than the mobile phase can cause peak distortion, including splitting.[9]
-
Solution: Use a Weaker Injection Solvent: The sample should be dissolved in a solvent that is of similar or weaker strength than the mobile phase.
-
-
Co-eluting Interference: It is possible that the split peak is actually two different, closely eluting compounds.
-
Solution: Modify Separation Conditions: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two potential peaks.
-
-
FAQs
Q1: What is the ideal mobile phase pH for HFPO-DA analysis?
HFPO-DA has a low pKa (approximately 2.8).[7] To ensure consistent ionization and good peak shape, it is generally recommended to use a mobile phase pH that is at least 1.5 to 2 pH units away from the pKa. For reversed-phase chromatography of HFPO-DA, a mobile phase pH in the range of 4-5 is often a good starting point to ensure it is fully deprotonated and to minimize secondary interactions with the stationary phase. However, the optimal pH may vary depending on the specific column and other method parameters.
Q2: Are there any special considerations for the HPLC system when analyzing HFPO-DA?
Yes. Due to the acidic nature of HFPO-DA and other PFAS, they can interact with metallic components of standard HPLC systems, such as stainless steel tubing and frits, leading to poor peak shape and analyte loss. It is highly recommended to use a bio-inert or PEEK-lined HPLC system to minimize these interactions. If a standard stainless-steel system is used, passivation of the system may be necessary.
Q3: What type of column is best for HFPO-DA analysis?
C18 columns are the most commonly used stationary phases for the analysis of HFPO-DA and other PFAS.[10] Look for a column with high-purity silica and good end-capping to minimize silanol interactions. The specific choice of C18 column may depend on the sample matrix and the other analytes being measured.
Q4: Can my sample preparation method affect the peak shape of HFPO-DA?
Absolutely. Improper sample preparation can introduce interferences that co-elute with HFPO-DA, causing peak distortion. It can also lead to a sample matrix that is incompatible with the mobile phase, causing issues like peak fronting or splitting. Solid-phase extraction (SPE) is a common and effective technique for cleaning up and concentrating HFPO-DA from various matrices.[7] Following a validated SPE protocol, such as EPA Method 537.1, is crucial for obtaining reliable and reproducible results with good peak shape.[11][12]
Data Presentation
Table 1: Typical Liquid Chromatography Parameters for HFPO-DA Analysis
| Parameter | Typical Value/Type | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size | Provides good retention and separation for PFAS compounds. |
| Mobile Phase A | Water with additive (e.g., 20 mM ammonium acetate) | Controls pH and ensures consistent ionization. |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier for elution in reversed-phase. |
| Gradient | Typically a gradient from a lower to a higher percentage of organic modifier | Allows for the separation of a wide range of PFAS with varying polarities. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for the column dimensions to achieve good efficiency. |
| Column Temp. | 30 - 50 °C | Can influence selectivity and peak shape. |
| Injection Vol. | 2 - 10 µL | Kept small to avoid column overload. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of HFPO-DA from Water Samples (Based on EPA Method 537.1) [11][12]
-
Sample Preservation: Collect samples in polypropylene bottles.
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing methanol followed by reagent water.
-
Sample Loading: Load the water sample onto the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove interferences.
-
Elution: Elute the HFPO-DA from the cartridge using a small volume of a suitable solvent, such as methanol with a small percentage of ammonium hydroxide.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of injection solvent (e.g., 96:4 methanol:water).
Protocol 2: LC-MS/MS Analysis of HFPO-DA
-
System Preparation: Use an HPLC system with PEEK or bio-inert components.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute HFPO-DA, then return to initial conditions for re-equilibration. A typical gradient might be 10% B to 95% B over 10 minutes.
-
-
Mass Spectrometry Conditions (Negative Ion Mode ESI):
-
Monitor the appropriate precursor and product ions for HFPO-DA (e.g., m/z 329 -> 285).
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape in HFPO-DA chromatography.
References
- 1. lcms.cz [lcms.cz]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Effect of increasing concentration of ammonium acetate as an additive in supercritical fluid chromatography using CO2-methanol mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by liquid chromatography-mass spectrometry (LC-MS) : Review of current approaches and environmental levels [diva-portal.org]
- 7. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.com [phenomenex.com]
- 11. unitedchem.com [unitedchem.com]
- 12. epa.gov [epa.gov]
Minimizing contamination during sampling for Perfluoro(2-methyl-3-oxahexanoic) acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the sampling and analysis of Perfluoro(2-methyl-3-oxahexanoic) acid, a prominent compound in the GenX family of chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of sample contamination in GenX analysis?
A1: Due to the widespread use of PFAS chemicals in consumer and industrial products, potential for sample contamination is high. Key sources include sampling equipment, field clothing, personal care products, food packaging, and even dust.[1][2][3] It is crucial to use materials and protocols specifically designed to minimize PFAS exposure.
Q2: What personal protective equipment (PPE) should be worn during sampling?
A2: Wear powder-free nitrile gloves and safety glasses. Avoid any clothing or boots treated with water-resistant or stain-resistant coatings, such as those containing Gore-Tex®.[1][2] All safety boots should be made from polyurethane and PVC.[2] It is also recommended to wear well-washed lab coats.
Q3: Are there restrictions on personal care products for field personnel?
A3: Yes. Field personnel should avoid using cosmetics, moisturizers, hand creams, sunscreens, and insect repellents on the day of sampling, as these can contain PFAS.[1][2] If sunscreen or insect repellent is necessary, it should be applied away from the sampling area, followed by hand washing and changing into a new pair of nitrile gloves.[1]
Q4: Can I bring food and drinks to the sampling site?
A4: It is highly recommended to consume food and drinks off-site to prevent contamination from food packaging, which may be treated with PFAS.[1][2] If necessary, only bottled water and certain hydration drinks should be consumed in a designated staging area.[2]
Troubleshooting Guides
Issue 1: GenX detected in field blanks.
This indicates contamination introduced during the sampling process.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Contaminated Sampling Equipment | Ensure all sampling equipment is made from approved materials such as stainless steel, HDPE, polypropylene, or silicone.[2][4][5] Avoid any equipment containing Teflon® (PTFE) or LDPE.[2][4] |
| Improper Decontamination | Decontaminate reusable equipment with a PFAS-free soap like Alconox® or Liquinox®, followed by rinsing with PFAS-free water.[4][6] |
| Contaminated Personal Protective Equipment (PPE) | Always use new, powder-free nitrile gloves for each sample.[1] Avoid touching any surfaces that may be contaminated. |
| Environmental Exposure | Keep sample containers sealed as much as possible. Minimize exposure to dust and atmospheric deposition at the site. |
| Contaminated Deionized Water | Verify that the water used for blanks and decontamination is certified PFAS-free. |
Issue 2: High background levels of GenX in laboratory analysis.
This suggests contamination within the laboratory environment.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Contaminated LC-MS/MS System | Tubing, especially PTFE, in HPLC systems can be a source of PFAS contamination.[7] Utilize a delay column to separate background contamination from the analytical peak.[7][8] |
| Contaminated Vials and Caps | Use polypropylene vials and caps.[9] Avoid using caps with Teflon®-lined septa.[2] |
| Contaminated Solvents | Test all solvents for background levels of GenX and other PFAS. Use high-purity, HPLC-grade or better solvents. |
| Cross-Contamination from Other Samples | If analyzing samples with a wide range of expected concentrations, run a blank after high-concentration samples to check for carryover. |
| Laboratory Air | Minimize the presence of materials that could be a source of airborne PFAS contamination in the vicinity of the analytical instruments. |
Experimental Protocols & Data
Approved and Prohibited Materials for Sampling
The selection of appropriate materials is critical to prevent contamination.
| Material/Product Category | Acceptable Materials | Unacceptable Materials |
| Sample Containers | High-density polyethylene (HDPE), Polypropylene (PP)[2][9] | Glass (due to potential for adsorption) |
| Tubing | Silicone, HDPE | Teflon® (PTFE), Low-density polyethylene (LDPE)[2][4] |
| Sampling Equipment | Stainless steel, HDPE, Acetate, Silicone, Polypropylene[2][4][5] | Anything containing Teflon® (PTFE) or LDPE[2][4] |
| Field Clothing | Well-laundered clothing (without fabric softener) made of natural fibers. | Water-resistant, waterproof, or stain-resistant clothing (e.g., Gore-Tex®).[1][2] Clothing made with Tyvek®.[2] |
| Field Notebooks | Paper notebooks, "Rite in the Rain®" notebooks.[1] | Waterproof field books.[2][4] |
| Writing Utensils | Ballpoint pens.[2][4] | Sharpies® and other permanent markers.[2][4] |
| Cooling | Regular ice in sealed bags. | Chemical (blue) ice packs.[4] |
General Field Sampling Protocol for Water Samples
-
Preparation: Before heading to the field, ensure all sampling containers and equipment are made of approved materials and have been properly decontaminated.
-
Personal Preparation: On the day of sampling, do not use any personal care products. Wear appropriate clothing.
-
At the Site:
-
Sample Collection:
-
Quality Control:
-
Storage and Transport:
Visualizations
Caption: Workflow for Minimizing GenX Contamination.
Caption: Relationship Between Contamination Sources and Controls.
References
Technical Support Center: Enhancing GenX Extraction Recovery from Solid Matrices
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of GenX from solid matrices.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of GenX from solid matrices, providing potential causes and solutions in a question-and-answer format.
Question: Why am I experiencing low recovery of GenX from my solid samples?
Answer: Low recovery of GenX can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction from the Matrix:
-
Issue: The solvent may not be efficiently disrupting the interactions between GenX and the sample matrix, especially in complex matrices like high-organic content soil or fatty foods.
-
Solution:
-
Optimize Solvent Choice: Ensure the extraction solvent is appropriate for the polarity of GenX and the matrix. Methanol is commonly used for soil and sediment.[1] For food matrices, acetonitrile is often the solvent of choice in QuEChERS methods.[2][3][4][5][6]
-
Adjust pH: The extraction efficiency of acidic compounds like GenX can be pH-dependent. Adjusting the pH of the extraction solvent to a neutral or slightly alkaline condition can improve its release from the soil matrix.[7]
-
Enhance Extraction: Employ mechanical disruption techniques like shaking, vortexing, or sonication to improve solvent penetration and analyte release.[1] For dry samples, adding water before extraction is crucial.[5]
-
-
-
Analyte Loss During Cleanup:
-
Issue: The cleanup step, intended to remove matrix interferences, may also be removing a portion of the GenX analyte.
-
Solution:
-
SPE Sorbent Selection: Ensure the solid-phase extraction (SPE) sorbent is appropriate for GenX. Weak anion exchange (WAX) cartridges are often used for PFAS analysis.
-
Elution Solvent Strength: The elution solvent may not be strong enough to desorb GenX completely from the SPE sorbent. Consider using a stronger solvent or increasing the elution volume. A common elution solvent for PFAS from WAX cartridges is ammoniated methanol.
-
Dispersive SPE (dSPE) in QuEChERS: The type and amount of dSPE sorbent can impact recovery. For example, graphitized carbon black (GCB) can remove planar analytes, so its use should be evaluated carefully.[8]
-
-
-
Matrix Effects in Analysis:
-
Issue: Co-extracted matrix components can interfere with the detection of GenX during LC-MS/MS analysis, leading to signal suppression or enhancement, which can be misinterpreted as low recovery.[9][10]
-
Solution:
-
Improve Cleanup: Utilize a more effective cleanup strategy to remove interfering matrix components.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that closely matches the sample matrix to compensate for matrix effects.[8]
-
Isotope Dilution: Use isotopically labeled internal standards for GenX to correct for both extraction efficiency and matrix effects.[11]
-
-
Question: My chromatograms are showing significant matrix interference. How can I obtain cleaner extracts?
Answer: Matrix interference is a common challenge when analyzing complex solid samples. Here are strategies to achieve cleaner extracts:
-
Optimize Sample Preparation:
-
Refine the Cleanup Step:
-
SPE: Solid-phase extraction is a powerful technique for cleanup. Different sorbents can be used to target specific types of interferences. For example, C18 can be used to remove nonpolar interferences.
-
dSPE in QuEChERS: The QuEChERS method incorporates a dispersive SPE cleanup step. The choice of sorbents is critical. Common sorbents include:
-
PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.
-
C18: Removes fats and other nonpolar interferences.
-
GCB (Graphitized Carbon Black): Removes pigments and sterols. Use with caution as it can retain planar analytes.[8]
-
-
Freezing Out: For fatty matrices, a freeze-out step can be effective in removing lipids. After extraction, the extract is placed in a freezer to precipitate the fats, which can then be removed by centrifugation or filtration.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting GenX from solid matrices?
A1: The two most prevalent and effective methods for extracting GenX and other PFAS from solid matrices are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6] SPE is a highly selective technique that can provide very clean extracts, while QuEChERS is a simpler and faster method that is well-suited for a wide range of food and environmental samples.[3][4][5][6][8][12]
Q2: How do I choose between SPE and QuEChERS for my samples?
A2: The choice depends on your specific needs:
-
SPE is often preferred when high selectivity and very clean extracts are required, especially for complex matrices or when targeting very low detection limits. It involves more steps and can be more time-consuming.
-
QuEChERS is ideal for high-throughput laboratories and for a broad range of analytes in various matrices. It is faster, uses less solvent, and is generally less expensive than traditional SPE.[3][4][5][6][8][12]
Q3: What are "matrix effects" and how do they affect GenX analysis?
A3: Matrix effects are the alteration of the analyte's signal (suppression or enhancement) during analysis due to the presence of co-extracted components from the sample matrix.[9][10] For GenX analysis by LC-MS/MS, matrix components can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate quantification. This can result in either an underestimation or overestimation of the true GenX concentration in the sample.
Q4: How can I minimize matrix effects?
A4: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Cleanup: Use SPE or dSPE to remove as many interfering compounds as possible.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to mimic the matrix effects seen in your samples.[8]
-
Isotope Dilution: The use of a stable isotope-labeled internal standard for GenX is the most effective way to compensate for matrix effects, as it behaves similarly to the native analyte during both extraction and analysis.[11]
-
Dilution: Diluting the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analyte signal.
Q5: What are typical recovery rates for GenX from solid matrices?
A5: Recovery rates can vary significantly depending on the matrix, extraction method, and laboratory proficiency. Generally, acceptable recovery rates for validation studies are in the range of 70-120%.[11] For some PFAS, recoveries between 50-150% may be considered acceptable depending on the matrix and spike level.[13] It is crucial to validate the method for your specific matrix to determine your own expected recovery rates.
Data Presentation
The following table summarizes reported recovery rates for GenX and other short-chain PFAS from various solid matrices using different extraction methods. Note: Data for GenX is limited; therefore, data for other structurally similar short-chain PFAS are included for comparative purposes and are clearly indicated.
| Analyte | Matrix | Extraction Method | Cleanup Method | Average Recovery (%) | Reference/Notes |
| GenX (HFPO-DA) | Sediment | Solvent Extraction (MilliQ water:methanol) | SPE (ENVI-CARB) | Not explicitly stated, but method showed good performance | [1] |
| PFAS (including short-chain) | Fruits and Vegetables | Basic Methanol Extraction | SPE (Weak Anion Exchange) | 50-150% (for 38-44 PFAS) | [13] |
| Pesticides (as a proxy for QuEChERS performance) | Fruits and Vegetables | QuEChERS | dSPE (PSA, C18, GCB) | 90-110% | [8] |
| Emerging Pollutants | Sediment | QuEChERS | dSPE | 40-98% | [14] |
| PFAS (40 analytes) | Soil, Sediment, Biosolids, Tissue | Solvent Extraction | SPE and Carbon Cleanup | 70-130% (for most analytes) | [11] |
| Phenolic Compounds | Adipose Tissue | micro-QuEChERS | Enhanced Matrix Removal (EMR)-Lipid | 73-105% (extraction), 71-96% (cleanup) | [15] |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for GenX in Soil and Sediment
This protocol provides a general procedure for the extraction and cleanup of GenX from soil and sediment samples. Optimization may be required for specific soil/sediment types.
1. Sample Preparation:
- Air-dry the soil or sediment sample and sieve to remove large debris.
- Homogenize the dried sample.
2. Extraction:
- Weigh 1-5 g of the homogenized sample into a polypropylene centrifuge tube.
- Add an appropriate volume of extraction solvent (e.g., 10 mL of methanol).
- Add isotopically labeled GenX internal standard.
- Vortex or shake vigorously for 30-60 minutes.
- Centrifuge at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the solids.
- Carefully collect the supernatant.
3. Solid-Phase Extraction (SPE) Cleanup:
- Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing methanol followed by deionized water through it.
- Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.
- Elution: Elute the GenX from the cartridge using an appropriate elution solvent (e.g., 5 mL of 2% ammonium hydroxide in methanol).
- Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
Protocol 2: Generic QuEChERS Method for GenX in Fruits and Vegetables
This protocol outlines a general QuEChERS procedure for the extraction of GenX from high-moisture produce. Modifications may be necessary for different food matrices, especially those with high fat or low water content.[5]
1. Sample Preparation:
- Homogenize the fruit or vegetable sample using a blender to create a uniform puree.[2]
2. Extraction:
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[2]
- Add 10-15 mL of acetonitrile.
- Add an isotopically labeled GenX internal standard.
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
- Shake vigorously for 1 minute.
- Centrifuge at a high speed (e.g., 4000 rpm for 5 minutes).
3. Dispersive SPE (dSPE) Cleanup:
- Take an aliquot of the upper acetonitrile layer and transfer it to a 2 mL or 15 mL centrifuge tube containing the dSPE sorbents (e.g., PSA and C18).
- Vortex for 30 seconds.
- Centrifuge at a high speed.
4. Final Extract Preparation:
- Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Mandatory Visualization
Caption: Figure 1: Generalized Solid-Phase Extraction (SPE) Workflow
Caption: Figure 2: Generalized QuEChERS Workflow for Produce
Caption: Figure 3: Troubleshooting Low GenX Recovery
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 5. Optimizing Food Safety Testing with QuEChERS Extraction Modifications [labx.com]
- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. cms.mz-at.de [cms.mz-at.de]
- 9. researchgate.net [researchgate.net]
- 10. rocker.com.tw [rocker.com.tw]
- 11. epa.gov [epa.gov]
- 12. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. wexer-store.com [wexer-store.com]
- 15. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
Addressing analytical challenges in the quantification of branched vs. linear isomers of GenX
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of branched versus linear isomers of GenX (hexafluoropropylene oxide dimer acid and its salts).
Frequently Asked Questions (FAQs)
Q1: Why is it important to differentiate between branched and linear isomers of GenX?
The manufacturing processes for GenX and other per- and polyfluoroalkyl substances (PFAS) can produce a mixture of linear and branched isomers. These isomers can exhibit different physical, chemical, and toxicological properties. For instance, branched isomers may have different environmental transport and bioaccumulation behaviors compared to their linear counterparts. Therefore, accurately quantifying each isomer is crucial for a comprehensive risk assessment and for understanding the fate of these compounds in the environment and biological systems.
Q2: What are the main analytical challenges in separating and quantifying GenX isomers?
The primary challenge lies in the structural similarity of the isomers, which makes their chromatographic separation difficult. Co-elution of branched and linear isomers is a common problem, leading to inaccurate quantification. Furthermore, the commercial availability of certified reference standards for all branched GenX isomers is limited, which complicates their individual identification and quantification.
Q3: What analytical techniques are most suitable for GenX isomer analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of GenX and other PFAS. High-resolution mass spectrometry (HRMS) can also be employed to aid in the identification of unknown isomers. The key to successful analysis is the development of a robust chromatographic method capable of separating the isomers of interest.
Q4: Are there commercially available analytical standards for branched GenX isomers?
The availability of analytical standards for branched PFAS isomers, including GenX, is limited compared to their linear counterparts. While standards for some branched isomers of other PFAS like PFOA and PFOS are available, obtaining certified standards for all possible branched GenX isomers can be challenging. Researchers should consult with specialty chemical suppliers for the latest availability.
Q5: Can the ratio of branched to linear isomers provide information about the source of GenX contamination?
Yes, the isomeric profile can potentially be used for source tracking. Different manufacturing processes, such as electrochemical fluorination and telomerization, produce distinct isomer patterns. By comparing the isomer ratio in an environmental sample to the profiles of known sources, it may be possible to identify the origin of the contamination.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of GenX isomers.
Chromatography Issues
| Problem | Possible Causes | Solutions |
| Poor or no separation of branched and linear isomers | - Inappropriate column chemistry.- Suboptimal mobile phase composition.- Gradient is too steep. | - Column Selection: Utilize a column specifically designed for PFAS analysis, such as a C18 with a positive charge surface chemistry, which can improve the retention of short-chain PFAS like GenX. Phenyl-hexyl or fluoro-phase columns can also offer different selectivity for isomers.- Mobile Phase Optimization: Adjust the organic modifier (e.g., methanol, acetonitrile) and the aqueous phase composition. Experiment with different ratios and additives (e.g., ammonium acetate, ammonium formate) to enhance separation.- Gradient Optimization: Employ a shallow gradient to increase the resolution between closely eluting isomers. |
| Poor peak shape (tailing or fronting) | - Column overload.- Incompatible sample solvent.- Secondary interactions with the stationary phase. | - Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample to avoid overloading the column.- Solvent Matching: Ensure the sample solvent is compatible with the initial mobile phase conditions. Ideally, the sample should be dissolved in the mobile phase.- Mobile Phase Additives: Use additives like ammonium hydroxide (for basic compounds) or formic acid (for acidic compounds) to improve peak shape by minimizing secondary interactions. |
| Retention time shifts | - Changes in mobile phase composition.- Column degradation.- Fluctuation in column temperature. | - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition.- Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
Mass Spectrometry Issues
| Problem | Possible Causes | Solutions |
| Low sensitivity or poor signal-to-noise | - Ion suppression from matrix components.- Suboptimal source parameters.- Inefficient ionization. | - Sample Cleanup: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.- Source Optimization: Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) for GenX.- Mobile Phase Additives: Use volatile mobile phase additives like ammonium acetate or ammonium formate to enhance ionization efficiency. |
| In-source fragmentation | - High source temperature or voltages. | - Optimize Source Conditions: Reduce the source temperature and cone voltage to minimize fragmentation in the ion source. This is crucial for accurate quantification of the precursor ion. |
| Interference from background contamination | - Contamination from the LC system (tubing, solvents). | - Use a Delay Column: Install a delay column between the solvent mixer and the injector to chromatographically separate background PFAS contamination from the analytical peaks of interest.[1] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples
This protocol is a general guideline for the extraction of GenX from water samples. Optimization may be required based on the specific sample matrix.
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges
-
Methanol (LC-MS grade)
-
Ammonium hydroxide solution
-
Formic acid
-
Deionized water (PFAS-free)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the WAX SPE cartridge with 10 mL of methanol followed by 10 mL of deionized water.
-
Sample Loading: Load 250 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove any unretained interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes with 10 mL of methanol containing 2% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 column with a positively charged surface (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 20 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: 10% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Linear GenX: Precursor Ion > Product Ion 1, Product Ion 2
-
Branched GenX: Precursor Ion > Product Ion 1, Product Ion 2 (Note: Specific MRM transitions should be optimized in the laboratory based on the available standards and instrument.)
-
-
Source Parameters: Optimized for maximum sensitivity for GenX.
Quantitative Data
Due to the limited availability of published, structured quantitative data specifically for branched versus linear GenX isomers in environmental matrices, the following table provides representative data for Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) to illustrate the typical distribution of isomers found in technical mixtures and environmental samples. This highlights the importance of isomer-specific quantification.
| Compound | Matrix | Linear Isomer (%) | Branched Isomers (%) | Source/Reference |
| PFOA | Technical Mixture (ECF) | ~78% | ~22% | Eurofins[2] |
| PFOS | Technical Mixture (ECF) | ~70% | ~30% | Eurofins[2] |
| PFOS | River Water | 48% | 52% | Munoz et al., 2015 (cited in Eurofins[2]) |
| PFOS | Sediment | 88% | 12% | Munoz et al., 2015 (cited in Eurofins[2]) |
* Electrochemical Fluorination (ECF) is a manufacturing process known to produce both linear and branched isomers.
Visualizations
Experimental Workflow for GenX Isomer Analysis
Caption: Workflow for the analysis of GenX isomers.
PPARα Signaling Pathway Activated by GenX
GenX has been shown to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This interaction is a potential mechanism for GenX-induced toxicity.
Caption: GenX activation of the PPARα signaling pathway.
References
Strategies to reduce background interference in high-sensitivity GenX measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background interference in high-sensitivity GenX measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference in GenX analysis?
A1: Background interference in GenX analysis primarily stems from contamination within the laboratory environment and the analytical instrumentation itself. Key sources include:
-
Lab Consumables: Standard laboratory equipment such as vials, pipette tips, gloves, and tubing can contain and leach per- and polyfluoroalkyl substances (PFAS), including GenX.[1][2][3]
-
LC-MS/MS System: Components within the liquid chromatography (LC) and mass spectrometry (MS) systems, particularly those made of polytetrafluoroethylene (PTFE), are a frequent source of background contamination.[2][4]
-
Solvents and Reagents: Impurities in solvents, reagents, and even the water used for preparing mobile phases and blanks can introduce significant background noise.[4][5][6][7]
-
Sample Matrix: Complex environmental and biological samples inherently contain numerous compounds that can interfere with the detection of GenX.[1][8][9]
-
Cross-Contamination: External sources like food packaging, personal care products, and dust in the lab can lead to sample contamination.[3]
Q2: How can I minimize contamination from my lab equipment and consumables?
A2: To minimize contamination, it is crucial to use materials specifically designed for low-level PFAS analysis:
-
Use PFAS-Free Products: Whenever possible, utilize vials, pipette tips, gloves, and tubing that are certified to be free of PFAS.[1][2][3] Halogen-free polypropylene vials and well plates are recommended.[1]
-
Proper Cleaning Protocols: Implement rigorous cleaning procedures for all reusable lab equipment. Decontamination with Alconox® and/or Liquinox® followed by a thorough rinse with PFAS-free water is recommended for sampling equipment.[3]
-
Material Selection: Avoid using materials that are known to contain PFAS. For instance, opt for polypropylene or high-density polyethylene (HDPE) containers for storing stock solutions and samples instead of glass or low-density polyethylene (LDPE).[3]
Q3: What are the best practices for sample collection to avoid contamination?
A3: Strict protocols should be followed during sample collection to prevent the introduction of contaminants:
-
Personal Protective Equipment (PPE): Field and lab personnel should wear clothing and PPE that are known to be PFAS-free. Avoid water-resistant or stain-treated clothing. Well-washed cotton clothing is a recommended alternative.[3]
-
Avoid Personal Care Products: Sunscreens, moisturizers, and hand creams should not be used by personnel collecting samples.[3]
-
Dedicated Equipment: Use sampling equipment that is exclusively dedicated to PFAS analysis to prevent cross-contamination from other projects.[3]
-
Field Blanks: Always collect and analyze field blanks to assess potential contamination during the sampling process.[1]
Troubleshooting Guides
Issue 1: High Background Noise in Chromatograms
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and reagents.[6][7] Filter solvents with PFAS-free materials.[1] | A significant reduction in the baseline noise level. |
| Leaching from LC System | Install a delay column between the mobile phase mixer and the sample injector to trap system-related interferences.[5][10] Replace PTFE tubing and fittings with PEEK or stainless steel alternatives.[2][4] | A chromatographic shift of the background peaks to a later retention time, separating them from the analyte peak. |
| Dirty Ion Source | Clean the ion source, including the cone, needle, and transfer tube, according to the manufacturer's instructions.[11][12] | Improved signal-to-noise ratio and overall sensitivity. |
| Complex Sample Matrix | Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[1][13] | Cleaner chromatograms with reduced background and enhanced analyte response. |
Issue 2: Poor Sensitivity and Low Signal-to-Noise (S/N) Ratio
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Instrument Parameters | Optimize instrument settings such as ion source temperature, gas flows, collision energy, and declustering potential.[11] | Enhanced ionization efficiency and improved signal intensity for GenX. |
| Ion Suppression from Mobile Phase | Experiment with different mobile phase additives. Formate-based modifiers often provide better sensitivity than acetate.[14] The choice of additive can significantly impact analyte response.[15][16][17] | Increased signal intensity and a better signal-to-noise ratio. |
| Inefficient Sample Preparation | Optimize the sample preparation method. Techniques like Liquid-Liquid Extraction (LLE) or specific SPE cartridges can improve analyte recovery and reduce matrix effects.[13] | Higher analyte recovery leading to a stronger signal. |
| Inadequate Data Processing | Utilize background subtraction features in your data analysis software. Methods like local, global, or rolling ball subtraction can help to reduce the baseline and improve the calculated S/N.[18][19][20] | A more accurate and higher reported signal-to-noise ratio. |
Data Presentation
Table 1: Recommended Materials and Practices to Minimize GenX Background Interference
| Category | Recommended | To Avoid |
| Vials & Plates | Halogen-free polypropylene[1] | Glass, PTFE-lined caps[4] |
| Tubing & Fittings | PEEK, Stainless Steel[4] | PTFE[2] |
| Solvents | High-purity, LC-MS grade[6][7] | Lower grade solvents |
| Sample Storage | Polypropylene, HDPE[3] | LDPE, Glass[3] |
| Gloves | Nitrile (powder-free) | Any glove not certified PFAS-free |
| Filtration | PFAS-free syringe filters[1] | Filters containing PTFE |
| Cleaning Agents | Alconox®, Liquinox®[3] | Detergents with unknown composition |
Table 2: Comparison of Sample Preparation Techniques for GenX Analysis
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, good concentration factor, effective at removing matrix components.[1] | Can be time-consuming, requires method development. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases.[13] | Effective for separating compounds based on polarity, can handle larger sample volumes. | Can be labor-intensive, may use large volumes of organic solvents. |
| Protein Precipitation (PPT) | Proteins are precipitated from biological samples using a solvent or acid.[13] | Simple, fast, and inexpensive. | Less selective, may not effectively remove all interferences, especially phospholipids.[13] |
| Dilute-and-Shoot | Sample is simply diluted with the mobile phase before injection. | Very fast and simple. | High potential for matrix effects and instrument contamination, only suitable for simple matrices. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
-
Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of PFAS-free water. Do not allow the cartridge to go dry.
-
Loading: Pass 250 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of PFAS-free water to remove any unbound interferences.
-
Elution: Elute the retained GenX and other PFAS from the cartridge with 5 mL of a 1% ammonium hydroxide in methanol solution into a clean polypropylene tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 50:50 methanol:water for LC-MS/MS analysis.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Method for GenX Quantification
-
LC Column: A C18 reversed-phase column suitable for PFAS analysis.
-
Mobile Phase A: 2 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient starting with a high aqueous percentage and ramping up the organic phase to elute GenX.
-
Injection Volume: 10 µL.[9]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[9]
-
Acquisition Mode: Targeted Selected Ion Monitoring (t-SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole instruments. For high-resolution instruments like a QTOF, use targeted MRMHR acquisition.[8][9]
-
Transitions (for MRM): Monitor the transition from the precursor ion to a specific product ion for GenX (e.g., m/z 329 > 285).
Mandatory Visualizations
Caption: Workflow for minimizing background in GenX analysis.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. chromtech.com [chromtech.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Eliminating Background Contamination in PFAS Testing | Labcompare.com [labcompare.com]
- 6. m.youtube.com [m.youtube.com]
- 7. echemi.com [echemi.com]
- 8. sciex.com [sciex.com]
- 9. sciex.com [sciex.com]
- 10. Eliminate the Impact of Instrument-Related PFAS Interferences by Using a Delay Column [restek.com]
- 11. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of mobile phase additives on qualitative and quantitative analysis of ginsenosides by liquid chromatography hybrid quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. A new background subtraction method for Western blot densitometry band quantification through image analysis software - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Toxicological Assessment: Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX) vs. Perfluorooctanoic Acid (PFOA)
A comprehensive guide for researchers and drug development professionals on the relative toxicities of GenX and PFOA, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their exceptional stability and widespread use in industrial and consumer products. Due to concerns over the bioaccumulation and toxicity of long-chain PFAS, such as perfluorooctanoic acid (PFOA), shorter-chain alternatives like Perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA), commonly known as GenX, were introduced as replacements. This guide provides a detailed comparison of the toxicological profiles of GenX and PFOA, drawing upon a comprehensive review of in vivo and in vitro studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential health risks associated with these compounds.
Data Presentation: Quantitative Toxicological Comparison
The following tables summarize key quantitative toxicological data for GenX and PFOA, providing a side-by-side comparison of their acute toxicity, reference doses, and no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) for various toxicological endpoints.
Table 1: Acute Toxicity and Reference Doses
| Parameter | This compound (GenX) | Perfluorooctanoic acid (PFOA) | Reference(s) |
| Oral LD50 (Rat) | 1730 - 1750 mg/kg | 430 - 680 mg/kg | [1] |
| Chronic Reference Dose (RfD) | 0.000003 mg/kg/day | 0.00002 mg/kg/day (subject to change) | [2][3] |
Table 2: Comparative NOAEL and LOAEL Values (mg/kg/day)
| Toxicological Endpoint | Species | GenX NOAEL | GenX LOAEL | PFOA NOAEL | PFOA LOAEL | Reference(s) |
| Hepatotoxicity | Rat | 1 | 10 | 0.06 | 0.64 | [4][5] |
| Mouse | 0.1 | 0.5 | 0.3 | 1 | [4][6] | |
| Reproductive Toxicity | Mouse (F0) | 0.1 | 0.5 | - | - | [1] |
| Mouse (Developmental) | - | - | 2.5 | 5 | [7] | |
| Developmental Toxicity | Rat | 10 | >10 | - | - | [1] |
| Immunotoxicity | Mouse | 10 | 100 | - | - | [1] |
| Hematological Toxicity | Rat | 0.3 | 3 | - | - | [1] |
| Mouse | 0.1 | 3 | - | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the toxicological comparison of GenX and PFOA.
In Vivo Oral Gavage Rodent Toxicity Study (Based on OECD Guideline 408 & 416)
This protocol outlines a general procedure for conducting a repeated dose oral toxicity study in rodents to assess the systemic toxicity of GenX or PFOA.
1. Animal Model:
-
Species: Crl:CD1(ICR) mice or Sprague-Dawley rats.
-
Age: 5-9 weeks old at the start of the study.
-
Housing: Housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to standard chow and water.
2. Test Substance Preparation and Administration:
-
The test substance (GenX or PFOA) is dissolved or suspended in deionized water to achieve the desired concentrations.
-
The substance is administered daily via oral gavage at doses typically ranging from 0.1 to 1000 mg/kg body weight/day. A control group receives the vehicle (deionized water) only.
3. Study Design (Two-Generation Reproduction Toxicity - OECD 416):
-
Parental (F0) generation animals are dosed for a pre-mating period, during mating, gestation, and lactation.
-
First-generation (F1) offspring are selected and dosed from weaning through maturity, mating, and production of the second generation (F2).
4. Observations and Endpoints:
-
Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of red and white blood cell counts, hemoglobin, hematocrit, and various serum chemistry parameters indicative of organ function.
-
Organ Weights: At necropsy, major organs (liver, kidneys, spleen, etc.) are weighed.
-
Histopathology: Tissues from major organs are preserved, sectioned, stained, and examined microscopically for pathological changes.
-
Reproductive and Developmental Endpoints (OECD 416): Mating and fertility indices, gestation length, litter size, pup viability, and growth and development of offspring are assessed.
**.dot
Caption: Workflow for a typical in vivo rodent oral toxicity study.
In Vitro Hepatotoxicity Assay in HepG2 Cells
This protocol describes a method to assess the cytotoxicity of GenX and PFOA on the human hepatoma cell line, HepG2.
1. Cell Culture:
-
HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assays:
-
MTT Assay (Metabolic Activity):
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Expose cells to various concentrations of GenX or PFOA (typically ranging from 10 to 1000 µM) for 24 to 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Neutral Red (NR) Uptake Assay (Lysosomal Integrity):
-
Seed and treat HepG2 cells as described for the MTT assay.
-
After the exposure period, incubate the cells with a medium containing Neutral Red dye for 2-3 hours.
-
Wash the cells to remove unincorporated dye.
-
Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.
-
Measure the absorbance at 540 nm. The amount of dye retained is proportional to the number of viable cells.
-
3. Data Analysis:
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
IC50 values (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curves.
Caption: Simplified PPARα activation pathway by GenX and PFOA.
Oxidative Stress Pathway
Exposure to GenX and PFOA can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, resulting in oxidative stress. This can cause damage to cellular components and trigger apoptosis (programmed cell death).
**.dot
Caption: Overview of the oxidative stress pathway induced by GenX and PFOA.
Conclusion
The available toxicological data indicate that while GenX was introduced as a safer alternative to PFOA, it is not without its own toxicological concerns. GenX generally exhibits lower acute toxicity than PFOA, as evidenced by its higher LD50 value. H[1]owever, the U.S. EPA has established a lower chronic reference dose for GenX, suggesting a greater potential for harm from long-term exposure.
[2][3]Both compounds are potent activators of PPARα, a key mechanism underlying their hepatotoxicity in rodents. They also both induce oxidative stress, which can lead to cellular damage and apoptosis. While some studies suggest that GenX may have a lower potency for certain endpoints, such as reproductive toxicity in some models, it is clear that it shares many of the same toxicological properties as PFOA.
This comparative guide highlights the importance of continued research into the toxicology of PFOA replacement compounds. The provided data, protocols, and pathway diagrams offer a valuable resource for scientists and researchers in assessing the risks associated with these pervasive environmental contaminants and in the development of safer alternatives.
References
- 1. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. files.nc.gov [files.nc.gov]
- 5. oecd.org [oecd.org]
- 6. Development of an oral reference dose for the perfluorinated compound GenX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Analytical Methods for GenX Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of GenX (hexafluoropropylene oxide dimer acid and its ammonium salt) is critical for environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical and consumer products. This guide provides a comparative overview of analytical methodologies for GenX quantification, with a focus on the cross-validation of these methods to ensure data integrity and reliability. While Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) stands as the gold standard, this guide will also address the theoretical applicability and limitations of other techniques.
Experimental Workflow for Cross-Validation
Cross-validation is a formal process to verify that a validated analytical method produces consistent and reliable results under different conditions, such as in different laboratories or using different analytical techniques.[1][2][3] This is essential for ensuring the comparability of data generated across various studies or sites.
Caption: Workflow for the cross-validation of analytical methods.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of various analytical methods for the quantification of GenX and other small molecules. It's important to note that while LC-MS/MS is well-established for GenX, data for HPLC-UV and ELISA are based on their general capabilities for similar analytes, as specific validated methods for GenX are not widely reported.
| Parameter | LC-MS/MS (QqQ) | LC-MS/MS (HRMS) | HPLC-UV (Theoretical) | ELISA (Theoretical) |
| Specificity | Very High | Exceptional | Moderate to Low | High (Antibody Dependent) |
| Sensitivity (LOD/LOQ) | ng/L (ppt) range[4] | ng/L (ppt) range | µg/L to mg/L (ppb to ppm) range | ng/L to µg/L (ppt to ppb) range[5] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | Variable, often requires 4-parameter fit |
| Accuracy (%) | 80 - 120 | 80 - 120 | 90 - 110 | 70 - 130 |
| Precision (%RSD) | < 15% | < 15% | < 5% | < 20% |
| Matrix Effect | High | High | Low | Moderate to High |
| Throughput | Moderate | Moderate | High | Very High |
| Cost | High | Very High | Low | Moderate |
LOD: Limit of Detection, LOQ: Limit of Quantification, QqQ: Triple Quadrupole Mass Spectrometry, HRMS: High-Resolution Mass Spectrometry, RSD: Relative Standard Deviation.
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used and validated method for the quantification of GenX in various matrices, particularly in environmental water samples.[6] This is due to its high sensitivity and specificity.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
For water samples, add a known amount of an isotopically labeled internal standard (e.g., ¹³C₃-GenX) to a specific volume of the sample (e.g., 250 mL).
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by reagent water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with a buffer (e.g., ammonium acetate) to remove interferences.
-
Elute the analyte and internal standard from the cartridge using a small volume of ammoniated methanol.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
b. Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for tandem quadrupole instruments, monitoring for specific precursor-to-product ion transitions for both GenX and its internal standard. For HRMS, full scan or targeted MS/MS with high mass accuracy is used.
-
c. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the GenX concentration in the samples by interpolating their peak area ratios from the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Theoretical Application
While not a standard method for trace-level GenX quantification due to its lack of a strong chromophore, HPLC-UV could theoretically be used for higher concentration samples, such as in formulation analysis.
a. Sample Preparation
-
Samples with high concentrations of GenX may only require dilution with the mobile phase and filtration through a 0.45 µm filter before injection.
b. Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detector: UV detector set to a low wavelength (e.g., < 220 nm) where GenX may have some absorbance.
-
c. Data Analysis
-
Quantification is based on the peak area of the analyte, compared against a calibration curve generated from standards of known concentrations.
Enzyme-Linked Immunosorbent Assay (ELISA) - Theoretical Application
a. Principle of a Competitive ELISA
-
A microplate is coated with a GenX-protein conjugate.
-
Samples or standards are added to the wells along with a limited amount of a primary antibody specific for GenX.
-
GenX in the sample competes with the coated GenX-protein conjugate for binding to the antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
A substrate is added, and the enzyme produces a colored product.
-
The color intensity is inversely proportional to the concentration of GenX in the sample.
b. Data Analysis
-
A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the standards. A four-parameter logistic (4-PL) curve fit is typically used. The concentration of GenX in the samples is then interpolated from this curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of methods for the analysis of total per- and polyfluoroalkyl substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current and Emerging Applications of ELISAs | Technology Networks [technologynetworks.com]
- 8. cape-tech.com [cape-tech.com]
- 9. Monitoring pharmaceuticals in the aquatic environment using enzyme-linked immunosorbent assay (ELISA)-a practical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Analysis of Perfluoro(2-methyl-3-oxahexanoic) acid (GenX)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Perfluoro(2-methyl-3-oxahexanoic) acid, commonly known as GenX. While a formal inter-laboratory comparison study with standardized samples is not publicly available, this document synthesizes performance data from various scientific publications and application notes. The aim is to offer an objective comparison of different approaches, providing researchers with the necessary information to select and implement robust analytical methods for this emerging contaminant.
Introduction to GenX and the Need for Reliable Analysis
This compound (GenX) is a synthetic perfluoroalkyl ether carboxylic acid. It was introduced as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1] Due to its detection in environmental samples, particularly in water sources, and concerns about its potential toxicity, there is a growing need for sensitive and reliable analytical methods to monitor its presence and concentration. This guide addresses this need by comparing the performance of various analytical techniques reported in the scientific literature.
Comparative Analysis of Analytical Methods
The primary analytical technique for the quantification of GenX is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of GenX typically found in environmental and biological matrices.
Data Presentation: Performance of LC-MS/MS Methods
The following table summarizes the performance of different LC-MS/MS methods for the analysis of GenX in water, as reported in various studies. This comparative data allows for an assessment of the achievable limits of detection (LOD), limits of quantification (LOQ), recovery rates, and precision.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Instrumentation | Triple Quadrupole LC-MS/MS | High-Resolution QTOF-MS | Triple Quadrupole LC-MS/MS | UPLC-Triple Quadrupole MS |
| Matrix | Drinking Water | River Water & Sediment | Water | Drinking Water |
| Limit of Detection (LOD) | - | - | - | - |
| Limit of Quantification (LOQ) | ~50 ng/L | 10 pg/mL (ppt) | 10-50 ng/L | 0.004 ng/L |
| Recovery (%) | - | - | 76-119% (for a suite of PFAS) | 90-110% (at LLOQ) |
| Precision (%RSD) | <10% | <20% (at LLOQ) | 2.2-16.7% (for a suite of PFAS) | <20% (at LLOQ) |
| Reference | Phenomenex (2020) | SCIEX (Application Note) | Agilent (Application Note) | Waters Corporation |
Note: Direct comparison should be made with caution as experimental conditions and matrices may vary between studies. "ng/L" is equivalent to "ppt", and "pg/mL" is also equivalent to "ppt".
Experimental Protocols
Detailed experimental protocols are essential for replicating and comparing analytical methods. Below are generalized yet detailed methodologies for the key steps in GenX analysis based on the reviewed literature.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step for concentrating GenX from aqueous samples and removing potential matrix interferences. The most commonly cited method utilizes Weak Anion Exchange (WAX) cartridges.
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis WAX) sequentially with methanol and deionized water.
-
Sample Loading: Acidify the water sample (typically to pH 3) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a buffered solution to remove neutral and acidic interferences.
-
Elution: Elute the retained GenX from the cartridge using a basic methanolic solution (e.g., methanol with ammonium hydroxide).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
Liquid Chromatography (LC)
Chromatographic separation is typically achieved using a C18 reversed-phase column.
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna Omega PS C18).[2]
-
Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium acetate).[2]
-
Mobile Phase B: Methanol with a modifier (e.g., 10 mM ammonium acetate).[2]
-
Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute GenX.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[2]
Mass Spectrometry (MS)
Tandem mass spectrometry is used for the detection and quantification of GenX. The instrument is operated in negative electrospray ionization (ESI) mode, and data is acquired in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
Typical MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 329.
-
Product Ions (m/z): Typically 285 and 185 for quantification and confirmation, respectively.
-
Collision Energy: Optimized for the specific instrument and precursor-product ion transitions.
Visualizations
General Workflow for GenX Analysis
The following diagram illustrates the typical workflow for the analysis of GenX in environmental water samples.
Caption: A typical experimental workflow for the analysis of GenX in water samples.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and dependencies of the key stages in the analytical process for GenX.
References
GenX vs. Other Short-Chain PFAS: A Comparative Toxicological Assessment
A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of GenX and other short-chain per- and polyfluoroalkyl substances (PFAS), supported by experimental data and mechanistic insights.
The phasing out of long-chain per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) due to environmental and health concerns has led to their replacement with a variety of shorter-chain alternatives. Among these, GenX (hexafluoropropylene oxide dimer acid and its ammonium salt) has become a prominent substitute. However, the assumption that shorter-chain PFAS are inherently safer is being increasingly challenged by emerging toxicological data. This guide provides a comparative assessment of the toxicological profiles of GenX and other short-chain PFAS, such as perfluorobutanesulfonic acid (PFBS), perfluorohexanoic acid (PFHxA), and perfluorohexane sulfonate (PFHxS), to inform risk assessment and guide future research.
Key Toxicological Endpoints: A Comparative Overview
Animal studies have revealed that short-chain PFAS, including GenX, can induce a range of adverse health effects, with the liver, immune system, and developing fetus being particularly sensitive targets. While the potencies and specific effects can vary between compounds, there are overlapping toxicological concerns.
Hepatotoxicity: The liver is a primary target for both GenX and other short-chain PFAS.[1][2] Animal studies have demonstrated that exposure to these substances can lead to liver enlargement (hepatomegaly), changes in lipid metabolism, and liver cell damage.[3][4] These effects are often mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[2][3]
Immunotoxicity: Emerging evidence suggests that both long- and short-chain PFAS can modulate immune function.[5][6][7] Studies have shown that exposure to certain PFAS can suppress the antibody response to vaccines and may be associated with an increased incidence of allergies and asthma.[7] While data on the immunotoxicity of many short-chain PFAS is still limited, in vitro studies using human cell lines are beginning to shed light on their potential to interfere with immune cell function.[5][6]
Developmental and Reproductive Toxicity: The developing fetus is particularly vulnerable to the effects of PFAS.[8][9] In utero exposure to some short-chain PFAS has been linked to adverse outcomes such as reduced birth weight and developmental delays in animal models.[8] The placental transfer of short-chain PFAS is a significant concern, as these compounds can be more mobile and readily cross the placental barrier compared to their long-chain counterparts.[10]
Quantitative Toxicological Data
The following tables summarize key quantitative toxicological data for GenX and other selected short-chain PFAS. These values, primarily derived from animal studies, provide a basis for comparing the relative potencies of these compounds. It is important to note that direct comparisons can be challenging due to variations in experimental designs across studies.
Table 1: Chronic Oral Reference Doses (RfDs)
| Compound | Chronic RfD (mg/kg/day) | Key Study and Effects |
| GenX | 0.000003 | EPA, 2021: Based on liver toxicity in mice. |
| PFBS | 0.0003 | EPA, 2021: Based on developmental effects in rats. |
| PFHxA | 0.03 | ANSES, 2017: Based on renal effects in rats.[11] |
| PFHxS | 0.00002 | ATSDR, 2021: Based on thyroid effects in rats.[11] |
Table 2: Selected No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs)
| Compound | Species | Exposure Duration | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |
| GenX | Mouse | 28 days | Liver effects | - | 100[12] |
| PFOA (for comparison) | Mouse | 15 days | Liver effects | 1.88 | 3.75[12] |
| PFHxA | Rat | Chronic | Renal effects | 30 | -[11] |
| PFHxS | Rat | Intermediate | Thyroid effects | 1 | -[11] |
NOAEL (No Observed Adverse Effect Level) is the highest dose at which no adverse effects were observed.[13] LOAEL (Lowest Observed Adverse Effect Level) is the lowest dose at which an adverse effect was observed.[13]
Experimental Protocols
The toxicological data presented in this guide are derived from a variety of experimental studies, largely following standardized guidelines to ensure data quality and comparability.
In Vivo Toxicity Studies (Rodent Models)
A common experimental design for assessing the toxicity of PFAS involves oral administration to rodents (e.g., rats or mice) for various durations. These studies typically adhere to protocols such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
-
Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents: This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.
-
Test Guideline 414: Prenatal Developmental Toxicity Study: This guideline is designed to provide information about the effects of prenatal exposure on the pregnant animal and the developing organism.
-
Test Guideline 452: Chronic Toxicity Studies: These studies involve the administration of a substance to animals for a longer period, typically 12 months, to evaluate long-term health effects.[14]
Typical Workflow for an In Vivo Toxicity Study:
A simplified workflow for a typical in vivo rodent toxicity study.
In Vitro Immunotoxicity Assays
To assess the potential for PFAS to modulate the immune system, various in vitro assays using human cells are employed. These methods provide mechanistic insights without the use of animal testing.
-
Peripheral Blood Mononuclear Cell (PBMC) Assays: PBMCs, which include lymphocytes and monocytes, are isolated from human blood and can be used to assess effects on antibody production and cytokine release following exposure to PFAS.
-
Dendritic Cell (DC) Maturation Assays: Dendritic cells play a crucial role in initiating immune responses. The effects of PFAS on DC maturation can be evaluated by measuring the expression of cell surface markers.
Key Signaling Pathways in PFAS Toxicity
The toxicological effects of GenX and other short-chain PFAS are often initiated by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for predicting potential adverse outcomes and for developing targeted therapeutic interventions.
PPARα Signaling Pathway
The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that plays a central role in the regulation of lipid metabolism, particularly in the liver. Many PFAS, including GenX, are activators of PPARα.[2] Activation of this pathway can lead to both adaptive metabolic changes and adverse effects, such as liver enlargement and altered lipid profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. GenX Disturbs the Indicators of Hepatic Lipid Metabolism Even at Environmental Concentration in Drinking Water via PPARα Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GenX analogs exposure induced greater hepatotoxicity than GenX mainly via activation of PPARα pathway while caused hepatomegaly in the absence of PPARα in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Legacy and alternative per- and polyfluoroalkyl substances (PFAS) alter the lipid profile of HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of in vitro immunotoxic potencies of a series of perfluoralkylsubstances (PFASs) in human Namalwa B lymphocyte and human Jurkat T lymphocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Per- and polyfluoroalkyl substances (PFAS): immunotoxicity at the primary sites of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Developmental Toxicity, Developmental Neurotoxicity, and Tissue Dose in Zebrafish Exposed to GenX and Other PFAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction [frontiersin.org]
- 10. Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cot.food.gov.uk [cot.food.gov.uk]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]
A Comparative Analysis of Remediation Technologies for the Removal of GenX
The emergence of GenX (hexafluoropropylene oxide dimer acid) as a persistent and mobile environmental contaminant has necessitated the development and evaluation of effective water treatment technologies. This guide provides a comparative overview of four prominent remediation strategies: anion exchange, granular activated carbon adsorption, reverse osmosis, and advanced oxidation processes. The efficacy of each technology is assessed based on available experimental data, with detailed protocols provided for key laboratory-scale experiments.
Quantitative Performance Comparison of GenX Remediation Technologies
The following table summarizes the performance of various technologies in removing GenX from water under different experimental conditions.
| Technology | Sub-type | Experimental Scale | Water Matrix | Initial GenX Concentration | Treatment Conditions | Removal/Degradation Efficiency (%) |
| Anion Exchange | Strongly Basic Resin (e.g., Purolite A860) | Batch | Deionized & Natural Waters | 0.1–50 µg/L | 100 mg/L resin dosage | Complete removal (<10 ng/L final concentration)[1] |
| Strongly Basic Resin (Purolite Purofine PFA694E) | Batch | - | up to 5 ppm | - | up to 3.867 ppm removed | |
| Granular Activated Carbon (GAC) | Bituminous & Coconut Shell-based | Pilot-scale Column | Coagulated/Settled Surface Water | Not specified | 10-min empty bed contact time | Variable, generally less effective than for legacy PFAS[2] |
| Reverse Osmosis (RO) | Residential Membranes | Lab-scale | - | - | - | >97% for most PFAS including GenX[3] |
| NF90 Membrane | Lab-scale | Contaminated Water | - | - | 99.5%[4] | |
| Advanced Oxidation Processes (AOPs) | Electrochemical Oxidation (BDD anode) | Batch | Electrolyte Solution | 15 mg/L | - | 100% degradation[5] |
| Electrochemical Oxidation (BDD anode) | Batch | - | - | 6 h treatment at 16 mA cm⁻² | 92.2 ± 1.0% mineralization[6] | |
| Photocatalysis (Bi/TNTs@AC) | Batch | - | 100 µg/L | 1 g/L catalyst, UV (254 nm) for 4 h | 70.0% degradation, 42.7% mineralization[7] |
Detailed Experimental Protocols and Workflows
This section provides detailed methodologies for laboratory-scale experiments designed to evaluate the efficacy of different GenX remediation technologies. Each protocol is accompanied by a visual workflow diagram.
Anion Exchange: Batch Kinetic and Isotherm Studies
This protocol describes the procedure for conducting batch experiments to determine the uptake kinetics and equilibrium capacity of an anion exchange resin for GenX removal.
Experimental Protocol:
-
Resin Preparation: Pre-rinse the selected anion exchange resin (e.g., Purolite A860) with deionized (DI) water to remove impurities.
-
Water Matrix Preparation: Prepare synthetic water matrices by spiking DI water with a known concentration of GenX (e.g., 0.1–50 µg/L). For studies investigating the effect of natural organic matter (NOM), add a known concentration of a NOM surrogate like Suwannee River NOM. Adjust the pH to a relevant value (e.g., 7.0).[1]
-
Kinetic Study:
-
Add a precise dosage of the prepared resin (e.g., 100 mg/L) to a known volume of the GenX-spiked water in a series of flasks.[1]
-
Place the flasks on a shaker for continuous mixing at a constant temperature.
-
Collect water samples at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
-
Isotherm Study:
-
Sample Analysis:
-
Filter all collected samples to remove resin particles.
-
Analyze the filtrate for the remaining GenX concentration using an appropriate analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
For the kinetic study, plot the GenX concentration as a function of time to determine the rate of uptake.
-
For the isotherm study, plot the amount of GenX adsorbed per unit mass of resin against the equilibrium GenX concentration in the solution to determine the adsorption capacity.
-
Granular Activated Carbon: Rapid Small-Scale Column Tests (RSSCTs)
This protocol outlines the methodology for conducting RSSCTs to evaluate the performance of GAC in removing GenX under continuous flow conditions.
Experimental Protocol:
-
GAC Preparation: Select different types of GAC (e.g., bituminous, coconut shell-based). Sieve the GAC to obtain a specific particle size range suitable for RSSCTs.[2]
-
Column Setup:
-
Pack a small-scale glass column with a known amount of the prepared GAC.
-
Connect the column to a pump to deliver a continuous flow of influent water.
-
-
Influent Preparation: Prepare a large volume of feed water with a consistent concentration of GenX and other relevant water quality parameters (e.g., TOC, pH) to simulate the target water source.[2]
-
Column Operation:
-
Effluent Sampling: Collect effluent samples from the column outlet at regular intervals, measured in bed volumes (BV). The sampling frequency can be higher at the beginning of the experiment (e.g., every 500-1000 BV) and then decreased as the experiment progresses.[2]
-
Sample Analysis: Analyze both influent and effluent samples for GenX concentration using LC-MS/MS.
-
Data Analysis:
-
Plot the ratio of effluent to influent GenX concentration (C/C₀) against the number of bed volumes treated.
-
The resulting breakthrough curve is used to determine the GAC's capacity and predict its performance in a full-scale system.
-
Reverse Osmosis: Lab-Scale Membrane Filtration Test
This protocol details a lab-scale setup to assess the rejection of GenX by a reverse osmosis membrane.
Experimental Protocol:
-
Membrane Preparation:
-
Select a commercial RO membrane (e.g., NF90).[4]
-
Cut a coupon of the membrane and place it in a lab-scale cross-flow filtration cell.
-
Compact the membrane by filtering DI water at a pressure higher than the experimental pressure until a stable flux is achieved.
-
-
Feed Solution Preparation: Prepare a feed solution by dissolving a known concentration of GenX in the desired water matrix (e.g., DI water, saline solution).
-
Filtration Experiment:
-
Pump the feed solution through the filtration cell at a constant transmembrane pressure and cross-flow velocity.
-
Allow the system to stabilize.
-
Collect both the permeate (filtered water) and retentate (concentrated reject stream) samples simultaneously.
-
-
Sample Analysis: Measure the concentration of GenX in the feed, permeate, and retentate samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the GenX rejection percentage using the formula: Rejection (%) = (1 - Cₚ/Cբ) × 100, where Cₚ is the permeate concentration and Cբ is the feed concentration.
-
Calculate the water flux through the membrane.
-
Advanced Oxidation Process: Electrochemical Oxidation
This protocol describes an experimental setup for evaluating the degradation of GenX using electrochemical oxidation with Boron-Doped Diamond (BDD) anodes.
Experimental Protocol:
-
Electrochemical Cell Setup:
-
Electrolyte Preparation: Prepare an electrolyte solution of a specific volume (e.g., 400 mL) containing a known initial concentration of GenX (e.g., 15 mg/L) and a supporting electrolyte (e.g., sodium sulfate).[5]
-
Electrochemical Treatment:
-
Place the electrolyte in the cell and begin stirring to ensure the solution is well-mixed.
-
Apply a constant current or potential to the electrodes using a potentiostat/galvanostat.
-
Conduct the experiment in batch mode at room temperature.[5]
-
-
Sampling: Withdraw aliquots of the solution at different time intervals during the treatment.
-
Sample Analysis:
-
Analyze the samples for the remaining GenX concentration using LC-MS/MS.
-
Optionally, analyze for fluoride ion concentration using an ion-selective electrode to determine the extent of mineralization.
-
-
Data Analysis:
-
Plot the degradation of GenX concentration over time to determine the reaction kinetics.
-
Calculate the mineralization efficiency based on the amount of fluoride released.
-
References
- 1. purolite.com [purolite.com]
- 2. Predicting per- and polyfluoroalkyl substances removal in pilot-scale granular activated carbon adsorbers from rapid small-scale column tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.tudelft.nl [pure.tudelft.nl]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic degradation of GenX in water using a new adsorptive photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Passive Air Samplers for Perfluoro(2-methyl-3-oxahexanoic) acid (GenX) Monitoring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing concern over the environmental presence and potential health impacts of Perfluoro(2-methyl-3-oxahexanoic) acid (GenX), a short-chain per- and polyfluoroalkyl substance (PFAS), necessitates reliable and cost-effective air monitoring techniques. Passive air samplers (PAS) present a promising alternative to traditional active sampling methods, offering advantages in terms of simplicity, cost, and time-integrated sampling. This guide provides an objective comparison of passive sampler performance for monitoring GenX and similar short-chain perfluorinated carboxylic acids (PFCAs), supported by experimental data and detailed methodologies.
Performance Comparison of Passive Air Samplers
Passive air samplers operate on the principle of diffusion, where airborne contaminants are collected onto a sorbent medium without the use of a pump.[1][2][3] The most common types of sorbents used for PFAS monitoring include polyurethane foam (PUF), sorbent-impregnated polyurethane foam (SIP), and styrene-divinylbenzene resins (e.g., XAD).[4][5][6] The choice of sorbent material significantly influences the uptake and retention of different PFAS classes.
While specific validation studies for GenX are limited, data from studies on other short-chain PFCAs can serve as a valuable proxy for performance evaluation. The following tables summarize key performance indicators for different passive sampler types based on available literature.
| Sampler Type | Target Analytes | Sampling Rate (m³/day) | Key Findings | Reference |
| PUF Disk | PFCAs, PFSAs | ~0.45 - 3.0 (for short-chain PFCAs) | Suitable for some PFSAs and their precursors, but may have limited uptake for more volatile and polar compounds like short-chain PFCAs.[7][8] | [7][8] |
| SIP Disk (XAD-impregnated PUF) | Wide range of PFAS including PFCAs, FTOHs | Recommended linear sampling rate of 4 m³/day for most PFAS.[7][9] | Shows very good performance for a broad range of PFAS, including PFCAs.[7][9] The addition of XAD-4 enhances the uptake of more volatile compounds compared to PUF alone.[4][5] | [4][5][7][9] |
| XAD-2 Resin | Gas-phase PFAS (FTOHs, FASAs, FASEs) | Variable, can show linear uptake for extended periods. | Primarily collects gas-phase PFAS.[5][8] Indicated to collect a representative sample of both gas and particle phases in some studies.[8] | [5][8] |
| Nylon Substrate | Gaseous PFCAs (C2-C6) | Derived from diffusion theories. | Selective for atmospheric acids and shows promise for monitoring short-chain PFCAs.[10] | [10] |
Table 1: Performance of Different Passive Air Sampler Media for Short-Chain PFCAs.
| Parameter | Passive Samplers | Active Samplers (High-Volume) | Key Considerations |
| Principle | Diffusive uptake onto a sorbent. | Forcible drawing of air through a filter/sorbent. | Passive samplers provide time-weighted average concentrations.[1] Active samplers provide data for a specific time point. |
| Cost | Lower initial and operational costs.[1] | Higher initial investment (pump, power source) and operational costs.[2] | Passive samplers are ideal for large-scale spatial monitoring.[8] |
| Deployment | Simple, no power required.[1] | Requires a power source and calibration of flow rate. | Passive samplers are suitable for remote locations. |
| Temporal Resolution | Provides a time-integrated concentration over the deployment period.[1] | Can provide short-term, high-resolution data. | Active sampling is preferred for monitoring acute exposure events. |
| Sensitivity | Generally lower than active samplers. | Higher sensitivity due to large sample volumes. | The longer deployment time of passive samplers can help achieve lower detection limits. |
| Validation | Requires calibration to determine sampling rates. | Well-established and validated methods available.[2] | Site-specific factors like temperature and wind speed can influence passive sampler uptake rates.[3][7] |
Table 2: Comparison of Passive and Active Air Sampling Methods.
Experimental Protocols
Validating the use of passive samplers for GenX monitoring involves a series of steps from sampler preparation to data analysis. The following is a synthesized protocol based on methodologies described in the cited literature for PFAS.
Passive Sampler Preparation
-
Sorbent Cleaning: Prior to deployment, the sorbent material (e.g., PUF disks, XAD resin) must be rigorously cleaned to remove any background contamination. This is typically achieved through Soxhlet extraction with appropriate solvents such as acetone and dichloromethane or methanol.[11]
-
Spiking with Performance Reference Compounds (PRCs): To account for site-specific environmental conditions, samplers can be spiked with a known amount of a labeled compound, also known as a Performance Reference Compound (PRC) or depuration compound. The loss of the PRC during deployment can be used to adjust the calculated air concentrations. For PFCAs, isotopically labeled standards like ¹³C₈-PFOA have been shown to be suitable.[7][9]
-
Sampler Assembly: The cleaned and spiked sorbent is housed in a protective shelter, typically made of stainless steel, to shield it from direct sunlight and precipitation while allowing for adequate air circulation.[11]
Field Deployment
-
Site Selection: Choose sampling sites that are representative of the area of interest. Co-locate passive samplers with active air samplers for performance comparison and validation.
-
Deployment: Mount the passive samplers at a height of 1.5-2.0 meters above the ground to be within the human breathing zone.[11] Record the start and end dates and times of deployment. A typical deployment period for PFAS monitoring can range from several weeks to months.[11]
-
Field Blanks: Deploy field blanks (samplers that are handled and transported in the same manner as the deployed samplers but are not exposed) to assess for potential contamination during handling and transport.
Sample Extraction and Analysis
-
Extraction: After retrieval, the sorbent is extracted using a suitable solvent. For PFCAs, methanol is a commonly used extraction solvent. The extraction is often performed using Soxhlet or a similar technique.
-
Sample Clean-up: The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Instrumental Analysis: The final extract is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides the high sensitivity and selectivity required for the quantification of PFAS at trace levels. The recent EPA Other Test Method 45 (OTM-45) provides updated conditions for testing GenX chemicals in air emissions.[12]
Data Calculation and Validation
-
Calculation of Air Concentration: The concentration of GenX in the air is calculated using the following formula:
Cair = (Csampler × Vsampler) / (Rs × t)
Where:
-
Cair is the concentration in air (ng/m³)
-
Csampler is the concentration in the sampler extract (ng/mL)
-
Vsampler is the final volume of the sampler extract (mL)
-
Rs is the sampling rate of the passive sampler (m³/day)
-
t is the deployment time (days)
-
-
Validation: The performance of the passive samplers is validated by comparing the calculated air concentrations with those obtained from the co-located active samplers. A strong correlation between the two methods indicates that the passive sampler is providing accurate and reliable data.
Workflow and Signaling Pathway Diagrams
To visualize the experimental workflow for validating passive samplers, the following diagrams are provided.
Caption: Experimental workflow for validating passive air samplers.
Caption: Logical relationship for passive sampler validation.
References
- 1. Passive air sampling detects environmental DNA transfer from water into air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The validation of a passive sampler for indoor and outdoor concentrations of volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of sample collection and analytical methods for detecting per- and polyfluoroalkyl substances in indoor and outdoor air - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of two passive air samplers for per- and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. is.muni.cz [is.muni.cz]
- 12. EPA Updates Analytical Method To Measure PFAS In Air Emissions | InsideEPA.com [insideepa.com]
Comparative Analysis of GenX Bioaccumulation in Fish: A Guide for Researchers
Introduction: Hexafluoropropylene oxide dimer acid (HFPO-DA), commercially known as GenX, is a short-chain per- and polyfluoroalkyl substance (PFAS) used as a replacement for longer-chain PFAS like PFOA.[1][2] Its detection in global water sources has raised concerns about its potential to bioaccumulate in aquatic organisms, thereby posing a risk to the food chain and human health.[1][3][4] This guide provides a comparative analysis of GenX bioaccumulation across different fish species, summarizing key experimental data and methodologies to support further research and risk assessment.
Unlike legacy PFAS such as PFOS, GenX generally exhibits lower bioaccumulation potential, with several studies indicating rapid elimination in certain fish species.[5][6] However, factors such as the species, exposure route (aqueous vs. dietary), water salinity, and specific tissue type significantly influence uptake and depuration kinetics.[1][3]
Quantitative Data Summary
The bioaccumulation of GenX varies considerably among fish species and experimental conditions. The following table summarizes quantitative data from key studies.
| Fish Species (Scientific Name) | Exposure Route | Exposure Details | Tissue/Organ | Bioaccumulation Metric & Value | Key Finding |
| Zebrafish (Danio rerio) | Aqueous | 150 μM (49.5 mg/L) | Whole-body (larvae) | BCF: 50.6 | PFBS was found to be more readily absorbed than GenX.[7] |
| Tilapia (Oreochromis mossambicus) | Aqueous | 96-hour exposure | Plasma, Liver, Carcass, Muscle | BCF (order): Plasma > Liver > Carcass > Muscle | Bioconcentration increased significantly in brackish (16 ppt salinity) water compared to freshwater.[1][3] |
| Tilapia (Oreochromis mossambicus) | Aqueous | 96-hour exposure | Muscle, Carcass, Plasma, Liver | Half-life (t½): 1278h, 532h, 106h, 152h | Muscle tissue showed the longest elimination half-life.[1] |
| Blue Spot Goby (Pseudogobius sp.) | Dietary | 500 ng/g feed for 21 days | Whole-body | Not Detected | GenX did not appear to bioaccumulate, suggesting a lack of uptake or very rapid elimination (<24h).[5][6] |
| Common Carp (Cyprinus carpio) | Aqueous | 0.198 mg/L for 28 days | Not specified | No bioconcentration observed | Study indicated low bioconcentration potential from aqueous exposure.[5] |
| Olive Flounder (Paralichthys olivaceus) | Aqueous | Environmentally relevant conc. (ng/L) | Whole-body (embryos) | BCF: 215–1741 L/kg | At low, environmentally relevant concentrations, BCF values were significantly higher for flounder than for zebrafish embryos.[3] |
| Redear Sunfish (Lepomis microlophus) | Field Exposure | Marshwood Lake, NC | Tissue | 270 ng/kg (ppt) | GenX was detected in one of three species sampled from a contaminated lake.[8] |
| Largemouth Bass & Blue Catfish | Field Exposure | Marshwood Lake, NC | Tissue | Not Detected | GenX was not found in these species in the same contaminated lake where Redear Sunfish tested positive.[8] |
BCF: Bioconcentration Factor
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of bioaccumulation studies. Below are summaries of protocols from key research.
Protocol 1: Aqueous Exposure and Depuration in Tilapia
This protocol is based on the study of GenX kinetics in Oreochromis mossambicus.[1]
-
Acclimation: Fish are acclimated to laboratory conditions in either freshwater (0 ppt) or brackish water (16 ppt salinity).
-
Uptake Phase: Fish are exposed to a specific concentration of GenX in the water for a set period, typically 96 hours. The exposure solution is maintained under flow-through or semi-static conditions.
-
Sample Collection (Uptake): Subsets of fish are sampled at various time points during the uptake phase (e.g., 0, 24, 48, 72, 96 hours).
-
Depuration Phase: Remaining fish are transferred to clean, GenX-free water of the same salinity for a depuration period, also typically 96 hours.
-
Sample Collection (Depuration): Fish are sampled at various time points during the depuration phase to measure the rate of elimination.
-
Tissue Analysis: Upon collection, fish are euthanized and dissected. Tissues of interest (e.g., plasma, liver, muscle, carcass) are separated, weighed, and stored frozen (-20°C or -80°C) prior to analysis.
Protocol 2: Dietary Exposure in Blue Spot Gobies
This protocol is based on the dietary uptake study in Pseudogobius sp.[5][6]
-
Feed Preparation: A food source (e.g., commercial fish pellets) is spiked with a known concentration of GenX (e.g., 500 ng/g).
-
Acclimation: Fish are acclimated and trained to consume the prepared feed.
-
Uptake Phase: Fish are fed the contaminated food daily for an extended period, typically 21 days.
-
Depuration Phase: After the uptake period, fish are switched to a clean, uncontaminated diet for a lengthy depuration period, often 42 days or more, to assess elimination kinetics.
-
Sample Collection and Analysis: Whole fish are collected at various time points throughout both the uptake and depuration phases for analysis of whole-body concentrations.
Analytical Chemistry: Quantification of GenX
The standard method for quantifying GenX in biological matrices involves:
-
Sample Homogenization: Fish tissue is homogenized to create a uniform sample.
-
Extraction: GenX is extracted from the tissue using a solvent, often methanol.[9] Techniques like pressurized liquid extraction may be used.[3]
-
Clean-up: The extract is purified to remove interfering substances. Solid-phase extraction (SPE) is a common clean-up method.
-
Instrumental Analysis: The final extract is analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS), which allows for sensitive and selective detection of GenX.[3][10]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for conducting a fish bioaccumulation study, applicable to both aqueous and dietary exposure routes.
Signaling Pathway Perturbation
GenX exposure has been linked to the disruption of metabolic processes, particularly lipid metabolism in the liver. One proposed mechanism involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor that regulates fatty acid metabolism.[11]
References
- 1. Comparison of bioconcentration and kinetics of GenX in tilapia Oreochromis mossambicus in fresh and brackish water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PFOA, PFOS, PFBA, PFBS, ADONA and GenX: Toxicological Profile for Freshwater Ecosystems[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. More knowledge required about environmental effect of GenX | RIVM [rivm.nl]
- 5. researchgate.net [researchgate.net]
- 6. Dietary uptake and depuration kinetics of perfluorooctane sulfonate, perfluorooctanoic acid, and hexafluoropropylene oxide dimer acid (GenX) in a benthic fish [apo.ansto.gov.au]
- 7. Metabolomic changes following GenX and PFBS exposure in developing zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfasproject.com [pfasproject.com]
- 9. Assessing Per- and Polyfluoroalkyl Substances in Fish Fillet Using Non-Targeted Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Potency of GenX and Its Precursors
This guide provides a comparative assessment of the toxicological potency of GenX (the ammonium salt of hexafluoropropylene oxide dimer acid) and its primary precursors. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of available experimental data, methodologies, and mechanistic insights.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for GenX and its precursors. It is important to note that comprehensive toxicity data for some precursors, particularly Fluoroether E-1 and C3 dimer acid fluoride, are limited in the public domain.
Table 1: Acute and Subchronic Oral Toxicity Data for GenX
| Compound | Test Species | Study Duration | Endpoint | Value | Reference |
| GenX (HFPO-DA Ammonium Salt) | Rat (Male) | Single Dose | Oral LD50 | 1730 mg/kg | [1] |
| GenX (HFPO-DA Ammonium Salt) | Rat (Female) | Single Dose | Oral LD50 | 1750 mg/kg | [1] |
| GenX (HFPO-DA) | Rat (Male) | 90-Day | NOAEL | 0.1 mg/kg/day | [2] |
| GenX (HFPO-DA) | Rat | 2-Year Chronic | NOAEL | 1.0 mg/kg/day | [3] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the tested population. NOAEL: No Observed Adverse Effect Level. The highest tested dose of a substance at which no adverse effects are observed.
Table 2: Chronic Oral Toxicity and Reference Dose for GenX
| Compound | Critical Study | Critical Effect | Point of Departure (POD) | Chronic Reference Dose (RfD) | Agency/Year |
| GenX (HFPO-DA and its Ammonium Salt) | 2-Year Rat Bioassay | Liver Lesions | 1 mg/kg/day (NOAEL) | 0.000003 mg/kg/day | US EPA / 2021[4][5] |
RfD: Reference Dose. An estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime.
Toxicity of Precursors:
-
FRD-903 (HFPO Dimer Acid): This is the acid form of GenX. Toxicological studies often consider the acid and its ammonium salt (GenX) to have equivalent toxicity, as the salt dissociates to the acid form in biological systems.[3]
-
Fluoroether E-1 (heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether): Publicly available quantitative toxicity data for Fluoroether E-1 is scarce. A report from the Dutch National Institute for Public Health and the Environment (RIVM) noted that there is insufficient data to determine its toxicity.[2] It is a known degradation product of GenX in certain solvents.[6]
Experimental Protocols
The toxicological evaluation of GenX and its precursors relies on standardized in vivo and in vitro assays. Below are summaries of the key experimental methodologies.
In Vivo Oral Toxicity Studies (Rodent Models)
The primary data for assessing the potency of GenX comes from repeated dose oral toxicity studies in rodents, which are generally conducted following the Organisation for Economic Co-operation and Development (OECD) guidelines.
1. Subchronic Oral Toxicity Study (Following OECD Guideline 408):
-
Objective: To determine the adverse effects of a substance following repeated oral administration for a 90-day period.[8][9][10][11]
-
Test Animals: Typically rats, with at least 10 males and 10 females per dose group.[8][10]
-
Dosing: The test substance is administered daily via gavage, in the diet, or in drinking water at a minimum of three dose levels, plus a control group.[8][10]
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and periodic hematological and clinical biochemistry analyses are conducted.[8]
-
Endpoints: At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically to identify target organs of toxicity and establish a No Observed Adverse Effect Level (NOAEL).[8][10]
2. Chronic Oral Toxicity Study (Following OECD Guideline 452):
-
Objective: To evaluate the long-term toxic effects of a substance, including potential carcinogenicity, over a major portion of the animal's lifespan.[12][13][14][15][16]
-
Test Animals: Typically rats, with at least 20 animals per sex per dose group.[12][13]
-
Dosing: Similar to the 90-day study, with daily administration for 12 to 24 months.[13][16]
-
Observations and Endpoints: This is a comprehensive study involving long-term observation for tumor formation, in addition to the clinical and pathological examinations performed in subchronic studies.[12][15] The study aims to identify a NOAEL for chronic non-cancer effects and to assess carcinogenic potential.[12]
Experimental Workflow for In Vivo Oral Toxicity Assessment
Caption: Workflow for a typical in vivo oral toxicity study in rodents.
Signaling Pathways
A key molecular mechanism underlying the hepatic toxicity of GenX in rodents is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[17][18][19]
PPARα Activation Pathway
PPARα is a nuclear receptor that acts as a ligand-activated transcription factor.[17] In the liver, it is a major regulator of lipid metabolism. When activated by a ligand, such as GenX, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake and oxidation, leading to peroxisome proliferation. In rodents, sustained activation of this pathway can lead to liver enlargement (hepatomegaly) and liver tumors.
Caption: Simplified signaling pathway of GenX-induced PPARα activation.
References
- 1. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. chemours.com [chemours.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Solvent Suitability for HFPO-DA (“GenX” Parent Acid) in Toxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wateradvisory.org [wateradvisory.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 11. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 12. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 13. oecd.org [oecd.org]
- 14. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]
- 15. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 16. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]
- 17. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 18. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Persistence of GenX and Legacy PFAS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental persistence of GenX, a prominent replacement per- and polyfluoroalkyl substance (PFAS), and legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). The information herein is supported by experimental data to facilitate a comprehensive understanding of their environmental fate, bioaccumulation potential, and susceptibility to degradation.
Executive Summary
The transition from legacy long-chain PFAS, like PFOA and PFOS, to shorter-chain alternatives such as GenX (the trade name for hexafluoropropylene oxide dimer acid, HFPO-DA) was driven by concerns over the extreme persistence, bioaccumulation, and toxicity of the former.[1] While both categories of compounds are characterized by the immense strength of the carbon-fluorine bond, making them resistant to degradation, significant differences in their environmental behavior exist.[2]
GenX chemicals are generally more mobile in the environment and exhibit lower bioaccumulation potential in plants and animals compared to PFOA and PFOS.[3][4] Structurally, the presence of an ether linkage in GenX makes it susceptible to specific degradation pathways not effective against legacy PFAS.[5] Consequently, while still environmentally persistent, GenX demonstrates faster degradation under certain advanced redox and sonolytic conditions.[5][6] However, this increased mobility can also lead to more widespread contamination of water resources.[3]
This guide synthesizes key quantitative data, details relevant experimental methodologies, and provides visual summaries to compare these critical "forever chemicals."
Comparative Data on Environmental Persistence
The following tables summarize quantitative data from various experimental studies, comparing key metrics of environmental persistence between GenX and legacy PFAS.
Table 1: Comparison of Degradation Rates
| Compound | Treatment Method | Conditions | Degradation Rate Constant (k) | Defluorination/Removal | Source(s) |
| GenX | Ultrasonic Degradation | 580 kHz, 400 W/L | 0.0501 min⁻¹ | >90% (Fluoride Recovery) | [6] |
| PFOA | Ultrasonic Degradation | 580 kHz, 400 W/L | 0.0444 min⁻¹ | Not Specified | [6] |
| PFOS | Ultrasonic Degradation | 580 kHz, 400 W/L | 0.0153 min⁻¹ | Not Specified | [6] |
| GenX | UV/Sulfite Reduction | 254 nm UV, 10 mM Sulfite | Not Detectable after 2 hrs | >90% (Fluoride Recovery) | [5] |
| PFOA | UV/Persulfate Oxidation | 254 nm UV | ~27% removal after 3 hrs | Not Specified | [5] |
| GenX | UV/Persulfate Oxidation | 254 nm UV | <5% removal after 3 hrs | Not Specified | [5] |
Table 2: Bioaccumulation Factors (BAF) in Plants
| Compound | Plant Type | Exposure | BAF (Root) | BAF (Shoot) | Source(s) |
| GenX | Urban Spontaneous Plants | Hydroponic | 0.66 - 2.5 | Not Specified | [4][7] |
| PFOA | Urban Spontaneous Plants | Hydroponic | 3.5 - 10.5 | Not Specified | [4][7] |
| PFOS | Urban Spontaneous Plants | Hydroponic | 36.0 - 83.6 | Not Specified | [7] |
| GenX | A. thaliana | Agar Medium | 29.0 (whole plant) | Not Specified | [8] |
| PFOA | A. thaliana | Agar Medium | 67.0 (whole plant) | Not Specified | [8] |
Table 3: Biological Half-Life in Humans
| Compound | Estimated Half-Life | Comments | Source(s) |
| GenX | 81 hours (in workers) | Significantly shorter than legacy PFAS, explaining lack of detection in some community studies post-exposure. | [9] |
| PFOA | 2.1 - 3.8 years | Varies by study; reflects high persistence in the human body. | [9][10] |
| PFOS | 3.3 - 5.4 years | Generally the longest half-life among commonly studied PFAS. | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of persistence studies. Below are representative protocols for key experimental areas.
Protocol for PFAS Degradation by High-Frequency Sonolysis
This protocol is a synthesized representation of methods used to study the ultrasonic degradation of PFAS.[1][6][9][11][12]
-
Preparation of Stock Solutions: Prepare individual aqueous stock solutions of GenX, PFOA, and PFOS (e.g., 100 µM) in ultrapure water. Ensure all glassware is thoroughly cleaned and rinsed with methanol to remove any background PFAS contamination.
-
Reactor Setup: Utilize a temperature-controlled, cylindrical glass reactor. Equip the reactor with a high-frequency ultrasonic transducer (e.g., 580 kHz) affixed to the base. The system should be sealed to prevent evaporative losses.
-
Experimental Conditions:
-
Transfer a defined volume of the PFAS stock solution into the reactor.
-
Set the desired power density (e.g., 400 W/L) and maintain a constant temperature (e.g., 25°C) using a circulating water bath.
-
If studying pH effects, adjust the solution pH using dilute NaOH or H₂SO₄.
-
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reactor. Immediately quench any ongoing reactions by mixing the aliquot with an equal volume of methanol.
-
Sample Analysis:
-
Analyze the concentration of the parent PFAS compound in each aliquot using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), as detailed in Protocol 3.3.
-
Analyze the concentration of fluoride ions (F⁻) using an ion-selective electrode or ion chromatography to determine the extent of mineralization.
-
-
Data Analysis: Calculate the pseudo-first-order degradation rate constant (k) by plotting the natural logarithm of the concentration ratio (ln(C/C₀)) against time. The defluorination percentage is calculated based on the molar ratio of fluoride produced to the initial moles of fluorine in the parent PFAS.
Protocol for Determining Plant Bioaccumulation Factors (BAF)
This protocol outlines a hydroponic study to compare the uptake of GenX and legacy PFAS in plants.[4][13][14][15]
-
Plant Cultivation: Germinate and grow selected plant species (e.g., lettuce, Arabidopsis thaliana) in a PFAS-free hydroponic solution (e.g., Hoagland solution) under controlled greenhouse conditions (light cycle, temperature, humidity).
-
Exposure Experiment:
-
Once plants reach a suitable size, transfer them to fresh hydroponic solutions spiked with a known concentration of the target PFAS (e.g., 100 µg/L of GenX or PFOA). Include un-spiked control groups.
-
Grow the plants in the spiked solution for a defined exposure period (e.g., 21 days). Regularly monitor and replenish the hydroponic solution to maintain a constant exposure concentration.
-
-
Harvesting and Sample Preparation:
-
At the end of the exposure period, carefully harvest the plants.
-
Separate the plant tissues into roots and shoots. Thoroughly rinse the roots with ultrapure water to remove any surficial contamination.
-
Record the fresh and dry weight of each tissue sample. Lyophilize (freeze-dry) the samples and grind them into a fine powder.
-
-
Extraction:
-
Perform a solvent extraction on the powdered plant tissue. A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or ultrasonication-assisted extraction with a solvent like methanol or acetonitrile.
-
The extract is then centrifuged, and the supernatant is cleaned up using solid-phase extraction (SPE) to remove matrix interferences.
-
-
Analysis: Quantify the PFAS concentration in the final extract using LC-MS/MS (Protocol 3.3). Also, measure the final PFAS concentration in the hydroponic solution.
-
Calculation of BAF:
-
Root BAF (BAF_root): (Concentration of PFAS in root [µg/kg dry wt]) / (Concentration of PFAS in culture solution [µg/L])
-
Shoot BAF (BAF_shoot): (Concentration of PFAS in shoot [µg/kg dry wt]) / (Concentration of PFAS in culture solution [µg/L])
-
Protocol for Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on standard methods like EPA 537.1 for the analysis of PFAS in aqueous samples.[2][3][16][17][18][19][20]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
For a 250 mL water sample, add preservatives (e.g., Trizma) and spike with surrogate internal standards.[10]
-
Condition an SPE cartridge (e.g., Styrene-divinylbenzene) with methanol followed by ultrapure water.[16]
-
Pass the water sample through the cartridge at a controlled flow rate (e.g., 10-15 mL/min). The PFAS analytes are retained on the sorbent.
-
Wash the cartridge to remove interferences and dry it under vacuum.
-
Elute the PFAS from the cartridge using a small volume of methanol.
-
Concentrate the eluent under a gentle stream of nitrogen to a final volume of 1 mL. Add recovery internal standards.
-
-
Chromatographic Separation (LC):
-
Inject a small volume (e.g., 10 µL) of the prepared extract into the LC system.
-
Use a C18 analytical column to separate the different PFAS compounds. A delay column is often installed to separate analytical peaks from any background PFAS contamination originating from the LC system itself.[19]
-
The mobile phase typically consists of a gradient of ammonium acetate-buffered water and methanol or acetonitrile.
-
-
Detection (MS/MS):
-
The eluent from the LC column is directed to a triple quadrupole mass spectrometer.
-
The instrument is operated in negative electrospray ionization (ESI) mode.
-
Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each PFAS analyte are monitored for highly selective and sensitive quantification.
-
-
Quantification: A calibration curve is generated using certified analytical standards. The concentration of each PFAS in the original sample is calculated by comparing its peak area to the calibration curve and correcting for internal standard recovery.
Visualizations: Workflows and Comparative Pathways
Diagram 1: Experimental Workflow for PFAS Analysis
Caption: A typical workflow for PFAS quantification in water, from sample preparation to final analysis.
Diagram 2: Comparative Properties of GenX vs. Legacy PFAS
Caption: Key differences in the environmental properties of GenX compared to legacy PFAS like PFOA/PFOS.
Diagram 3: Simplified Degradation Pathways
Caption: GenX degradation often involves ether bond cleavage, unlike the stepwise removal of CF₂ groups in PFOA.
References
- 1. Upscaling treatment of per- and polyfluoroalkyl substances (PFAS) via sonolysis - ChemEng Evolution [chemengevolution.org]
- 2. PFAS Analysis Procedures for EPA Method 537.1 and Beyond | Separation Science [sepscience.com]
- 3. scientistlive.com [scientistlive.com]
- 4. ges.research.ncsu.edu [ges.research.ncsu.edu]
- 5. Degradation of PFOA Substitute: GenX (HFPO-DA Ammonium Salt): Oxidation with UV/Persulfate or Reduction with UV/Sulfite? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AU2017313906A1 - Methods and systems for electrochemical oxidation of polyfluoroalkyl and perfluroalkyl contaminants - Google Patents [patents.google.com]
- 8. PFAS and GenX Analysis via SPE and LC-MS/MS [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. env.nm.gov [env.nm.gov]
- 11. asce.org [asce.org]
- 12. Sonolysis of per- and poly fluoroalkyl substances (PFAS): A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Translocation, bioaccumulation, and distribution of perfluoroalkyl and polyfluoroalkyl substances (PFASs) in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maba.memberclicks.net [maba.memberclicks.net]
- 16. Automated EPA Method 537.1 - FMS - PFAS Extraction and Analysis [fms-inc.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [restek.com]
- 19. sciex.com [sciex.com]
- 20. sciex.com [sciex.com]
A Comparative Guide to the Validation of Toxicogenomic Biomarkers for Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX) Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of toxicogenomic biomarkers for assessing exposure to Perfluoro(2-methyl-3-oxahexanoic) acid (GenX), a replacement for PFOA in the manufacturing of fluoropolymers. While specific, validated toxicogenomic biomarkers for GenX are still emerging, this document outlines a validation strategy based on established toxicogenomics principles and compares it with traditional methods of toxicity assessment. The guide is intended to assist in the development of more sensitive and mechanistically informative assays for evaluating the potential health risks associated with GenX exposure.
Executive Summary
Traditional toxicological studies have identified the liver, kidneys, and immune system as primary targets of GenX toxicity.[1][2] Animal studies have demonstrated effects such as hepatocellular hypertrophy, necrosis, and the formation of tumors in the liver and pancreas at various doses.[1][3] In contrast to these established but often lengthy and resource-intensive methods, toxicogenomics offers a high-throughput approach to identify early molecular changes indicative of toxicity. This guide proposes a validation framework for GenX-specific toxicogenomic biomarkers, drawing parallels with the well-validated TGx-DDI biomarker for genotoxicity.[4][5][6] The proposed workflow emphasizes a multi-faceted approach, including cross-platform validation and comparison with traditional toxicological endpoints to ensure the reliability and relevance of the biomarkers.
Comparison of Toxicogenomic Biomarkers and Traditional Toxicity Testing Methods
The validation of toxicogenomic biomarkers requires a rigorous comparison against well-established traditional toxicity testing methods. The following tables outline the key comparative aspects.
Table 1: Performance Metrics Comparison
| Feature | Toxicogenomic Biomarkers (Proposed) | Traditional Toxicity Testing (e.g., in vivo rodent bioassays) |
| Endpoint | Gene expression changes in relevant pathways (e.g., PPARα signaling, lipid metabolism) | Histopathological changes, clinical chemistry, organ weight changes, tumor incidence[1] |
| Sensitivity | Potentially higher; can detect early molecular initiating events. | Dependent on the severity of the lesion; may not detect subtle, early-stage toxicity. |
| Specificity | To be determined through validation; aims to be high for specific toxicity pathways. | High for overt toxicity, but may have lower specificity for mechanistic insights. |
| Throughput | High-throughput screening of multiple compounds and concentrations is feasible. | Low-throughput, time-consuming, and resource-intensive. |
| Predictive Value | Aims to predict potential for long-term adverse outcomes from short-term exposures. | Gold standard for predicting adverse outcomes in whole organisms. |
| Mechanistic Insight | Provides detailed information on perturbed molecular pathways. | Limited to observable pathological changes. |
| Animal Use | Can be developed and validated using in vitro models, reducing animal use. | Heavily reliant on animal models. |
Table 2: Quantitative Data from GenX Toxicity Studies (Traditional Methods)
| Study Type | Species | Exposure Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects | Reference |
| Subchronic Oral | Rat | 90 days | - | 0.5 | Liver (hepatocellular hypertrophy, single cell necrosis) | [1] |
| Chronic Oral | Rat | 2 years | - | - | Liver and pancreatic tumors | [1] |
| Developmental | Rat | Gestational | - | - | Reduced pup birth weight, increased pup liver weight | [2] |
| Immunotoxicity | Mouse | 28 days | 10 | 100 | Suppressed antibody production | [7] |
Proposed Workflow for Validation of Toxicogenomic Biomarkers for GenX
The following workflow is proposed for the validation of toxicogenomic biomarkers for GenX, adapted from established validation frameworks for toxicogenomics.
Caption: Proposed workflow for the discovery and validation of toxicogenomic biomarkers for GenX.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of toxicogenomic biomarkers.
Cell Culture and Exposure
-
Cell Lines: Human hepatoma (HepG2) cells are a relevant in vitro model for studying hepatotoxicity. Primary hepatocytes from rodents or humans can also be used for more physiologically relevant data. For immunotoxicity, human T-lymphocyte cell lines (e.g., Jurkat) could be considered.
-
GenX Preparation: this compound should be dissolved in a suitable solvent, such as DMSO or water, to prepare stock solutions.[8] Final concentrations in cell culture media should be carefully selected to cover a range from non-cytotoxic to cytotoxic levels, determined by a preliminary cell viability assay (e.g., MTT or LDH assay).
-
Exposure Conditions: Cells should be seeded at an appropriate density and allowed to attach overnight. The following day, the medium is replaced with a medium containing various concentrations of GenX or vehicle control. Exposure duration should be optimized; typically, 24 to 48 hours is sufficient to observe significant gene expression changes.
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA should be isolated from cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: The quantity and quality of the isolated RNA are critical for downstream applications. RNA concentration should be determined using a spectrophotometer (e.g., NanoDrop). RNA integrity should be assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system. Samples with a high RNA Integrity Number (RIN) > 8 should be used for transcriptomic analysis.
Transcriptomic Analysis
-
Platform: Whole-genome transcriptomic analysis can be performed using RNA sequencing (RNA-seq) or microarrays. For targeted biomarker validation, a more focused and high-throughput platform like NanoString nCounter or quantitative real-time PCR (RT-qPCR) is recommended.
-
Data Analysis:
-
Differential Gene Expression: Statistical analysis should be performed to identify genes that are significantly up- or down-regulated upon GenX exposure compared to vehicle controls.
-
Pathway Analysis: Gene ontology and pathway enrichment analysis (e.g., using KEGG or Reactome databases) should be conducted to identify the biological pathways significantly affected by GenX. This will help in understanding the mechanism of toxicity and in selecting candidate biomarkers.
-
Biomarker Validation
-
Cross-Platform Validation: The expression changes of candidate biomarker genes identified by a high-throughput method (e.g., RNA-seq) should be confirmed using a different platform, such as RT-qPCR.
-
Inter- and Intra-Laboratory Reproducibility: To ensure the robustness of the biomarker, the assay should be performed in multiple independent laboratories and on different days within the same laboratory.
-
Correlation with Phenotypic Anchors: The changes in biomarker gene expression should be correlated with traditional toxicological endpoints. For example, in an in vivo study, the expression of a liver-specific biomarker in response to GenX should be correlated with histopathological findings in the liver and levels of liver enzymes in the serum.
Signaling Pathway Perturbed by GenX
Based on existing literature for PFAS, the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway is a key target. GenX exposure is hypothesized to activate PPARα, leading to downstream changes in lipid metabolism and potentially contributing to hepatotoxicity.
References
- 1. epa.gov [epa.gov]
- 2. GenX: developmental toxicant in rats | Food Packaging Forum [foodpackagingforum.org]
- 3. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGx-DDI (toxicogenomic DNA damage-inducing) biomarker validation: multi-site ring trial supporting regulatory use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cswab.org [cswab.org]
- 8. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Perfluoro(2-methyl-3-oxahexanoic) Acid: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Perfluoro(2-methyl-3-oxahexanoic) acid, a compound commonly known as a GenX chemical, is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the current best practices and regulatory considerations for researchers, scientists, and drug development professionals.
This compound belongs to the broader category of per- and polyfluoroalkyl substances (PFAS), which are recognized for their persistence in the environment.[1][2] As such, proper disposal is not merely a recommendation but a crucial step in responsible chemical management. The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which includes this compound.[3][4]
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[5][6]
-
Hand Protection: Use appropriate chemical-resistant gloves.[5]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[5][6] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[7]
-
Respiratory Protection: Use a NIOSH-approved respirator if working in an area with poor ventilation or when there is a risk of inhaling vapors or mists.[6]
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Store containers in a dry, cool, and well-ventilated place, keeping them tightly closed when not in use.[5][6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Emergency eyewash stations and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[5]
Step-by-Step Disposal and Operational Plan
The disposal of this compound waste must be conducted in accordance with federal, state, and local regulations. Given its classification as a PFAS, this chemical waste should be managed as a hazardous material.[6]
-
Waste Identification and Segregation:
-
Clearly label all waste containers with the chemical name: "this compound" and appropriate hazard warnings.
-
Segregate this waste from other chemical waste streams to avoid cross-contamination and to ensure proper disposal routing.
-
-
Containerization:
-
Use chemically compatible and properly sealed containers for waste collection.
-
For liquid waste, absorb small spills with an inert material (e.g., vermiculite, dry sand) and place the absorbed material into a suitable container for disposal.[8]
-
-
Engage a Licensed Waste Disposal Contractor:
-
Documentation:
-
Maintain accurate records of the amount of waste generated and its disposal date.
-
Ensure that the waste disposal contractor provides a manifest that documents the chain of custody and final disposition of the waste.
-
Recommended Disposal Technologies
The EPA's interim guidance on PFAS disposal outlines three primary technologies for managing these persistent chemicals.[3][4] The selection of the most appropriate method will depend on the concentration of the PFAS waste and the capabilities of the available disposal facilities.
| Disposal Technology | Key Parameters and Considerations |
| Thermal Destruction (Incineration) | Recommended for high-concentration waste streams. Should be performed in an authorized incinerator equipped with an afterburner and a flue gas scrubber.[5] Temperatures should exceed 1100°C to achieve effective destruction. |
| Landfills | Primarily for solid waste containing PFAS. Hazardous waste landfills (RCRA Subtitle C) are preferred for high-concentration PFAS waste due to their stringent containment measures.[9] |
| Underground Injection | Involves injecting liquid waste into deep, confined geological formations. This method is typically used for industrial-scale waste streams and requires specialized wells. |
It is important to note that the EPA is in the process of potentially classifying certain PFAS, including GenX chemicals, as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[10][11] This would make the stringent management and disposal requirements for hazardous waste federally mandated.
Experimental Protocols for Disposal
The core principle of thermal destruction is to break the strong carbon-fluorine bonds that make these compounds so persistent. This requires significant energy input, with temperatures often exceeding 1100°C, to ensure complete mineralization of the fluorinated compounds.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disposal Decision Workflow
References
- 1. Cas 13252-13-6,this compound | lookchem [lookchem.com]
- 2. This compound | 13252-13-6 [chemicalbook.com]
- 3. montrose-env.com [montrose-env.com]
- 4. epa.gov [epa.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. U.S. EPA’s Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS - ALL4 [all4inc.com]
- 10. EPA Proposed Regulations on PFAS [swana.org]
- 11. EPA proposes GenX, PFAS be treated as hazardous waste | Coastal Review [coastalreview.org]
Personal protective equipment for handling Perfluoro(2-methyl-3-oxahexanoic) acid
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Perfluoro(2-methyl-3-oxahexanoic) acid (CAS: 13252-13-6). The information is intended for laboratory professionals, including researchers, scientists, and those in drug development, to ensure safe handling and minimize exposure risks.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C6HF11O3[1][2] |
| Molecular Weight | 330.06 g/mol [2] |
| Appearance | Liquid[3] |
| Hazards | Causes severe skin burns and eye damage (Category 1B, 1).[3][4][5] May cause respiratory irritation.[3][4] |
| Storage | Room temperature, in a dry, cool, well-ventilated area designated for corrosives.[2][4] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to mitigating the risks associated with this compound.
Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber) to prevent skin contact.[6] There is no single glove material that protects against all chemicals, so proper selection is crucial.[6]
-
Protective Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[4] For potential exposure to larger quantities, chemically resistant suits may be necessary.[6]
-
-
Respiratory Protection: Under normal use conditions within a chemical fume hood, respiratory protection may not be required.[4] If vapors or mists are generated outside of a fume hood, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures:
-
Before use, read the Safety Data Sheet (SDS) thoroughly.
-
Ensure all necessary PPE is in good condition and worn correctly.
-
Conduct all work in a well-ventilated chemical fume hood.[4]
-
Avoid direct contact with eyes, skin, and clothing.[4]
-
Do not breathe in mist, vapors, or spray.[4]
-
Do not ingest the substance. If swallowed, seek immediate medical assistance.[4]
-
Keep containers tightly closed when not in use and store in a designated corrosives area.[4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[4][5] Call a physician immediately.[4]
-
Inhalation: Move the individual to fresh air and have them lie down.[4] If the person is not breathing, provide artificial respiration using a pocket mask with a one-way valve or another proper respiratory medical device; do not use the mouth-to-mouth method.[4]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and call a physician immediately.[4][7] Never give anything by mouth to an unconscious person.[7][8]
Chemical Spill Workflow
The following diagram outlines the step-by-step procedure for responding to a spill of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. hsa.ie [hsa.ie]
- 7. synquestlabs.com [synquestlabs.com]
- 8. synquestlabs.com [synquestlabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
